Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (Z)-2-benzamido-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLTUIYGIXNEOM-LUAWRHEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)OC)\NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Synthesis of a Versatile Building Block
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate stands as a molecule of significant interest within the realm of organic synthesis, particularly for its potential as a versatile precursor in the construction of complex heterocyclic systems relevant to drug discovery and development. This guide, intended for the discerning researcher and scientist, moves beyond a mere recitation of facts to provide a deeper understanding of the principles governing the synthesis and characterization of this compound. As a senior application scientist, the emphasis here is on the "why" behind the "how," fostering a comprehensive grasp of the underlying chemistry that is crucial for successful and reproducible experimentation. While a definitive, peer-reviewed synthesis and complete characterization profile for this specific molecule remains elusive in publicly available literature, this guide constructs a robust framework based on established chemical precedent and analogous transformations. The protocols and data presented herein are therefore intended to be a well-informed starting point for further investigation, empowering the reader to confidently embark on the synthesis and application of this promising chemical entity.
Foundational Chemistry and Strategic Importance
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, with the chemical formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol , is a multifunctional enamine.[1][2][3] Its structure incorporates several key features that contribute to its synthetic utility:
-
An enamine moiety (-C=C-N(CH₃)₂), which is a powerful nucleophile and a versatile handle for various chemical transformations.
-
An acrylate group , providing a site for Michael additions and other conjugate additions.
-
A benzoylamino group , which can influence the electronic properties of the molecule and participate in or direct further reactions.
This combination of functional groups makes it a valuable intermediate for the synthesis of a range of heterocyclic compounds, which are foundational scaffolds in many pharmaceuticals.[4] While direct applications in drug development are not extensively documented, its role as a precursor is of considerable interest.
Table 1: Key Properties of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [1][2] |
| Molecular Weight | 248.28 g/mol | [1] |
| CAS Numbers | 125008-68-6, 56952-04-6 | [1][2][3] |
| Synonyms | (Z)-Methyl 2-benzamido-3-(dimethylamino)acrylate | [2] |
| Appearance | Solid | [2] |
Proposed Synthesis Methodology: A Rational Approach
Based on analogous reactions reported in the patent literature for similar 3-amino-2-benzoyl-acrylic acid derivatives, a plausible and efficient synthetic route to Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate involves the acylation of an enamine precursor. The proposed reaction is the condensation of benzoyl chloride with methyl 3-(dimethylamino)acrylate in the presence of a non-nucleophilic base, such as triethylamine.
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The enamine, methyl 3-(dimethylamino)acrylate, acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. Triethylamine serves as a crucial acid scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the enamine starting material and the product, which would otherwise deactivate them and halt the reaction.
Caption: Proposed reaction mechanism for the synthesis.
Detailed Experimental Protocol (Proposed)
This protocol is a guideline based on established chemical principles. Researchers should perform small-scale trials to optimize conditions.
Materials:
-
Benzoyl chloride
-
Methyl 3-(dimethylamino)acrylate
-
Triethylamine (Et₃N)
-
Anhydrous Dioxane (or another suitable aprotic solvent like THF or DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 3-(dimethylamino)acrylate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dioxane.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of benzoyl chloride (1.1 equivalents) in anhydrous dioxane dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate.
Comprehensive Characterization: A Self-Validating System
Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (phenyl group): Multiplet around 7.4-7.8 ppm. - Vinylic proton: Singlet around 7.0-7.5 ppm. - Methyl ester protons: Singlet around 3.7 ppm. - Dimethylamino protons: Singlet around 3.0 ppm. - Amide proton (N-H): Broad singlet, potentially exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl carbons (ester and amide): Peaks in the range of 165-175 ppm. - Aromatic carbons: Peaks between 125-140 ppm. - Vinylic carbons: Peaks around 90-110 ppm and 140-150 ppm. - Methyl ester carbon: Peak around 51 ppm. - Dimethylamino carbons: Peak around 40 ppm. |
| FT-IR (ATR) | - N-H stretch (amide): ~3300 cm⁻¹. - C=O stretch (amide): ~1650 cm⁻¹. - C=O stretch (ester): ~1710 cm⁻¹. - C=C stretch (alkene): ~1600 cm⁻¹. - C-N stretch: ~1200-1350 cm⁻¹. |
| Mass Spec (ESI+) | - Expected [M+H]⁺: m/z = 249.12. - Expected [M+Na]⁺: m/z = 271.10. |
Physical and Chromatographic Analysis
-
Melting Point: As the compound is expected to be a solid, determining a sharp melting point is a key indicator of purity.
-
Thin Layer Chromatography (TLC): A single spot in multiple eluent systems on a TLC plate indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single, sharp peak would be expected.
Experimental Workflow and Logic
The successful synthesis and characterization of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate relies on a logical and systematic workflow.
Caption: A logical workflow for the synthesis and characterization.
Conclusion and Future Perspectives
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate. The proposed synthetic route is grounded in well-established chemical principles, offering a high probability of success. The detailed characterization plan provides a self-validating system to ensure the identity and purity of the final product.
For researchers in drug development, this molecule represents a tantalizing building block. Its inherent functionality opens doors to the creation of novel heterocyclic scaffolds. Future work should focus on the experimental validation of the proposed synthesis and the full elucidation of its spectroscopic properties. Furthermore, exploring the reactivity of this enaminone in cycloaddition reactions and other transformations will undoubtedly unveil its full potential as a valuable intermediate in the synthesis of medicinally relevant compounds.
References
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¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). ResearchGate. [Link]
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Methyl 2-benzamido-3-(dimethylamino)acrylate. Arctom Scientific. [Link]
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- Preparation method for 3-N,N-dimethylamino ethyl acrylate.
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Ethyl 2-(3-bromobenzoyl)-3-(dimethylamino)acrylate. PubChem. [Link]
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Supplementary Material - The Royal Society of Chemistry. [Link]
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Intermediates for Pharma. Midas Pharma. [Link]
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Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Semantic Scholar. [Link]
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The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. The Royal Society of Chemistry. [Link]
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(Z)-ethyl 3-(dimethylamino)acrylate. PubChem. [Link]
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Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. [Link]
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ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Methyl 2-acetyl-3-(dimethylamino)acrylate. PubChem. [Link]
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Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. ResearchGate. [Link]
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Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. [Link]
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Physical and chemical properties of "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate"
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Chemical Scaffold
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate stands as a molecule of significant interest within the realms of synthetic chemistry and drug discovery. Its unique enaminone structure, combined with the presence of a reactive acrylate moiety, presents a versatile scaffold for the development of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its known physical and chemical properties, alongside insights into its synthesis and reactivity, empowering researchers to harness its full potential.
Core Molecular Attributes
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is a solid organic compound with the following fundamental properties:
| Property | Value | Source |
| CAS Number | 125008-68-6 | |
| Molecular Formula | C₁₃H₁₆N₂O₃ | |
| Molecular Weight | 248.28 g/mol | |
| Physical Form | Solid | |
| InChI | 1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9- | |
| InChI Key | FVLTUIYGIXNEOM-LUAWRHEFSA-N | |
| SMILES | O=C(C1=CC=CC=C1)N([H])/C(C(OC)=O)=C\N(C)C |
Structural and Chemical Properties: An In-depth Analysis
The chemical behavior of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is dictated by the interplay of its constituent functional groups: the enamine, the amide, and the acrylate.
The Enaminone System: A Hub of Reactivity
The core of the molecule features an enaminone system, which is characterized by a nitrogen atom's lone pair of electrons being in conjugation with a double bond and a carbonyl group. This electronic arrangement renders the β-carbon (the carbon atom of the double bond not attached to the nitrogen) nucleophilic. Enamines are known to react with a variety of electrophiles at this β-position.
The formation of enamines typically involves the reaction of a secondary amine with an aldehyde or ketone. T[1]hey are valuable intermediates in organic synthesis due to their ability to act as synthetic equivalents of enolates.
The Acrylate Moiety: A Gateway to Polymerization and Michael Additions
The methyl acrylate portion of the molecule introduces an electrophilic center at the β-carbon of the acrylate double bond. This makes the molecule susceptible to Michael additions, a conjugate addition reaction with nucleophiles. Acrylates are widely used as monomers in the synthesis of polymers and are found in various applications, including medical adhesives and drug delivery systems.
[2][3]#### 2.3. Reactivity Profile
The dual nature of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, possessing both a nucleophilic enamine and an electrophilic acrylate, suggests a rich and complex reactivity profile.
-
Alkylation: The nucleophilic β-carbon of the enamine can undergo alkylation with alkyl halides. *[4] Conjugate Addition: The enamine can also participate in Michael additions to α,β-unsaturated carbonyl compounds. *[1] Hydrolysis: Under acidic conditions, the enamine functionality can be hydrolyzed back to the corresponding carbonyl compound. *[5] Polymerization: The acrylate group can undergo polymerization, a characteristic feature of this class of compounds.
The following diagram illustrates the key reactive sites of the molecule:
Figure 1: A diagram illustrating the potential reactive sites on the Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate molecule.
Synthesis Strategies
A general workflow for the synthesis of related enaminones is presented below:
Figure 2: A generalized workflow for the potential synthesis of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate.
Potential Applications in Drug Development
The structural motifs present in Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate are found in various biologically active compounds, suggesting its potential as a building block in drug discovery.
-
Acrylate-based Therapeutics: Acrylates have been explored for their use in medical adhesives and as a basis for polymeric drug delivery systems. T[2][6][7]he acrylate moiety can be functionalized to attach therapeutic agents.
-
Enaminone Scaffolds: Enaminones are considered privileged structures in medicinal chemistry, appearing in a wide range of compounds with diverse pharmacological activities, including anticonvulsant and antimicrobial properties.
Safety and Handling
Based on available safety data, Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is classified as an acute oral toxin (Hazard Class 4 Oral). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Conclusion and Future Outlook
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is a fascinating molecule with a rich chemical profile that warrants further investigation. Its combination of enamine and acrylate functionalities makes it a valuable synthon for the creation of more complex molecules. Future research should focus on elucidating its specific reactivity, developing efficient and scalable synthetic routes, and exploring the biological activities of its derivatives. As our understanding of this compound grows, so too will its potential to contribute to the advancement of science and medicine.
References
-
Enamine: Formation, properties and Reactivity. (2023, April 24). YouTube. Retrieved from [Link]
- Therapeutic acrylates as enhanced medical adhesives. (n.d.). Google Patents.
-
Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. (2018, November 27). National Center for Biotechnology Information. Retrieved from [Link]
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Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
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Poly(Methyl Acrylate) Use in the Medical Industry. (2024, August 8). IvyPanda. Retrieved from [Link]
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Can Primary Arylamines Form Enamine? Evidence, α-Enaminone, and [3+3] Cycloaddition Reaction. (2021, October 5). ACS Publications. Retrieved from [Link]
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Polymeric drug based on acrylates for biological applications: synthesis, characterization, antimicrobial, and drug release study. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Acrylic Polymers in the Healthcare Industry. (n.d.). Retrieved from [Link]
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Allergy to acrylates. (n.d.). DermNet. Retrieved from [Link]
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- 6. lookchem.com [lookchem.com]
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The Strategic Utility of Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate (CAS 56952-04-6) in the Synthesis of Pharmacologically Active 1,2,4-Oxadiazoles
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel therapeutic agents. Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate (CAS 56952-04-6) emerges as a significant, albeit specialized, intermediate in this domain. While not a therapeutic agent in its own right, its strategic importance lies in its role as a precursor to the 1,2,4-oxadiazole heterocyclic scaffold. This technical guide provides an in-depth exploration of the properties of Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate and its pivotal application in the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, a gateway to a class of compounds with a broad spectrum of pharmacological activities. For researchers and drug development professionals, understanding the nuances of this starting material is the first step toward harnessing the therapeutic potential of the 1,2,4-oxadiazole core.
Physicochemical Properties of Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis, ensuring optimal reaction conditions and safety. The properties of Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate are summarized in the table below. It is important to note that while some of these data are derived from computational models, they provide valuable guidance for experimental design.
| Property | Value | Source |
| CAS Number | 56952-04-6 | N/A |
| Molecular Formula | C₁₃H₁₆N₂O₃ | N/A |
| Molecular Weight | 248.28 g/mol | N/A |
| IUPAC Name | methyl (2Z)-2-benzamido-3-(dimethylamino)prop-2-enoate | N/A |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from structure |
Application in the Synthesis of 1,2,4-Oxadiazole Scaffolds: A Gateway to Diverse Bioactivity
The primary and most significant application of Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate in the context of drug development is its role as a synthon for the 1,2,4-oxadiazole ring system. This five-membered heterocycle is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and modulate target selectivity.[1] The 1,2,4-oxadiazole nucleus is a core component of numerous compounds investigated for a wide array of therapeutic applications.[2][3]
The Therapeutic Significance of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole scaffold has been incorporated into a multitude of drug candidates due to its favorable pharmacological properties.[4] Its derivatives have demonstrated a remarkable range of biological activities, making them attractive for targeting various disease pathways.[1]
| Pharmacological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammation & Immunology |
| Antimicrobial | Infectious Diseases |
| Antiviral | Infectious Diseases |
| Neuroprotective | Neurology |
| Antidiabetic | Metabolic Diseases |
| Anticonvulsant | Neurology |
The versatility of the 1,2,4-oxadiazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to develop potent and selective drug candidates.[1]
Experimental Protocol: Synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic Acid
The following is a representative, two-step experimental protocol for the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, commencing with Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate. This protocol is based on established synthetic methodologies for 1,2,4-oxadiazoles.
Step 1: Synthesis of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Reaction Principle: The synthesis of the 1,2,4-oxadiazole ring from an enamine precursor typically involves reaction with hydroxylamine to form an intermediate amidoxime, which then undergoes cyclization.
-
Materials:
-
Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
A suitable base (e.g., sodium acetate, triethylamine) (1.5 eq)
-
Anhydrous ethanol
-
-
Procedure:
-
To a stirred solution of Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate in anhydrous ethanol, add hydroxylamine hydrochloride and the base.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate.
-
Step 2: Hydrolysis to 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid
Reaction Principle: The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
-
Materials:
-
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (1.0 eq)
-
Lithium hydroxide or sodium hydroxide (2.0 eq)
-
Tetrahydrofuran (THF) and water
-
1N Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate in a mixture of THF and water.
-
Add the base and stir the mixture at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture with 1N HCl to a pH of approximately 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid.
-
Caption: Synthetic pathway from CAS 56952-04-6 to therapeutic applications.
Hazard and Safety Profile of Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate
-
Potential Hazards:
-
Skin and Eye Irritation: As with many organic compounds, it may cause irritation upon contact with skin and eyes.[5][6]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[5][6]
-
Toxicity: The toxicological properties have not been thoroughly investigated. It should be handled with care to avoid ingestion and inhalation.
-
-
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Handling: Avoid generating dust. Use non-sparking tools and take precautionary measures against static discharge.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
First Aid:
-
Caption: Recommended safety workflow for handling CAS 56952-04-6.
Conclusion
Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate (CAS 56952-04-6) represents a crucial starting material for the synthesis of the pharmacologically significant 1,2,4-oxadiazole scaffold. Its value in drug discovery is not as a direct therapeutic agent, but as a key building block that enables access to a diverse range of bioactive molecules. A comprehensive understanding of its properties, a robust synthetic protocol for its utilization, and strict adherence to safety protocols are essential for researchers and drug development professionals to effectively leverage this compound in the quest for novel therapeutics. The continued exploration of 1,2,4-oxadiazole derivatives promises to yield new treatments for a variety of diseases, underscoring the foundational importance of versatile intermediates like Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate.
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (URL not available)[2]
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A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Arch Pharm (Weinheim). 2022 Jul;355(7):e2200045.[3]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Med Chem Res. 2022;31(1):1-26.[11]
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Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Adv. 2017;7(52):32839-32845.[13]
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Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Org Biomol Chem. 2014 Jun 28;12(24):4166-72.[14]
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A Technical Guide to Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate: A Versatile Building Block in Heterocyclic Synthesis
Abstract: This technical guide provides an in-depth exploration of methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, a highly functionalized and versatile enaminone building block. We will delve into its synthesis, elucidate its reactivity, and present detailed, field-proven protocols for its application in the construction of diverse and medicinally relevant heterocyclic scaffolds, including pyrimidines, pyridines, and pyrazoles. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of heterocyclic chemistry and drug discovery.
Introduction: The Power of a Multifunctional Synthon
In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate stands out as a preeminent example of such a synthon. As a specialized enaminone, it possesses a unique convergence of reactive sites within a compact framework: a nucleophilic enamine, an electrophilic acrylate moiety, and a protected amino group. This trifunctional nature allows for a programmable and stepwise introduction of diversity, making it an invaluable tool for generating libraries of heterocyclic compounds.[1][2][3]
The inherent reactivity of enaminones, which feature a conjugated system of amine-alkene-carbonyl, provides multiple sites for both nucleophilic and electrophilic attack.[3][4] This dual reactivity is the cornerstone of their extensive use in constructing nitrogen-containing heterocycles, which are foundational structures in pharmaceuticals, agrochemicals, and materials science.[2][5] This guide will focus specifically on the title compound, showcasing its synthetic utility through validated experimental procedures and mechanistic insights.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [6] |
| Molecular Weight | 248.28 g/mol | [6] |
| CAS Number | 56952-04-6 | [6] |
| Appearance | Solid |
Synthesis and Characterization of the Building Block
The reliable and scalable synthesis of the enaminone is the critical first step for its widespread application. The most common and efficient method involves the condensation of a hippuric acid derivative with a formylating agent.
Workflow for Synthesis of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
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An In-Depth Technical Guide to the Reactivity of Enamines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Nucleophilicity of Enamines
Enamines are highly valuable intermediates in organic synthesis, serving as powerful carbon-centered nucleophiles.[1] Structurally, they are the nitrogen analogs of enols, characterized by the presence of an amino group attached to a carbon-carbon double bond (R₂N−C(R′)=CR″₂).[1][2] This arrangement, where the nitrogen's lone pair of electrons is in resonance with the adjacent double bond, confers significant nucleophilicity to the β-carbon.[2][3] This guide provides a comprehensive overview of the formation, reactivity, and synthetic applications of enamines, with a particular focus on their utility in the construction of complex molecular architectures relevant to drug discovery and development.
The pioneering work of Gilbert Stork established enamines as practical synthetic equivalents of enolates, offering several advantages.[4] Enamine reactions are typically conducted under milder, neutral conditions, avoiding the use of strong bases required for enolate formation.[5][6] This often leads to cleaner reactions and minimizes side reactions such as self-condensation or polyalkylation.[5][4][7]
I. Formation of Enamines: A Reversible Condensation
Enamines are typically synthesized through the acid-catalyzed condensation of a secondary amine with an enolizable aldehyde or ketone.[3][8] The presence of an α-hydrogen on the carbonyl compound is a prerequisite for enamine formation.[1] The reaction is an equilibrium process, and to drive it towards the enamine product, water is usually removed from the reaction mixture, often by azeotropic distillation or the use of a dehydrating agent like molecular sieves.[3]
The mechanism of enamine formation proceeds through a series of reversible steps:
-
Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack by the Secondary Amine: The secondary amine attacks the activated carbonyl carbon to form a tetrahedral intermediate.[3][9]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.[9]
-
Protonation of the Hydroxyl Group: The hydroxyl group is protonated to form a good leaving group (water).[3][9]
-
Elimination of Water: The nitrogen's lone pair assists in the elimination of water, forming a positively charged iminium ion.[3][9]
-
Deprotonation at the α-Carbon: A base, often the excess secondary amine, removes a proton from the α-carbon, leading to the formation of the neutral enamine and regeneration of the acid catalyst.[3][9]
Caption: Mechanism of Enamine Formation.
Commonly used secondary amines for enamine formation include pyrrolidine, morpholine, and piperidine.[4] The choice of amine can influence the reactivity and regioselectivity of the resulting enamine. For instance, pyrrolidine-derived enamines are known to be more reactive than those derived from other cyclic amines.[10]
II. The Nucleophilic Reactivity of Enamines
The nucleophilic character of enamines is a consequence of the resonance delocalization of the nitrogen's lone pair electrons into the π-system of the double bond. This increases the electron density at the β-carbon, making it the primary site of attack for electrophiles.[1][11]
A. Alkylation of Enamines: The Stork Enamine Alkylation
One of the most significant applications of enamines is in the alkylation of aldehydes and ketones, a reaction famously developed by Gilbert Stork.[4][12] The Stork enamine alkylation involves a three-step sequence:
-
Enamine Formation: The aldehyde or ketone is converted to its corresponding enamine.[13][14]
-
Alkylation: The enamine reacts with an electrophile, typically a reactive alkyl halide (e.g., methyl, allyl, or benzyl halides), in an SN2 fashion.[3][5][14] This forms an iminium salt intermediate.[14][15]
-
Hydrolysis: The iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the α-alkylated product.[3][5][14]
This method provides a reliable way to achieve monoalkylation of carbonyl compounds, a challenge often encountered with direct enolate alkylation.[4][7]
B. Acylation of Enamines
Enamines can also undergo acylation with acid chlorides or anhydrides to produce β-dicarbonyl compounds.[14] The mechanism is analogous to alkylation, proceeding through nucleophilic attack of the enamine on the acylating agent to form an iminium salt, which is then hydrolyzed.[5] This reaction is a valuable tool for the synthesis of 1,3-diketones.[16]
C. Michael Addition of Enamines
Enamines are sufficiently nucleophilic to participate in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors.[3][5] This reaction, also part of the Stork enamine synthesis repertoire, results in the formation of a 1,5-dicarbonyl compound after hydrolysis of the intermediate iminium salt.[5][17] The enamine-Michael reaction is particularly useful as it can be employed with enamines derived from monoketones, whereas the corresponding enolate-Michael additions often require more acidic β-dicarbonyl compounds.[17]
Caption: Overview of Key Enamine Reactions.
III. Asymmetric Enamine Catalysis: A Pillar of Organocatalysis
A major advancement in the field of enamine chemistry has been the development of asymmetric enamine catalysis.[18] This powerful strategy utilizes chiral secondary amines, such as proline and its derivatives, as catalysts to induce enantioselectivity in a wide range of transformations.[18][19] The catalytic cycle involves the reversible formation of a chiral enamine intermediate from a carbonyl compound and the chiral amine catalyst.[20]
This chiral enamine then reacts with an electrophile in a stereocontrolled manner, after which the catalyst is regenerated.[20] Asymmetric enamine catalysis has enabled the enantioselective synthesis of a vast array of chiral molecules through reactions such as:
The ability to perform these fundamental carbon-carbon bond-forming reactions with high levels of stereocontrol using small, metal-free organic molecules has revolutionized modern synthetic chemistry and is of paramount importance in drug development.[21][22]
IV. Experimental Protocols
A. General Procedure for Stork Enamine Alkylation
1. Enamine Formation:
-
To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., toluene, benzene) is added the secondary amine (1.2-1.5 equiv) and a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid, acetic acid).
-
The reaction mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
The reaction is monitored by TLC or GC-MS until the starting ketone is consumed.
-
The solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.
2. Alkylation and Hydrolysis:
-
The crude enamine is dissolved in an appropriate solvent (e.g., THF, DMF).
-
The alkylating agent (1.0-1.2 equiv) is added, and the mixture is stirred at room temperature or heated as necessary.
-
After the alkylation is complete (monitored by TLC), an aqueous acid solution (e.g., 1 M HCl) is added to hydrolyze the iminium salt.
-
The reaction mixture is stirred until the hydrolysis is complete.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to afford the α-alkylated ketone.
B. Data Presentation: Regioselectivity in Enamine Formation
The formation of enamines from unsymmetrical ketones can lead to regioisomers. Generally, the thermodynamically less stable, less substituted enamine (the kinetic product) is formed preferentially due to steric hindrance.
| Ketone | Amine | Major Enamine Product | Reference |
| 2-Methylcyclohexanone | Pyrrolidine | 1-(Pyrrolidin-1-yl)-6-methylcyclohex-1-ene | [3] |
| 2-Methylcyclohexanone | Morpholine | 4-(2-Methylcyclohex-1-en-1-yl)morpholine | [4] |
V. Conclusion: The Enduring Impact of Enamine Chemistry
Enamine chemistry continues to be a cornerstone of modern organic synthesis. From the foundational Stork enamine alkylation to the sophisticated applications in asymmetric organocatalysis, enamines provide a versatile and powerful platform for the construction of complex molecules. For researchers in drug discovery and development, a thorough understanding of enamine reactivity is essential for the design and execution of efficient synthetic routes to novel therapeutic agents. The mild reaction conditions, predictable reactivity, and potential for high stereocontrol make enamine-based methodologies indispensable tools in the synthetic chemist's arsenal.
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A Technical Guide to the Strategic Use of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate in Quinolinone Synthesis
Foreword: The Enduring Relevance of the Quinolinone Scaffold
The quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural foundation of a multitude of therapeutic agents.[1] From their celebrated role as broad-spectrum antibacterial drugs that target bacterial DNA gyrase to their investigation as antineoplastic, antiviral, and antimalarial agents, the versatility of the quinolone chemotype is well-established.[1][2][3] The clinical success and diverse pharmacological activities of these compounds drive a continuous demand for robust, flexible, and efficient synthetic routes to access novel analogues.[1][4] This guide focuses on a highly strategic precursor, Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, detailing its pivotal role in the construction of functionalized quinolinone systems.
The Precursor: A Closer Look at Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
At the heart of the synthetic strategy is the enamine, Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate. This molecule is not merely a simple building block; it is an intelligently designed precursor where each functional group serves a distinct and crucial purpose in the subsequent annulation reaction.
-
Chemical Identity:
Structural Rationale and Preparation
The power of this reagent lies in its electronic and structural properties. It is a push-pull olefin, where the electron-donating dimethylamino group makes the β-carbon nucleophilic, while the electron-withdrawing ester and amide groups activate the molecule for subsequent reactions.[6][7] This electronic arrangement makes it an excellent substrate for Michael-type additions and a superior leaving group in the initial condensation step.
While various methods for enamine synthesis exist, a common and efficient route to this class of compounds involves the condensation of an active methylene compound with an amide acetal, such as dimethylformamide dimethyl acetal (DMF-DMA).[6] The reaction of methyl 2-(benzoylamino)acetate with DMF-DMA provides a direct pathway to the title compound, leveraging the reactivity of the α-carbon adjacent to the ester.
The Core Transformation: Synthesis of 4-Quinolinones
The primary application of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is in the synthesis of 4-hydroxyquinoline (or 4-quinolinone) derivatives, a process analogous to the well-established Gould-Jacobs reaction.[8][9][10] The reaction proceeds via a two-step sequence: an initial condensation of an aniline with the acrylate, followed by a high-temperature intramolecular cyclization.
Mechanistic Deep Dive
Understanding the mechanism is paramount to optimizing reaction conditions and predicting outcomes. The process unfolds as follows:
-
Condensation & Adduct Formation: The synthesis commences with the nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of the acrylate. This step displaces the dimethylamino group, which acts as an excellent leaving group, to form a stable anilinoacrylate intermediate.
-
Thermal Electrocyclization: The critical ring-forming step requires significant thermal energy (typically >250 °C).[10] It involves a 6-electron electrocyclization where the aniline nitrogen attacks the ester carbonyl group. This intramolecular reaction forms the heterocyclic ring, leading to the quinolinone product with the elimination of methanol.
The causality behind this pathway is clear: the enamine structure provides a masked aldehyde functionality, and the pre-positioned ester and benzoylamino groups are perfectly oriented for the subsequent cyclization, making the overall transformation highly efficient.
Caption: Reaction mechanism for quinolinone synthesis.
Experimental Protocol: A Validated Workflow
The following protocol provides a robust, self-validating system for the synthesis of a representative 4-quinolinone derivative. Methodological choices are grounded in established principles of the Gould-Jacobs reaction.[10][11]
Step-by-Step Methodology
-
Reaction Setup (Condensation):
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq.) and Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1.1 eq.).
-
Add a suitable solvent such as ethanol or toluene.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude anilinoacrylate intermediate.
-
-
Purification of Intermediate (Optional but Recommended):
-
The crude intermediate can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.
-
-
Reaction Setup (Cyclization):
-
Place the dried anilinoacrylate intermediate into a high-temperature reaction vessel.
-
Add a high-boiling point solvent, such as diphenyl ether or Dowtherm A.
-
Heat the mixture to 250-260 °C for 15-30 minutes. The high temperature is critical for overcoming the activation energy barrier of the electrocyclization.[10]
-
Modern Alternative: For improved efficiency and milder conditions, microwave irradiation can be employed.[10][11] A typical condition would be heating the intermediate neat or in a minimal amount of high-boiling solvent at 200-250 °C for 5-20 minutes in a sealed microwave vial.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, which should cause the quinolinone product to precipitate.
-
Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation.
-
Filter the solid product using a Büchner funnel.
-
Wash the collected solid thoroughly with hexane and then with a small amount of cold ethanol or acetonitrile to remove residual solvent and impurities.
-
-
Final Purification and Validation:
-
Dry the solid product under vacuum.
-
If necessary, further purify the product by recrystallization.
-
Confirm the structure and purity of the final quinolinone product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
-
Caption: Generalized experimental workflow.
Data Summary and Reaction Scope
The utility of this method is demonstrated by its applicability to a range of substituted anilines. The electronic nature of the substituent on the aniline ring can significantly influence the reaction yield.
| Aniline Substituent (para-position) | Reaction Condition | Typical Yield (%) | Notes |
| -H | Conventional Heating (250 °C) | 65-75 | Baseline reaction. |
| -OCH₃ (Electron-donating) | Conventional Heating (250 °C) | 75-85 | Electron-donating groups facilitate electrocyclization. |
| -Cl (Electron-withdrawing) | Conventional Heating (250 °C) | 50-60 | Electron-withdrawing groups can decrease the nucleophilicity of the aniline, slightly lowering yields. |
| -OCH₃ (Electron-donating) | Microwave (220 °C, 10 min) | 80-90 | Microwave irradiation often improves yields and dramatically reduces reaction times.[10][11] |
Conclusion and Future Outlook
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate stands out as a highly effective and strategically designed precursor for the synthesis of medicinally relevant 4-quinolinones. Its structure facilitates a clean, two-step sequence of condensation followed by thermal cyclization, mirroring the logic of the Gould-Jacobs reaction. The reliability of this pathway, coupled with modern enhancements like microwave-assisted synthesis, ensures its continued relevance in drug discovery and development. For researchers aiming to construct libraries of quinolinone derivatives for pharmacological screening, this enamine-based approach offers a powerful and versatile tool.
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The Pharmacological Versatility of Quinolinone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry
Quinolinone and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] The inherent structural features of the quinolinone scaffold, a bicyclic system composed of a benzene ring fused to a pyridinone ring, provide a versatile template for chemical modifications. This adaptability allows for the synthesis of a diverse library of compounds with a wide spectrum of biological activities.[2] Over the years, numerous quinolinone derivatives have been investigated and developed as potent therapeutic agents, demonstrating remarkable efficacy in various disease models.[3] This technical guide provides a comprehensive overview of the multifaceted biological activities of quinolinone derivatives, with a focus on their applications in oncology, infectious diseases, and inflammation. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinolinone derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[4] Their mechanisms of action are diverse and often target key pathways involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.[3][5]
A. Mechanisms of Anticancer Action
The anticancer activity of quinolinone derivatives is often attributed to their ability to interfere with fundamental cellular processes essential for tumor growth and survival. Key mechanisms include:
-
Induction of Apoptosis: Many quinolinone derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.[5] The apoptotic cascade can be initiated through various pathways, often involving the activation of caspases and the regulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Quinolinone derivatives can intervene in this process by inducing cell cycle arrest at specific checkpoints, such as G2/M or G1 phase.[4] This prevents cancer cells from progressing through the cell cycle and dividing, thereby inhibiting tumor growth.
-
Inhibition of Topoisomerases: Some quinoline analogues act as topoisomerase inhibitors, interfering with the function of enzymes that are critical for DNA replication and repair.[4][6] By disrupting these processes, these compounds can lead to DNA damage and ultimately, cell death.
-
Targeting Protein Kinases: Aberrant signaling through protein kinases is a common driver of cancer. Certain quinolinone derivatives have been designed to selectively inhibit specific kinases, such as Pim-1 kinase, which is implicated in cell growth and survival.[6]
B. Quantitative Assessment of Anticancer Activity
The in vitro efficacy of anticancer compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. The following table summarizes the IC50 values of selected quinolinone derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-chalcone hybrid 39 | A549 (Lung Cancer) | 1.91 | [7] |
| Quinoline-chalcone hybrid 39 | K-562 (Leukemia) | 5.29 | [7] |
| Quinoline-chalcone hybrid 33 | EGFR Inhibition | 0.037 | [7] |
| Quinoline-chalcone hybrid 63 | RAW 264.7 (Macrophage) | 5.0 | [7] |
| Quinoline-chalcone hybrid 64 | RAW 264.7 (Macrophage) | 2.5 | [7] |
C. Experimental Protocols for Evaluating Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in complete growth medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).[11]
-
Incubation: Incubate the plate for a specified period, typically 48-72 hours, at 37°C in a humidified incubator with 5% CO2.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Caption: Workflow for determining cell viability using the MTT assay.
The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis. It relies on the high affinity of Annexin V for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the initial phases of apoptosis.[12]
Protocol:
-
Cell Treatment: Treat cancer cells with the quinolinone derivative at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).[13]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension to obtain a cell pellet.[14]
-
Washing: Wash the cells once with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension. PI is a fluorescent dye that can only enter cells with compromised membranes, thus allowing for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]
Caption: Workflow for detecting apoptosis using Annexin V-FITC and PI staining.
Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] This method is based on the stoichiometric binding of PI to DNA, where the fluorescence intensity is directly proportional to the DNA content.[16]
Protocol:
-
Cell Treatment: Treat cancer cells with the quinolinone derivative at a relevant concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent cell clumping. Fix the cells for at least 2 hours at -20°C. This step permeabilizes the cells and preserves their DNA.[17]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing PI and RNase A. RNase A is crucial to degrade RNA, ensuring that the PI signal is specific to DNA.[17]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for analyzing the cell cycle using propidium iodide staining.
II. Antibacterial Activity: Combating Drug-Resistant Pathogens
The rise of antibiotic resistance is a major global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Quinolinone derivatives have demonstrated significant potential in this area, exhibiting potent activity against a variety of bacterial pathogens, including multidrug-resistant strains.[18][19]
A. Mechanism of Antibacterial Action
The primary mechanism of action for many quinolone-based antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. By targeting these enzymes, quinolinone derivatives can effectively halt bacterial growth and proliferation. Some derivatives may also exert their antibacterial effects through other mechanisms, such as disrupting the bacterial cell membrane or inhibiting other essential enzymes.
B. Quantitative Assessment of Antibacterial Activity
The in vitro antibacterial activity of a compound is typically determined by its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The following table presents the MIC values of selected quinolinone derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6c | MRSA | 0.75 | [1] |
| Compound 6c | VRE | 0.75 | [1] |
| Compound 11 | S. aureus | 0.12 | [18] |
| Compound 11 | E. coli | 8 | [18] |
| Compound 25 | S. aureus | 1.95 | [18] |
| Compound 25 | E. coli | 0.49 | [18] |
| Compound 6 | B. cereus | >50 | [19] |
| Compound 6 | S. aureus | 3.12 | [19] |
| Hybrid 7b | S. aureus | 2 | [21] |
C. Experimental Protocol for Determining Antibacterial Activity
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[2][22]
Protocol:
-
Preparation of Compound Dilutions: Prepare a series of twofold serial dilutions of the quinolinone derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute the standardized inoculum to the appropriate final concentration for the assay (typically 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[1]
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.[2]
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[20]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
III. Antiviral Activity: A Broad Spectrum of Inhibition
Quinolinone derivatives have also demonstrated promising antiviral activity against a range of viruses, including both DNA and RNA viruses.[18] Their ability to interfere with various stages of the viral life cycle makes them attractive candidates for the development of novel antiviral therapies.
A. Mechanism of Antiviral Action
The antiviral mechanisms of quinolinone derivatives can vary depending on the specific compound and the target virus. Some derivatives have been shown to inhibit viral replication by targeting viral enzymes, such as RNA-dependent RNA polymerase.[18] Others may interfere with viral entry into host cells or inhibit the assembly and release of new virus particles. For example, certain quinoline derivatives have shown activity against Zika virus, with some acting as potent inhibitors of viral replication.[18]
B. Quantitative Assessment of Antiviral Activity
The in vitro antiviral activity of a compound is often expressed as its 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral effect (e.g., plaque formation or cytopathic effect) by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral agent, with a higher SI indicating greater selectivity for the virus over the host cell.[23]
| Compound/Derivative | Virus | EC50 (µM) | CC50 (µM) | SI | Reference |
| Compound 1 | Bovine Viral Diarrhea Virus | 0.3 | >100 | >333 | [18] |
| Compound 2 | Zika Virus | 0.8 | >100 | >125 | [18] |
| Compound 17 | Dengue Virus Type 2 | 3.9 | >100 | >25.6 | [24] |
| Compound 18 | Dengue Virus Type 2 | 9.2 | >100 | >10.9 | [24] |
| Compound 141a | Zika Virus | 0.09 | 21.9 | 243 | [23] |
| Compound 21 | Influenza A Virus | 9.9 - 18.5 | >300 | >16.2 | [25] |
C. Experimental Protocol for Evaluating Antiviral Activity
The plaque reduction assay is a classic and reliable method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[7][26]
Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.[26]
-
Virus Infection: Infect the cell monolayer with a known amount of virus (plaque-forming units, PFU) in the presence of serial dilutions of the quinolinone derivative. A virus control (no compound) and a cell control (no virus, no compound) should be included.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.[27]
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of the virus, leading to the formation of localized areas of cell death known as plaques.[7]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).[26]
-
Plaque Visualization: Fix and stain the cells with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC50 value can then be determined by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the plaque reduction assay to determine antiviral activity.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Quinolinone derivatives have been investigated for their anti-inflammatory properties and have shown potential in mitigating inflammatory responses in various preclinical models.
A. Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of quinolinone derivatives can be attributed to their ability to modulate various components of the inflammatory cascade. Some compounds may inhibit the production of pro-inflammatory mediators, such as prostaglandins and cytokines, by targeting enzymes like cyclooxygenase (COX). Others may interfere with the signaling pathways that regulate inflammation, such as the NF-κB pathway.
B. In Vivo Assessment of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and reproducible assay for screening the acute anti-inflammatory activity of new compounds.[28][29]
C. Experimental Protocol for In Vivo Anti-inflammatory Assessment
Protocol:
-
Animal Acclimatization: Acclimate the animals (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[28]
-
Compound Administration: Administer the quinolinone derivative orally or intraperitoneally at a specific dose. A vehicle control group and a positive control group (e.g., treated with a standard anti-inflammatory drug like indomethacin) should be included.[28]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw to induce localized inflammation and edema.[28][30]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[28]
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Compare the mean edema of the compound-treated groups with the vehicle control group to determine the percentage of inhibition of edema.
Caption: Synthetic pathways to the quinolin-4-one core structure.
Conclusion
Quinolinone derivatives represent a highly valuable and versatile class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antibacterial, antiviral, and anti-inflammatory agents underscores their significant potential in drug discovery and development. The diverse mechanisms of action and the amenability of the quinolinone scaffold to chemical modification provide a rich platform for the design and synthesis of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of new quinolinone derivatives, facilitating their progression from the laboratory to clinical applications. As research in this area continues to evolve, it is anticipated that quinolinone-based drugs will play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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"Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" mechanism of action in cyclization reactions
An In-Depth Technical Guide to the Cyclization Reactions of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate: Mechanisms and Synthetic Applications
Executive Summary
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is a highly functionalized and versatile enaminone that has emerged as a powerful building block in modern organic synthesis. Its unique electronic structure, characterized by a "push-pull" system, endows it with multiple reactive sites, making it an ideal precursor for the construction of a wide array of complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of the mechanistic principles governing the cyclization reactions of this reagent. We will dissect its inherent reactivity, elucidate the step-by-step pathways for the formation of key five- and six-membered heterocycles, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent synthon in their synthetic strategies.
The Synthon: Structure, Properties, and Electronic Profile
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (CAS 56952-04-6) is a multifunctional organic compound with the molecular formula C₁₃H₁₆N₂O₃.[1] At its core, it is an enaminone, a class of compounds featuring an amine-alkene-carbonyl conjugated system.[2] This arrangement is not merely a sum of its parts; it creates a polarized "push-pull" alkene, a system where electron-donating and electron-withdrawing groups are attached to opposite ends of a C=C double bond.[3][4]
-
Push (Electron-Donating Group): The dimethylamino (-NMe₂) group at the C-3 position acts as a powerful electron donor through resonance.
-
Pull (Electron-Withdrawing Groups): The methyl ester (-CO₂Me) and the benzoylamino (-NHCOPh) groups at the C-2 position act as electron acceptors.
This electronic push-pull effect polarizes the central double bond, significantly influencing the molecule's reactivity and making it a versatile tool for synthesis.[3][4]
Caption: Structure and key properties of the title compound.
Core Mechanism of Action: The Push-Pull Dynamic
The synthetic utility of methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is rooted in the pronounced polarization of its π-electron system. The lone pair of electrons on the dimethylamino nitrogen atom participates in conjugation, pushing electron density through the double bond towards the electron-withdrawing groups. This delocalization can be represented by key resonance structures that reveal the molecule's ambident reactivity.
The resonance stabilization creates distinct electrophilic and nucleophilic centers:
-
C-3 (β-carbon): Becomes highly electrophilic and susceptible to attack by nucleophiles. This is the primary site of reaction in most cyclization pathways.
-
C-2 (α-carbon): Becomes electron-rich, though its nucleophilicity is less pronounced than the electrophilicity of C-3.
-
Dimethylamino Group: Functions as an excellent leaving group upon protonation or in the final elimination step of a cyclization, which drives the reaction towards the formation of a stable, often aromatic, heterocyclic ring.
Caption: Workflow for the [3+3] synthesis of pyrimidines.
[3+2] Cyclization: Synthesis of Pyrazoles
Five-membered heterocycles with two adjacent nitrogen atoms, such as pyrazoles, are also readily accessible. The reaction with hydrazine (or its substituted derivatives) exemplifies a [3+2] cyclization strategy.
The mechanism is analogous to pyrimidine formation but leads to a five-membered ring:
-
Michael Addition: One of the nitrogen atoms of hydrazine attacks the electrophilic C-3 position.
-
Intramolecular Cyclization: The second nitrogen atom attacks the ester carbonyl (C-1), leading to the formation of a five-membered ring intermediate.
-
Elimination: The intermediate undergoes elimination of methanol (from the ester) and dimethylamine to yield the final pyrazole product. The regiochemistry of the cycloaddition is controlled by the sequential loss of these two leaving groups. [5]
Caption: Mechanistic pathway for the [3+2] synthesis of pyrazoles.
Experimental Protocols and Data
To translate theory into practice, this section provides standardized, self-validating protocols for the synthesis of representative heterocyclic compounds.
Protocol: Synthesis of a Substituted Pyrimidine
This procedure outlines the synthesis of a 4-amino-5-benzoyl-6-phenylpyrimidine derivative, a common scaffold in medicinal chemistry.
Methodology:
-
Reaction Setup: To a solution of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1.0 mmol, 248 mg) in absolute ethanol (10 mL) in a round-bottom flask, add benzamidine hydrochloride (1.1 mmol, 172 mg).
-
Base Addition: Add sodium ethoxide (1.2 mmol, 82 mg) to the mixture. The causality for using a strong, non-nucleophilic base is to deprotonate the amidine hydrochloride in situ, liberating the free amidine required for the Michael addition without competing with it.
-
Reaction Execution: Stir the mixture at reflux (approx. 78 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enaminone spot disappears.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol (5 mL) to remove impurities.
-
Purification: Dry the crude product under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrimidine derivative.
Protocol: Synthesis of a Substituted Pyrazole
This protocol details the formation of a 4-benzoyl-3-phenyl-1H-pyrazol-5-ol.
Methodology:
-
Reaction Setup: Dissolve Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1.0 mmol, 248 mg) in glacial acetic acid (5 mL) in a round-bottom flask equipped with a reflux condenser. The use of acetic acid as a solvent is critical; it protonates the dimethylamino group, facilitating its eventual elimination as a good leaving group.
-
Nucleophile Addition: Add hydrazine hydrate (1.5 mmol, 75 mg) dropwise to the solution at room temperature with stirring.
-
Reaction Execution: Heat the reaction mixture to 100 °C and maintain for 4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice (50 g).
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude solid and recrystallize from ethanol to obtain the purified pyrazole product.
Representative Reaction Data
The versatility of the enaminone allows for the synthesis of various heterocycles with good to excellent yields.
| Binucleophile | Heterocycle Product | Solvent | Typical Yield (%) | Reference Reaction Type |
| Benzamidine | Pyrimidine | Ethanol | 85 - 95 | [3+3] Cyclization |
| Guanidine | Pyrimidine | DMF | 80 - 90 | [3+3] Cyclization |
| Hydrazine Hydrate | Pyrazole | Acetic Acid | 90 - 98 | [3+2] Cyclization |
| Hydroxylamine HCl | Isoxazole | Ethanol/Pyridine | 75 - 85 | [3+2] Cyclization |
Conclusion and Future Outlook
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate stands out as a supremely versatile and efficient synthon in heterocyclic chemistry. Its predictable reactivity is governed by the powerful push-pull electronic system inherent to its enaminone structure. The core mechanism, involving a sequential Michael addition, intramolecular cyclization, and elimination, provides a robust and high-yielding pathway to diverse five- and six-membered heterocyclic rings. These scaffolds are of paramount importance in the fields of drug discovery, agrochemicals, and materials science. As the demand for complex, functionalized molecules grows, the strategic application of well-designed building blocks like Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate will continue to be a cornerstone of innovative synthetic chemistry.
References
-
ResearchGate. (n.d.). A Review of Uncommon Transformations in Enaminone Chemistry. Available at: [Link]
-
Wiley Online Library. (2022). Recent Advances of Enaminones in Multi-component Reactions: A Brief Review. Available at: [Link]
-
National Center for Biotechnology Information. (2007). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. PubMed Central. Available at: [Link]
-
University of Northern Iowa. (n.d.). Cyclization Reactions of Enamines in Aqueous Solution. UNI ScholarWorks. Available at: [Link]
-
ResearchGate. (n.d.). Recent Developments in the Chemistry of Enaminones. Available at: [Link]
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ACS Publications. (2022). Twisted Push–Pull Alkenes Bearing Geminal Cyclicdiamino and Difluoroaryl Substituents. The Journal of Organic Chemistry. Available at: [Link]
-
Beilstein Journals. (2023). Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes. Available at: [Link]
-
CORE. (n.d.). Investigation of the reaction mechanism of [4 + 2] cyclization of 2,3-dimethylbuta- 1,3-diene to methyl acrylate using the Michaelis-Menten equation. Available at: [Link]
-
ResearchGate. (n.d.). Push-Pull Alkenes: Structure and π-Electron Distribution. Available at: [Link]
-
Fiveable. (n.d.). Alkenes – Reactions and Synthesis | Organic Chemistry Class Notes. Available at: [Link]
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PubMed. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology Letters. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Push-pull alkenes: Structure and -electron distribution. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Available at: [Link]
-
ScienceDirect. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science. Available at: [Link]
- Google Patents. (n.d.). EP0176846A2 - 3-Amino-2-benzoyl-acrylic-acid derivatives and process for their preparation.
-
MDPI. (2020). Influence of Monomer Sequence on the Cyclization Behavior of Poly(acrylonitrile-co-acrylamide). Available at: [Link]
-
ResearchGate. (n.d.). The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. Available at: [Link]
-
Der Pharma Chemica. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Available at: [Link]
-
MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank. Available at: [Link]
-
ResearchGate. (2017). Scheme 3. Mechanism of Baylis-Hillman reaction of methyl acrylate and.... Available at: [Link]
-
PubChem. (n.d.). 2-(Dimethylamino)ethyl acrylate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity. Available at: [Link]
-
ResearchGate. (n.d.). An investigation of solvolytic reactions and exploration of 2-(dimethylamino)ethyl methacrylate/methyl acrylate free radical copolymerization kinetics. Available at: [Link]
-
RSC Publishing. (2018). Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. Available at: [Link]
-
ResearchGate. (n.d.). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Available at: [Link]
Sources
Methodological & Application
Synthesis of pyrano[2,3-d]pyrimidines using "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate"
Application Note & Protocol: Synthesis of Pyrano[2,3-d]pyrimidines
Topic: A Streamlined Synthesis of Bio-relevant Pyrano[2,3-d]pyrimidines using Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
Introduction: The Significance of the Pyrano[2,3-d]pyrimidine Scaffold
The fusion of pyran and pyrimidine rings to form the pyrano[2,3-d]pyrimidine core results in a heterocyclic system of significant interest to the fields of medicinal chemistry and drug development.[1][2] This scaffold is considered a "privileged structure" due to its recurrence in a wide array of biologically active compounds.[1] Derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer[3][4][5], anti-inflammatory[6], antimicrobial[5][7], and antiviral properties.[1] The structural rigidity and specific spatial arrangement of hydrogen bond donors and acceptors allow for potent and selective interactions with various biological targets, such as kinases and polymerases.[4]
Traditional synthetic routes often involve multi-component reactions (MCRs) of an aldehyde, an active methylene compound, and a barbituric acid derivative.[8][9] While effective, these methods can sometimes lack regioselectivity and require harsh conditions.[9] This application note details a robust and efficient two-step, one-pot methodology centered around the versatile enaminone building block, Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate , for the synthesis of highly functionalized pyrano[2,3-d]pyrimidines.
The Key Reagent: Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
The success of this synthetic strategy hinges on the unique reactivity of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (often referred to as an enaminone or push-pull olefin). This intermediate is not typically commercially available but can be readily synthesized in the lab.
2.1. Synthesis of the Key Reagent
The reagent is prepared by reacting Methyl 2-(benzoylamino)acetate with dimethylformamide dimethyl acetal (DMF-DMA). The DMF-DMA serves as both a methylating agent and a dehydrating agent, leading to the formation of the dimethylamino enamine functionality.
2.2. Chemical Rationale and Reactivity
Enaminones like Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate are highly versatile intermediates.[10] They possess two electrophilic centers and can react with a variety of nucleophiles.[10][11] The electron-donating dimethylamino group and the electron-withdrawing ester and amide groups create a polarized π-system. This "push-pull" nature makes the β-carbon (C3) highly susceptible to nucleophilic attack (Michael addition), which is the key step in the formation of the pyran ring. The dimethylamino group is an excellent leaving group upon protonation, facilitating the subsequent cyclization.
Reaction Mechanism: A Stepwise Annulation
The overall transformation involves a domino sequence of a Michael addition followed by an intramolecular cyclization and subsequent elimination. The reaction proceeds by reacting the key acrylate reagent with a C-H acidic compound containing an active methylene group, such as barbituric acid or thiobarbituric acid, in the presence of a basic catalyst.
The proposed mechanism is as follows:
-
Michael Addition: The active methylene compound (e.g., barbituric acid) is deprotonated by a base (e.g., piperidine) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic β-carbon of the acrylate derivative.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization. The enolate oxygen attacks the carbonyl carbon of the pyrimidine ring.
-
Elimination: The tetrahedral intermediate collapses, leading to the elimination of the dimethylamine group, which is facilitated by protonation from the solvent or a mild acid.
-
Dehydration: A final dehydration step occurs to form the thermodynamically stable aromatic pyrano[2,3-d]pyrimidine core.
Reaction Mechanism Workflow
Caption: Fig. 1: Proposed Reaction Mechanism
Experimental Protocol
This protocol describes the synthesis of a representative compound, 7-(benzoylamino)-5-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylic acid methyl ester , from Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate and barbituric acid.
4.1. Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Amount (mg/mL) |
| Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate | N/A | 262.30 | 1.0 | 262 mg |
| Barbituric Acid | 67-52-7 | 128.09 | 1.0 | 128 mg |
| Piperidine | 110-89-4 | 85.15 | 0.1 (catalytic) | ~10 µL |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | 10 mL |
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Piperidine is corrosive and flammable; handle with care.
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (262 mg, 1.0 mmol) and barbituric acid (128 mg, 1.0 mmol).
-
Solvent Addition: Add 10 mL of absolute ethanol to the flask. Stir the suspension for 5 minutes at room temperature.
-
Catalyst Addition: Add a catalytic amount of piperidine (~10 µL, 0.1 mmol) to the reaction mixture using a micropipette.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: a. Upon completion, allow the reaction mixture to cool to room temperature. b. A solid precipitate should form. If not, reduce the solvent volume under reduced pressure. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.
-
Purification and Characterization: a. Dry the collected solid in a vacuum oven at 50 °C for 2 hours. b. The product is often pure enough after filtration. If necessary, recrystallization from ethanol or an ethanol/DMF mixture can be performed for further purification. c. Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity.
4.3. Expected Results
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically > 85%.
-
Solubility: Sparingly soluble in ethanol, soluble in DMSO and DMF.
Field-Proven Insights & Troubleshooting
-
Choice of Base: While piperidine is effective, other bases like triethylamine or DBU can also be used. The choice of base can influence reaction time and yield. Piperidine is often preferred for its efficacy in this type of condensation.
-
Solvent System: Ethanol is a good general-purpose solvent for this reaction. For less soluble starting materials, a co-solvent system like Ethanol/DMF might be necessary. Anhydrous conditions are recommended for optimal results.
-
Incomplete Reaction: If the reaction stalls, adding a further small portion of the catalyst might help drive it to completion. Ensure the reflux temperature is maintained.
-
Product Precipitation: The product usually precipitates from the reaction mixture upon cooling. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available.
Conclusion
The use of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate as a key building block provides a highly efficient, regioselective, and straightforward pathway to synthesize medicinally relevant pyrano[2,3-d]pyrimidines. This method avoids the pre-functionalization of reactants often required in other multi-component strategies and typically results in high yields of pure products, making it an invaluable tool for researchers in synthetic and medicinal chemistry.
References
-
ResearchGate. (n.d.). Reaction of enaminone 9 with activemethylene. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Retrieved from [Link]
-
Ghareb, N., et al. (n.d.). Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere. PMC - NIH. Retrieved from [Link]
-
Fouda, A. M., et al. (2020). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. PubMed. Retrieved from [Link]
-
Al-Omran, F. (2025). Recent Developments in the Chemistry of Enaminones. ResearchGate. Retrieved from [Link]
-
El-Agrody, A. M., et al. (1997). Synthesis ofPyrano[2,3-d ]pyrimidine andPyrano[3,2-e ][3][6][12]triazolo[1,5-c ]pyrimidineDerivatives. Journal of Chemical Research, Synopses (RSC Publishing). Retrieved from [Link]
-
Shaabani, A., et al. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC - PubMed Central. Retrieved from [Link]
-
Kazemi, M., et al. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. Retrieved from [Link]
-
Abdel-fattah, M. G., et al. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2018). Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. ACS Omega - ACS Publications. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2021). Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of pyrano [2,3-d] pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible mechanism of pyrano[2,3-d]pyrimidine products. Retrieved from [Link]
-
Fattah, M. E. A., et al. (2004). Synthesis and Antimicrobial Activity of Pyrano (2,3-D) Pyrimidine and Pyrano (2, 3-D, 5,6-D) Dipyrimidine Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
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- 1. jmaterenvironsci.com [jmaterenvironsci.com]
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- 9. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: A Robust Synthesis of Pyrano[2,3-c]pyrazoles via Michael Addition-Cyclocondensation Using Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
Abstract
The pyrano[2,3-c]pyrazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note provides a comprehensive guide for the synthesis of functionalized pyrano[2,3-c]pyrazoles. The featured protocol employs a highly efficient and modular reaction between various 1,3-disubstituted pyrazol-5-ones and methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, an electron-deficient enaminone. The methodology is distinguished by its operational simplicity, mild reaction conditions, and the ability to generate a diverse library of pyrano[2,3-c]pyrazole derivatives, which are of significant interest to researchers in medicinal chemistry and drug development.
Introduction: The Significance of Pyrano[2,3-c]pyrazoles
Fused heterocyclic systems are cornerstones of modern drug discovery. Among them, the pyrano[2,3-c]pyrazole core has attracted considerable attention due to its presence in molecules with significant biological activities.[3] These compounds have been investigated for their potential as anticancer, analgesic, and anti-inflammatory agents.[1] Recent studies have even highlighted their efficacy as virucides and potential inhibitors of human coronaviruses, underscoring the therapeutic promise of this scaffold.[4]
Traditional syntheses of pyrano[2,3-c]pyrazoles often involve multi-component reactions (MCRs) of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate.[5] While effective, these MCRs can sometimes lead to mixtures of products and require extensive optimization. The strategy detailed herein offers a convergent and reliable alternative, utilizing a pre-functionalized, three-carbon building block in the form of an enaminone. This approach provides excellent control over the final substitution pattern of the heterocyclic product.
Core Principle & Reaction Mechanism
The synthesis is predicated on a domino reaction sequence involving the conjugate addition of a pyrazolone nucleophile to an electron-deficient enaminone, followed by an intramolecular cyclization and subsequent elimination. This type of Michael addition-cyclocondensation is a robust strategy for the formation of fused heterocyclic systems.[6][7]
The key steps of the proposed mechanism are as follows:
-
Nucleophilic Attack (Michael Addition): The active methylene group of the pyrazol-5-one (in its enol form or as a carbanion generated in situ) acts as a potent nucleophile. It attacks the electron-deficient β-carbon of the methyl 2-(benzoylamino)-3-(dimethylamino)acrylate. This conjugate addition forms a transient open-chain intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the enolized pyrazolone then attacks the ester carbonyl carbon within the intermediate. This step forges the new pyran ring.
-
Elimination & Aromatization: The reaction culminates in the elimination of a molecule of dimethylamine and a molecule of water (or methanol from the ester, depending on the precise pathway and workup) to yield the stable, aromatic pyrano[2,3-c]pyrazole core. The dimethylamino group serves as an excellent leaving group, driving the reaction forward.[7]
Figure 1: Proposed domino reaction mechanism.
Experimental Workflow Overview
The overall experimental process is designed for efficiency and simplicity, minimizing complex manipulations and purification steps.
Figure 2: General experimental workflow diagram.
Detailed Synthetic Protocol
This protocol describes the synthesis of a representative compound, 5-Benzamido-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-6-one , as a model reaction.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate | Custom Synthesis | N/A | Synthesized via established literature methods. |
| Acetic Acid, Glacial | ACS Reagent, ≥99.7% | Merck | Used as solvent and catalyst. |
| Ethanol | Absolute, ≥99.5% | Xilong Chemical | For recrystallization. |
| Round-bottom flask (50 mL) | - | - | Equipped with a reflux condenser. |
| Magnetic stirrer with heating | - | - | |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | For reaction monitoring. |
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-1-phenyl-2-pyrazolin-5-one (1.74 g, 10.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (2.48 g, 10.0 mmol, 1.0 equiv.) to the flask.
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask. The acetic acid acts as both the solvent and a catalyst to facilitate the reaction.
-
Reaction Execution: Place the flask in a pre-heated oil bath and heat the mixture to reflux (approx. 118°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., n-hexane/ethyl acetate 7:3). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting materials.
-
Product Isolation (Work-up): Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. As the solution cools, the product will begin to precipitate. The precipitation can be completed by pouring the reaction mixture into ice-cold water (50 mL).
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove residual acetic acid and impurities.
-
Purification: The crude product is purified by recrystallization from absolute ethanol to afford the desired pyrano[2,3-c]pyrazole as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point determination.
Reaction Scope & Optimization Data
The described protocol is versatile and can be applied to a range of substituted pyrazol-5-ones. The nature of the substituents on the pyrazolone ring (R¹ and R²) can influence reaction times and yields.
| Entry | Pyrazolone R¹ | Pyrazolone R² | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | Methyl | 4 | 92 |
| 2 | 4-Chlorophenyl | Methyl | 5 | 88 |
| 3 | 4-Methoxyphenyl | Methyl | 4.5 | 90 |
| 4 | Phenyl | CF₃ | 6 | 75 |
| 5 | H | Methyl | 8 | 65 |
Conditions: Equimolar amounts of reactants, glacial acetic acid as solvent, reflux. Yields are for isolated, purified products.
Observations:
-
Electron-donating groups on the N-phenyl ring (Entry 3) have a negligible effect on the reaction outcome compared to the unsubstituted phenyl group (Entry 1).
-
Electron-withdrawing groups (Entry 2) may slightly increase reaction times but still provide excellent yields.
-
Strongly electron-withdrawing groups on the pyrazole ring, such as CF₃ (Entry 4), can decrease the nucleophilicity of the pyrazolone, leading to longer reaction times and lower yields.
-
N-unsubstituted pyrazolones (Entry 5) are also viable substrates, though they may require longer reaction times.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue monitoring by TLC. Ensure the reflux temperature is maintained. |
| Product loss during work-up. | Ensure complete precipitation by using ice-cold water. Be judicious with the amount of solvent used for washing and recrystallization. | |
| Reaction Stalls | Deactivated pyrazolone substrate. | For substrates with strong electron-withdrawing groups, consider adding a non-nucleophilic base (e.g., DBU, 0.1 equiv.) to enhance the nucleophilicity of the pyrazolone. |
| Impure Product | Incomplete removal of starting materials or side products. | Ensure thorough washing of the crude product. Perform a second recrystallization if necessary. Column chromatography can be used for difficult-to-separate mixtures. |
Conclusion
This application note details a highly effective and reliable method for synthesizing pyrano[2,3-c]pyrazoles using methyl 2-(benzoylamino)-3-(dimethylamino)acrylate. The protocol is characterized by its simplicity, high yields, and broad applicability to various substituted pyrazolones. This synthetic strategy provides researchers with a powerful tool for accessing a diverse range of these pharmacologically important heterocyclic compounds, facilitating further exploration in drug discovery and development programs.
References
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El-Sayed, N. F., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 738. Available at: [Link]
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Urbonaitė, S., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614. Available at: [Link]
-
Shaikh, I. N., et al. (2024). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 14, 1827-1845. Available at: [Link]
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Mohammadi, Z., & Bigdeli, Z. (2021). Chemistry of Enaminonitriles of Pyrano[2,3-c]pyrazole and Related Compounds. Current Organic Synthesis, 18(6), 576-596. Available at: [Link]
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Das, D., Banerjee, R., & Mitra, A. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. Journal of Chemical and Pharmaceutical Research, 6(11), 108-116. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved January 16, 2026, from [Link]
-
Nguyen, T. L. H., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17359–17370. Available at: [Link]
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Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-243. Available at: [Link]
-
Tasch, B. O. F., & Opatz, T. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1-66. Available at: [Link]
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Application Notes and Protocols: Synthesis of 2H-1-Benzopyran Derivatives Using Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
Introduction: A Versatile Building Block for a Privileged Scaffold
The 2H-1-benzopyran, or chromene, framework is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are abundant in natural products and have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique reactivity of enamines and their derivatives has opened up efficient synthetic routes to these valuable heterocyclic systems. Among these, Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate stands out as a highly effective and versatile C3 synthon for the construction of 3-amino-substituted 2H-1-benzopyran-2-ones.
This technical guide provides an in-depth exploration of the application of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate in the synthesis of 2H-1-benzopyran derivatives. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and present data to guide researchers, scientists, and drug development professionals in the successful application of this methodology.
Scientific Principles: The Tandem Michael Addition-Cyclization Cascade
The synthesis of the 2H-1-benzopyran ring system using Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate and a phenolic precursor, such as resorcinol, proceeds through a well-established tandem reaction sequence: a Michael addition followed by an intramolecular cyclization and subsequent elimination.[1][2][3]
The Key Reagent: Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is an electron-poor alkene due to the presence of the ester and benzoylamino groups. The dimethylamino group at the 3-position makes it an excellent Michael acceptor and also serves as a good leaving group in the final step of the sequence.
Reaction Mechanism:
-
Michael Addition: The reaction is typically initiated by the nucleophilic attack of the deprotonated hydroxyl group of the phenol (phenoxide) onto the β-carbon of the acrylate. This conjugate addition is the key carbon-carbon or carbon-oxygen bond-forming step.
-
Intramolecular Cyclization: Following the Michael addition, the newly formed intermediate undergoes an intramolecular cyclization. The second hydroxyl group of a dihydric phenol like resorcinol, or an activated C-H bond on the aromatic ring, attacks the ester carbonyl group.
-
Elimination: The resulting cyclic intermediate is unstable and eliminates the dimethylamino group, leading to the formation of the stable, aromatic 2H-1-benzopyran-2-one ring system. The use of acetic acid as a solvent facilitates both the protonation of the dimethylamino group, making it a better leaving group, and the overall reaction progress.[4][5]
Visualizing the Pathway: Reaction Mechanism
Caption: Tandem Michael Addition-Cyclization Pathway.
Experimental Protocol: Synthesis of 3-Benzoylamino-7-hydroxy-2H-1-benzopyran-2-one
This protocol details the synthesis of a representative 2H-1-benzopyran derivative from resorcinol.
Materials:
-
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
-
Resorcinol
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1.0 eq) and resorcinol (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask. The mixture may not fully dissolve initially.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The solids should dissolve as the reaction progresses. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling. Pour the reaction mixture into ice-water (100 mL) to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 3-benzoylamino-7-hydroxy-2H-1-benzopyran-2-one as a solid.[6]
Expected Results:
The final product, 3-benzoylamino-7-hydroxy-2H-1-benzopyran-2-one, is typically an off-white to pale yellow solid. The structure can be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons of the benzopyran and benzoyl groups, the vinyl proton of the pyranone ring, and the amide N-H proton.
-
¹³C NMR: Will show signals for the carbonyl carbons (ester and amide), aromatic carbons, and the carbons of the pyranone ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.
-
FT-IR: Look for characteristic absorption bands for the N-H, C=O (lactone and amide), and aromatic C-H and C=C stretching vibrations.
Data Presentation: Scope and Yields
The reaction of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate with various phenolic compounds has been shown to be a versatile method for the synthesis of a range of 2H-1-benzopyran derivatives. The following table summarizes representative examples found in the literature.
| Phenolic Reactant | Product | Solvent | Conditions | Yield | Reference |
| Resorcinol | 3-Benzoylamino-7-hydroxy-2H-1-benzopyran-2-one | Acetic Acid | Reflux | Good | [4][6] |
| 1-Naphthol | 2-Benzoylamino-3H-naphtho[2,1-b]pyran-3-one | Acetic Acid | Reflux | Good | [4] |
| 2-Naphthol | 3-Benzoylamino-2H-naphtho[1,2-b]pyran-2-one | Acetic Acid | Reflux | Good | [4] |
| 4-Hydroxy-2H-1-benzopyran-2-one | 3-Benzoylamino-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione | Acetic Acid | Reflux | Moderate | [4] |
Note: Yields are often reported qualitatively in the literature as "good" or "moderate." Specific percentage yields may vary depending on reaction scale and purification methods.
Workflow Visualization: From Reactants to Pure Product
Caption: Step-by-step experimental workflow.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be reliably monitored by TLC, providing clear endpoints. The physical properties of the product (e.g., melting point) and its spectroscopic data should be consistent with reported values for known compounds. For novel derivatives, the expected spectroscopic signatures, as outlined in the "Expected Results" section, provide a robust framework for structural confirmation. The straightforward nature of the work-up and purification by recrystallization ensures the isolation of high-purity materials suitable for further applications.
Conclusion: A Robust Synthetic Tool
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is a powerful and versatile reagent for the synthesis of 3-benzoylamino-substituted 2H-1-benzopyran-2-ones. The tandem Michael addition-cyclization reaction proceeds under relatively mild conditions, utilizes readily available starting materials, and offers a direct route to a diverse range of chromene derivatives. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully apply this valuable synthetic methodology in their own laboratories for the discovery and development of new chemical entities.
References
-
Wu, B., Gao, X., Yan, Z., Chen, M.-W., & Zhou, Y.-G. (2015). C–H Oxidation/Michael Addition/Cyclization Cascade for Enantioselective Synthesis of Functionalized 2-Amino-4H-chromenes. Organic Letters, 17(24), 6134–6137. [Link]
-
ResearchGate. (n.d.). C–H Oxidation/Michael Addition/Cyclization Cascade for Enantioselective Synthesis of Functionalized 2-Amino-4 H -chromenes. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of novel functional polycyclic chromones through Michael addition and double cyclizations. Retrieved from [Link]
-
ResearchGate. (n.d.). C–H Oxidation/Michael Addition/Cyclization Cascade for Enantioselective Synthesis of Functionalized 2-Amino-4 H -chromenes. Retrieved from [Link]
- An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. (2007). Journal of the Chemical Society of Pakistan, 29(4).
-
Hoti, R., Vehapi, I., Mulliqi-Osmani, G., Ismaili, H., & Thaci, V. (2016). Synthesis of Some New Heteroarylamino-3-Nitro-2H-[1]-Benzopyran-2-ones and their Antibacterial Activity. Journal of Applicable Chemistry, 5(4), 815-821.
-
ResearchGate. (n.d.). ChemInform Abstract: Methyl 2-Benzoylamino-3-dimethylaminopropenoate in the Synthesis of Heterocyclic Systems. A Simple Synthesis of Amino Derivatives of Isomeric Naphthopyranones and Naphthodipyranones. Retrieved from [Link]
-
Semantic Scholar. (2017). Synthesis and Antimicrobial Activity of Novel 3,7-Disubstituted 2H-1-Benzopyran-2-Ones. Retrieved from [Link]
-
Ahmed, M. G., et al. (n.d.). An efficient synthesis of chromene derivatives through a tandem michael addition-cyclization reaction. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Novobiocin-related compounds: synthesis of 3-benzoylamino-2-oxo-2H-1-benzopyran-7-yl D-glycopyranosides by the trichloroacetimidate methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of methyl 2‐(benzyloxycarbonyl)amino‐3‐dimethylaminopropenoate. The synthesis of trisubstituted pyrroles, 3‐amino‐2H‐pyran‐2‐ones, fused 2H‐pyran‐2‐ones and 4H‐pyridin‐4‐ones. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Antiviral Quinolinone Derivatives
Abstract: The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including potent antiviral effects.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of antiviral quinolinone derivatives. It delves into the rationale behind common synthetic strategies, offers detailed, step-by-step protocols for the construction of the quinolinone core and its subsequent derivatization, and discusses methods for purification and characterization.
Introduction: The Significance of the Quinolinone Scaffold
Heterocyclic compounds are cornerstones of drug discovery, and among them, the quinoline and its oxidized form, quinolinone (specifically, the 4-quinolinone tautomer), are of paramount importance.[1] This structural motif is found in a wide array of natural products and synthetic pharmaceuticals.[3][5] While initially recognized for their antibacterial properties (e.g., fluoroquinolones), quinolone-based drugs have demonstrated significant efficacy against a variety of viruses, including Human Immunodeficiency Virus (HIV), Zika virus, enterovirus, and influenza A virus (IAV).[1][2][6][7][8]
The antiviral mechanism of quinolinone derivatives can be multifaceted, often involving the inhibition of viral replication at the transcriptional level or interference with key viral enzymes.[2][6][7] The versatility of the quinolinone ring allows for extensive chemical modification at multiple positions, enabling the fine-tuning of its pharmacological profile to enhance potency and selectivity against specific viral targets.[6][7] This guide focuses on providing the foundational synthetic knowledge required to explore this promising chemical space.
Foundational Synthetic Strategies for the Quinolinone Core
The construction of the 4-quinolinone backbone is a well-established field in organic chemistry. Several named reactions provide reliable access to this core structure, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely used method for preparing 4-hydroxyquinoline (which exists predominantly as the 4-quinolinone tautomer) derivatives.[9][10] First reported in 1939, the reaction proceeds in two key stages:
-
Condensation: An aniline derivative undergoes a nucleophilic substitution reaction with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This step forms a stable anilidomethylenemalonate intermediate.[10]
-
Thermal Cyclization: The intermediate is heated to high temperatures (often >250 °C), typically in a high-boiling point solvent like diphenyl ether, to induce a 6-electron electrocyclization, which forms the quinoline ring.[10][11]
Subsequent hydrolysis of the resulting ester at the C3 position, followed by decarboxylation, yields the 4-quinolinone core.[5][10] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[9][10]
Caption: Regioselectivity in the Camps cyclization.
Protocol: Synthesis of a Substituted 4-Quinolinone Derivative
This protocol details a representative three-step synthesis starting with the Gould-Jacobs reaction to form the core, followed by functionalization steps to install moieties commonly associated with antiviral activity.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | Sigma-Aldrich | Toxic, handle with care. |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | Sigma-Aldrich | Lachrymator. |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | Sigma-Aldrich | High boiling point solvent. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Fisher Scientific | Corrosive. |
| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | Fisher Scientific | Corrosive. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich | Anhydrous, for Step 3. |
| Sodium Hydride (NaH), 60% in oil | NaH | 24.00 | Sigma-Aldrich | Flammable solid. |
| 2-Bromoethanol | C₂H₅BrO | 124.96 | Sigma-Aldrich | Toxic. |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Sigma-Aldrich | Reacts violently with water. |
| 4-Phenylpiperazine | C₁₀H₁₄N₂ | 162.23 | Sigma-Aldrich | |
| Standard Solvents (Ethanol, Ethyl Acetate, Hexanes) | - | - | Fisher Scientific | ACS Grade. |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | Sorbent Technologies | 230-400 mesh. |
Step 1: Synthesis of 6-Chloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester
Rationale: This step employs the Gould-Jacobs reaction to construct the substituted quinolinone core. 4-Chloroaniline is chosen as the starting material to introduce a halogen at the 6-position, a common feature in bioactive molecules. Diphenyl ether serves as a high-boiling solvent necessary to achieve the high temperature required for the thermal cyclization. [10][11] Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a thermometer, combine 4-chloroaniline (12.75 g, 100 mmol) and diethyl ethoxymethylenemalonate (DEEM) (22.7 g, 105 mmol).
-
Heat the mixture at 130-140 °C for 2 hours. The reaction mixture will become a solid mass upon cooling. This intermediate is diethyl 2-((4-chlorophenylamino)methylene)malonate.
-
To the flask containing the intermediate, add diphenyl ether (100 mL).
-
Heat the mixture to reflux (approx. 250-260 °C) using a heating mantle. Maintain reflux for 30-45 minutes.
-
Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1).
-
Allow the reaction mixture to cool to below 100 °C, then add hexanes (100 mL) to precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold hexanes (2 x 50 mL) and dry under vacuum to yield the title compound as an off-white solid.
-
Expected Yield: 75-85%
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Step 2: Synthesis of 6-Chloro-1,4-dihydro-4-oxoquinoline
Rationale: This step involves the saponification (hydrolysis) of the ethyl ester to a carboxylic acid, followed by thermal decarboxylation to yield the desired 4-quinolinone core. [5][10]This simplification of the C3 position is often a prerequisite for further functionalization at the N1 position.
Procedure:
-
Suspend the product from Step 1 (20.0 g, ~75 mmol) in a 10% aqueous solution of sodium hydroxide (150 mL).
-
Heat the mixture to reflux for 2 hours. The solid will dissolve as the sodium salt of the carboxylic acid is formed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Transfer the filtrate to a 500 mL beaker and cool in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A thick white precipitate of the carboxylic acid intermediate will form.
-
Collect the solid by vacuum filtration and wash with cold water (2 x 50 mL).
-
Transfer the moist solid back into the diphenyl ether (100 mL) in a flask equipped for distillation.
-
Heat the mixture to 250-260 °C. Carbon dioxide will evolve. Maintain this temperature for 1 hour until gas evolution ceases.
-
Cool the mixture, add hexanes to precipitate the product, filter, wash, and dry as in Step 1.
-
Expected Yield: 80-90%
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Step 3: Functionalization to a Potential Antiviral Derivative
Rationale: Many antiviral quinolones feature substitutions at the N1 and C7 positions. [6][7]This hypothetical procedure illustrates a common sequence: N-alkylation at the N1 position, followed by conversion of the C4-oxo group to a chloro group, and finally nucleophilic substitution to install a side chain. This sequence builds a molecule with features known to be important for antiviral activity. [6][7] Procedure:
-
N-Alkylation:
-
To a stirred suspension of NaH (60% dispersion in mineral oil, 2.0 g, 50 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere, add the product from Step 2 (8.98 g, 50 mmol) portion-wise at 0 °C.
-
Stir for 30 minutes, then add 2-bromoethanol (6.87 g, 55 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding ice water and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to get 6-chloro-1-(2-hydroxyethyl)-1,4-dihydroquinolin-4-one.
-
-
Chlorination:
-
To the N-alkylated product (4.5 g, 20 mmol), add thionyl chloride (20 mL) and reflux for 3 hours.
-
Cool to room temperature and remove excess thionyl chloride under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to yield crude 4,6-dichloro-1-(2-hydroxyethyl)quinoline. Use this crude product directly in the next step.
-
-
Nucleophilic Substitution:
-
Dissolve the crude chloro-derivative in acetonitrile (50 mL). Add 4-phenylpiperazine (3.57 g, 22 mmol) and potassium carbonate (4.14 g, 30 mmol).
-
Reflux the mixture for 8 hours.
-
Cool, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the final product.
-
Note on Purification: Basic quinoline derivatives can streak on silica gel. Adding a small amount of triethylamine (0.5-1%) to the eluent can improve separation. [12]
-
Characterization of the Final Product
The identity and purity of the synthesized compounds must be confirmed through a combination of analytical techniques.
| Technique | Purpose | Expected Observations for Final Product |
| TLC | Monitor reaction progress and purity | Single spot with an appropriate Rf value. |
| ¹H NMR | Structural elucidation | Signals corresponding to aromatic protons on the quinoline and phenyl rings, piperazine protons, and the ethyl linker protons. |
| ¹³C NMR | Confirm carbon framework | Peaks corresponding to all unique carbon atoms in the molecule. |
| Mass Spec (MS) | Determine molecular weight | A molecular ion peak (M⁺) or protonated peak ([M+H]⁺) corresponding to the calculated molecular weight. |
| FT-IR | Identify functional groups | Characteristic absorptions for C=C and C=N bonds in the aromatic system, C-N bonds, and C-H bonds. |
Conclusion
The synthetic protocols outlined in this guide provide a robust framework for accessing antiviral quinolinone derivatives. By leveraging classic reactions like the Gould-Jacobs synthesis and employing logical functionalization strategies, researchers can generate diverse libraries of compounds for screening and development. The key to success lies in careful execution, diligent monitoring of reaction progress, and thorough characterization of all intermediates and final products. The versatility of the quinolinone scaffold ensures its continued relevance in the search for novel antiviral therapies.
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Wikipedia. Gould–Jacobs reaction. [Link]
-
Starkov, P., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(13), 5085. [Link]
-
Grokipedia. Camps quinoline synthesis. [Link]
-
MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
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IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
De, D., et al. (1985). Structure-activity relationship studies of antiviral N-quinolin-4-yl-N'-benzylidenehydrazine derivatives by discriminant analysis. Arzneimittelforschung, 35(11), 1633-6. [Link]
-
Richter, S. N., et al. (2004). Antiviral properties of quinolone-based drugs. Current drug targets. Infectious disorders, 4(2), 149–157. [Link]
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Navarrete-Vázquez, G., et al. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 16(8), 6636-6647. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
ResearchGate. (2004). Antiviral Properties of Quinolone-based Drugs. [Link]
-
Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of combinatorial chemistry, 12(1), 100–110. [Link]
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Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
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Slideshare. (2014). Quinolones. Antiviral drugs. [Link]
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Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European journal of medicinal chemistry, 216, 113324. [Link]
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Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European journal of medicinal chemistry, 216, 113324. [Link]
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Wikipedia. Camps quinoline synthesis. [Link]
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Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
ResearchGate. (2019). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. [Link]
-
Bentham Science. (2004). Antiviral Properties of Quinolone-based Drugs. [Link]
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Canela, M. D. S., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 699. [Link]
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Liu, X., et al. (2013). Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. Molecules, 18(10), 12564–12577. [Link]
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ResearchGate. (2023). Mechanisms of Camps' cyclization. [Link]
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ResearchGate. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. [Link]
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Chem-Station. (2017). Camps Quinoline Synthesis. [Link]
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Li, Y., et al. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. European journal of medicinal chemistry, 214, 113208. [Link]
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Kumar, S., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future journal of pharmaceutical sciences, 6, 92. [Link]
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Senerovic, L., et al. (2020). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Current medicinal chemistry, 27(1), 1-2. [Link]
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Kim, J., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & medicinal chemistry, 24(21), 5529–5537. [Link]
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IJFMR. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]
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ResearchGate. (2014). Structure-activity relationships of new antiviral compounds. [Link]
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ResearchGate. (2017). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
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Klingenstein, R., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of medicinal chemistry, 49(17), 5300–5308. [Link]
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Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37. [Link]
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Desai, N. C., et al. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & medicinal chemistry letters, 22(22), 6871–6875. [Link]
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The Versatile Precursor: A Guide to Synthesizing Antitumor Agents from Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
Introduction: The Strategic Importance of a Unique Building Block
In the relentless pursuit of novel and effective anticancer therapeutics, the strategic design and synthesis of complex heterocyclic scaffolds remain a cornerstone of medicinal chemistry. Among the myriad of chemical building blocks available, Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate has emerged as a particularly versatile and powerful precursor. Its unique trifunctional nature—an electron-withdrawing benzoylamino group, a reactive acrylate system, and a readily displaceable dimethylamino group—provides a robust platform for the construction of a diverse array of privileged heterocyclic systems with significant antitumor potential.[1]
This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis and application of this key intermediate. We will delve into the causality behind the synthetic strategies, provide detailed, field-proven protocols, and explore the structure-activity relationships that underpin the potent biological activities of the resulting compounds.
Part 1: Synthesis of the Key Precursor: Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
The synthesis of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is predicated on the well-established reactivity of active methylene compounds with dimethylformamide dimethyl acetal (DMF-DMA).[2] This reaction, a cornerstone of enaminone synthesis, provides an efficient route to the target molecule.
Causality of the Synthetic Approach
The synthetic strategy hinges on the activation of the α-carbon of methyl 2-(benzoylamino)acetate. The benzoylamino group, being electron-withdrawing, increases the acidity of the α-protons, making them susceptible to deprotonation and subsequent reaction. DMF-DMA serves as a C1 synthon, providing both the dimethylamino group and the additional carbon atom required to form the acrylate backbone. The reaction proceeds via an initial addition of the deprotonated active methylene compound to DMF-DMA, followed by the elimination of methanol to yield the stable enaminone product.
Experimental Protocol: Synthesis of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
This protocol is a self-validating system, designed for reproducibility and high yield.
Materials:
-
Methyl 2-(benzoylamino)acetate
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Crystallization dishes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve methyl 2-(benzoylamino)acetate (1 equivalent) in anhydrous toluene.
-
Addition of Reagent: To this solution, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of methanol in the Dean-Stark trap. The reaction is typically complete within 3-5 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically a solid or a viscous oil. Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate as a crystalline solid.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate | C₁₃H₁₆N₂O₃ | 248.28 | 56952-04-6 |
Part 2: Application in the Synthesis of Antitumor Agents
The true utility of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate lies in its ability to serve as a linchpin in the synthesis of a multitude of heterocyclic compounds with pronounced antitumor activity. The dimethylamino group acts as an excellent leaving group upon nucleophilic attack, facilitating cyclization reactions with various binucleophiles.
Synthesis of Substituted Pyrimidines: A Privileged Scaffold in Oncology
Pyrimidine derivatives are a well-established class of anticancer agents, with many approved drugs targeting various cellular pathways.[3][4][5] The pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[3]
The antitumor activity of many pyrimidine derivatives stems from their ability to act as kinase inhibitors.[6] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The pyrimidine core can mimic the purine base of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their function.
The substituents on the pyrimidine ring, often introduced through precursors like Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, play a critical role in determining the potency and selectivity of these inhibitors. The benzoylamino moiety can engage in crucial hydrogen bonding interactions within the kinase active site, while other parts of the molecule can be modified to optimize pharmacokinetic properties.[6][7]
This protocol outlines a general procedure for the synthesis of a 2,4-disubstituted pyrimidine derivative, a common motif in kinase inhibitors.
Materials:
-
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Preparation of Guanidine Free Base: In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol. Add guanidine hydrochloride to this solution and stir at room temperature for 30 minutes to generate the free base of guanidine.
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1 equivalent) in anhydrous ethanol.
-
Cyclization Reaction: Add the freshly prepared solution of guanidine (1.1 equivalents) to the solution of the acrylate precursor.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization or column chromatography.
Synthesis of Fused Heterocyclic Systems: Pyridopyrimidines and Pyrazolopyrimidines
The versatility of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate extends to the synthesis of fused heterocyclic systems, such as pyridopyrimidines and pyrazolopyrimidines, which also exhibit significant antitumor properties.[8][9]
The synthesis of pyridopyrimidines can be achieved through a multicomponent reaction involving the acrylate precursor, an aminopyridine, and a suitable cyclizing agent.[8][10]
Similarly, pyrazolopyrimidines can be synthesized by reacting the acrylate precursor with an aminopyrazole.[9][11]
Part 3: Data Presentation and In-Vitro Antitumor Activity
The antitumor activity of the synthesized compounds is typically evaluated using in-vitro cell-based assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.
| Compound Class | Example Structure | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine | 2,4-disubstituted pyrimidine | B16-F10 (Melanoma) | 0.098 | [4] |
| Pyrimidine | Substituted pyrimidine | LoVo (Colon Adenocarcinoma) | Varies | [5] |
| Pyrimidine | Arylamino pyrimidine | Not specified | 13.6 | [6] |
| Pyrazolopyrimidine | Substituted pyrazolopyrimidine | Various | Varies | [9] |
Conclusion
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potent antitumor activity. Its straightforward synthesis and predictable reactivity make it an indispensable tool for medicinal chemists and drug discovery scientists. The ability to readily construct privileged scaffolds such as pyrimidines, pyridopyrimidines, and pyrazolopyrimidines provides a fertile ground for the development of next-generation cancer therapeutics. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable precursor in their quest for novel anticancer agents.
References
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Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. (2021). Anticancer Agents Med Chem, 21(7), 861-893. [Link]
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Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues. (2025). Arch Pharm (Weinheim), 358(1), e2400163. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(8), 2195. [Link]
-
Synthesis and antitumor activities of pyrimidines. (2011). Nan Fang Yi Ke Da Xue Xue Bao, 31(5), 875-7. [Link]
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Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (2025). ResearchGate. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar. [Link]
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Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. (2022). ResearchGate. [Link]
-
Reaction with 3-aminopyridine with methyl acrylate. (2019). ResearchGate. [Link]
-
Methyl 2-Benzoylamino-3-dimethylaminopropenoate in the Synthesis of Heterocyclic Systems. The Synthesis of Substituted 3-Benzoylamino-2H-pyran-2-ones. (1990). Semantic Scholar. [Link]
-
Synthesis of pyrimidine acrylamides (4)–(9). Reagents and conditions used. ResearchGate. [Link]
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Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience, 10(3), 2429-2437. [Link]
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A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2021). Heterocyclic Letters, 11(3), 299-314. [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. (2008). Topics in Heterocyclic Chemistry, 15, 1-32. [Link]
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Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). Molecules, 29(5), 1159. [Link]
-
Synthesis of pyrimidines by direct condensation of amides and nitriles. (2009). Nat Protoc, 4(1), 111-5. [Link]
- 7 (methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives. (2024).
-
Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. (2023). Molecules, 28(17), 6393. [Link]
-
(E)-Ethyl 3-(Dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][3][4][6]triazolo[1,5-c]pyrimidin-2-yl)acrylate. (2016). Molbank, 2016(4), M910. [Link]
-
N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. (2011). Der Pharma Chemica, 3(1), 381-387. [Link]
-
Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. (2015). RSC Advances, 5(103), 84794-84817. [Link]
-
Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. (2004). Chemical Reviews, 104(5), 2433-2480. [Link]
- 3-Amino-2-benzoyl-acrylic-acid derivatives and process for their preparation. (1986).
- Synthetic method of 3-methoxy-2-aryl methyl acrylate compound. (2011).
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The Versatile Synthon: Harnessing Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate in Multicomponent Reactions for Heterocyclic Scaffolding
Introduction: A Gateway to Molecular Complexity
In the landscape of modern synthetic organic chemistry, the quest for efficient and elegant routes to complex molecular architectures is paramount. Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to afford a product that incorporates substantial portions of all the reactants, have emerged as a powerful strategy in this endeavor.[1] These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity, making them particularly attractive for applications in drug discovery and materials science.
At the heart of many successful MCRs lies a versatile building block, or "synthon," that possesses the requisite reactivity to engage with multiple reaction partners in a controlled and predictable manner. One such synthon of growing importance is Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (CAS 56952-04-6).[2] This highly functionalized enaminone serves as a linchpin in the construction of a diverse array of heterocyclic scaffolds, which form the core of numerous pharmaceuticals and biologically active compounds.
This comprehensive guide provides an in-depth exploration of the applications of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate in MCRs, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Unique Reactivity of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
The synthetic utility of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate stems from its unique electronic and structural features. As an enaminone, it possesses a push-pull electronic system, with the electron-donating dimethylamino group and the electron-withdrawing benzoylamino and methyl acrylate moieties. This electronic arrangement renders the molecule susceptible to a variety of nucleophilic and electrophilic attacks, making it an ideal partner in MCRs.
The dimethylamino group serves as an excellent leaving group upon nucleophilic attack at the β-position, facilitating annulation reactions. The acrylate functionality can act as a Michael acceptor, while the benzoylamino group can participate in cyclization reactions. This trifecta of reactive sites allows for a remarkable degree of versatility in the design of MCRs.
Application Note I: Synthesis of Fused Pyranone Systems
One of the most well-established applications of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is in the synthesis of fused pyranone derivatives. These scaffolds are present in a wide range of natural products and have demonstrated diverse biological activities. The reaction proceeds via a domino reaction involving a Michael addition followed by an intramolecular cyclization and elimination of dimethylamine.
Protocol 1: Synthesis of Benzoylamino-Substituted Pyranopyrimidinones
This protocol details the synthesis of a pyranopyrimidinone derivative through the reaction of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate with a barbituric acid derivative.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of pyranopyrimidinones.
Materials:
-
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
-
Barbituric acid (or a substituted derivative)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1.0 eq) and the barbituric acid derivative (1.0 eq).
-
Solvent Addition: Add a sufficient amount of glacial acetic acid to dissolve the reactants. Acetic acid serves as both the solvent and a catalyst for this reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature. The product often precipitates out of the solution upon cooling.
-
Isolation and Purification: Collect the precipitated solid by filtration and wash it with a small amount of cold ethanol or diethyl ether to remove any residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid/water).
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent and Catalyst: Acetic acid provides a protic environment that facilitates the elimination of the dimethylamino group. It also serves as a good solvent for the reactants and the product, allowing the reaction to proceed in a homogeneous phase.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate | Barbituric Acid | Benzoylamino-substituted Pyranopyrimidinone | High | [3] |
| Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate | 1,3-Dimethylbarbituric Acid | Corresponding Pyranopyrimidinone | High | [3] |
Application Note II: Synthesis of Fused Pyrimidinone Systems
Another powerful application of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is in the construction of fused pyrimidinone heterocycles.[3] This is achieved through its reaction with various heterocyclic α-amino compounds. This methodology provides a straightforward route to complex nitrogen-containing polycyclic systems.
Protocol 2: Synthesis of Pyrido[1,2-a]pyrimidine Derivatives
This protocol outlines the synthesis of a pyrido[1,2-a]pyrimidine derivative from Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate and a 2-aminopyridine derivative.
Reaction Scheme:
Figure 2: General reaction for the synthesis of pyrido[1,2-a]pyrimidines.
Materials:
-
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
-
2-Aminopyridine (or a substituted derivative)
-
Glacial Acetic Acid
-
Standard laboratory equipment as in Protocol 1
Procedure:
-
Reaction Setup: Combine Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1.0 eq) and the 2-aminopyridine derivative (1.0 eq) in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.
-
Solvent Addition: Add glacial acetic acid to the flask.
-
Reaction Conditions: Heat the mixture to reflux and maintain stirring. Monitor the reaction's progress using TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Mechanistic Insights:
The reaction is believed to proceed through an initial nucleophilic attack of the exocyclic amino group of the 2-aminopyridine onto the β-carbon of the enaminone, leading to the elimination of dimethylamine. This is followed by an intramolecular cyclization of the endocyclic nitrogen onto the ester carbonyl group, and subsequent aromatization to yield the fused pyrimidinone system.
Figure 3: Simplified mechanistic pathway for fused pyrimidinone synthesis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reactions can be easily monitored by standard analytical techniques such as TLC. The identity and purity of the final products can be unequivocally confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by melting point determination. The expected spectral data for these classes of compounds are well-documented in the chemical literature, providing a reliable benchmark for validation.
Conclusion: A Versatile Tool for Chemical Innovation
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate has proven to be a remarkably versatile and powerful synthon for the construction of a wide range of heterocyclic compounds through multicomponent reactions. The operational simplicity, high efficiency, and the ability to generate molecular complexity in a single step make these reactions highly attractive for both academic research and industrial applications, particularly in the field of drug discovery. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable building block in their synthetic endeavors.
References
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Domling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
Ornik, B., Stanovnik, B., & Tišler, M. (1992). Methyl 2-benzoylamino-3-dimethylaminopropenoate in the synthesis of heterocyclic systems. A simple synthesis of amino derivatives of isomeric naphthopyranones and naphthodipyranones. Journal of Heterocyclic Chemistry, 29(5), 1141-1146. [Link]
-
Stanovnik, B., Golič, L., Kmecl, P., & Tišler, M. (1993). Methyl 2-benzoylamino-3-dimethylaminopropenoate in the synthesis of fused pyrimidinones. The synthesis of derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, pyrimido[1,2-c]pyrimidine, pyrazino[1,2-a]pyrimidine, thiazolo[2,3-b]pyrimidine, pyrazolo[1,5-a]pyrimidine, and 1,2,4-triazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 30(1), 23-28. [Link]
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Cyclocondensation reactions of "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" with active methylene compounds
An in-depth guide to the synthesis of highly substituted heterocyclic systems is presented, focusing on the cyclocondensation reactions of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate. This versatile building block, possessing a unique enamine-enamide structure, serves as a powerful synthon for constructing a variety of pharmaceutically relevant scaffolds, particularly functionalized pyridines.
This document provides a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols for the synthesis of key pyridine derivatives, and a comparative analysis of reaction outcomes with different active methylene compounds. The content is designed for researchers and scientists in organic synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.
The Strategic Importance of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is a highly functionalized and reactive acyclic precursor. Its value in heterocyclic synthesis stems from the combination of three key features:
-
An enamine moiety (-N(CH₃)₂), which activates the β-carbon (C3) for nucleophilic attack and serves as an excellent leaving group.
-
An acrylate ester , which can participate in the cyclization and is ultimately eliminated.
-
A benzoylamino group , which influences the electronic properties of the scaffold and is incorporated into the final heterocyclic ring.
This strategic arrangement of functional groups allows it to act as a 1,3-bielectrophile after an initial Michael addition, making it an ideal partner for cyclocondensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents.
The General Mechanism: A Domino Reaction Pathway
The reaction between Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate and an active methylene compound (AMC) proceeds through a domino sequence involving Michael addition, intramolecular cyclization, and subsequent elimination/aromatization steps. The general pathway is outlined below.
Caption: General workflow for cyclocondensation.
Causality Behind the Mechanism:
-
Base-Catalyzed Initiation: The reaction is typically initiated by a base (e.g., piperidine, sodium ethoxide). This base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), generating a resonance-stabilized carbanion. This carbanion is a potent nucleophile.
-
Michael Addition: The generated carbanion attacks the electron-deficient C3 position of the acrylate substrate. This is a classic Michael-type conjugate addition, which breaks the C=C double bond and forms a new C-C bond, yielding an acyclic intermediate.[1]
-
Intramolecular Cyclization: The newly formed intermediate contains nucleophilic sites (typically a nitrogen from a cyano group or an enolizable oxygen) that attack one of the electrophilic carbonyl carbons (either the ester or the amide). This step forms the heterocyclic ring.
-
Aromatization: The final, stable aromatic heterocycle is formed through the elimination of the dimethylamino group and a molecule of water or methanol. This rearomatization is the thermodynamic driving force for the reaction.
Application & Protocols: Synthesis of Functionalized Pyridines
The most prominent application of this reaction is the synthesis of highly substituted pyridine derivatives, which are core structures in many pharmaceutical agents.[2][3]
Reaction with Malononitrile
The reaction with malononitrile is a robust method for producing 2-amino-3-cyanopyridine derivatives. Malononitrile is a highly reactive methylene compound due to the two electron-withdrawing cyano groups.[4]
Protocol 1: Synthesis of Methyl 6-amino-5-cyano-2-phenylpyridine-4-carboxylate
This protocol details a representative procedure for the synthesis of a functionalized pyridine derivative.
Materials:
-
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
-
Malononitrile[4]
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
TLC plates (silica gel)
-
Standard laboratory glassware for work-up and purification
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Procedure:
-
To a solution of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask, add malononitrile (10 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).
-
Purify the crude product by recrystallization from hot ethanol to yield the pure pyridine derivative as a crystalline solid.
Causality and Insights:
-
Choice of Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and the piperidine catalyst, while the final product often has lower solubility upon cooling, facilitating isolation by precipitation.
-
Role of Piperidine: Piperidine acts as a base to deprotonate malononitrile, initiating the reaction. Its boiling point is high enough not to evaporate during reflux, yet it is volatile enough to be removed during work-up.
-
Purification: Recrystallization is an effective method for purifying the product, as the starting materials and any minor side products typically remain in the ethanol mother liquor.
Reaction with Other Active Methylene Compounds
The versatility of the acrylate substrate allows for the use of various active methylene compounds, leading to a diverse range of pyridine derivatives. The table below summarizes outcomes with different reagents.
| Active Methylene Compound | Typical Catalyst | Solvent | Product Type | Notes |
| Malononitrile | Piperidine | Ethanol | 6-Amino-5-cyanopyridine | High yields, clean reaction.[5] |
| Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol | 6-Oxo-1,6-dihydropyridine-5-carbonitrile | The ester group hydrolyzes and the cyano group participates in cyclization.[6] |
| Cyanoacetamide | Piperidine | DMF | 6-Amino-5-carbamoylpyridine | The amide nitrogen acts as the nucleophile in the cyclization step. |
| Acetylacetone | Sodium Ethoxide | Toluene | 5-Acetyl-6-methylpyridine | Both keto groups can potentially react; conditions dictate selectivity.[7][8] |
Concluding Remarks for the Synthetic Chemist
The cyclocondensation of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate with active methylene compounds represents a highly efficient, atom-economical, and versatile strategy for the synthesis of complex heterocyclic molecules from simple acyclic precursors. The reaction's success hinges on the precise electronic and steric nature of the chosen active methylene compound and the careful selection of a catalyst and solvent system. The protocols described herein provide a robust foundation for researchers to explore this powerful synthetic transformation, enabling the generation of novel molecular entities for applications in medicinal chemistry and materials science. By understanding the underlying mechanistic principles, chemists can rationally design experiments to target specific, highly functionalized pyridine scaffolds with a high degree of control and predictability.
References
- LIN, C. et al. (2022). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chemical Journal of Chinese Universities, 43(4), 20210856.
-
Chemistry LibreTexts. (2025). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. Available at: [Link]
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Unknown Author. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
OpenStax. (2023). 23.11 Carbonyl Condensations with Enamines: The Stork Enamine Reaction. Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2010). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Available at: [Link]
-
Unknown Author. (Date unknown). Synthesis of pyrimidine acrylamides (4)–(9). Reagents and conditions used. ResearchGate. Available at: [Link]
-
Unknown Author. (2024). Cycloaddition Reactions of Enamines. ResearchGate. Available at: [Link]
-
Unknown Author. (Date unknown). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]
-
Tzeli, D. et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2008). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 3(1), 164-169. Available at: [Link]
-
Unknown Author. (Date unknown). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH. Available at: [Link]
-
Laggner, C. (Date unknown). Product Class 12: Pyrimidines. Thieme Connect. Available at: [Link]
-
Osu, C. I. (2018). Modification of Acetyl Acetone with Methyl Acrylate. JOURNAL OF ADVANCES IN CHEMISTRY. Available at: [Link]
-
Unknown Author. (2006). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. ResearchGate. Available at: [Link]
- Greish, A. A. et al. (2001). Transesterification method for making cyanoacrylates. Google Patents.
-
Lee, C. F. et al. (2021). 4-nitro 2-diethylamino 5-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 5-methyl pyridine without Needing Chromatography Column Separation. Eng. Proc., 11, 23. Available at: [Link]
-
Fathima, S. S. A. et al. (2022). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. Available at: [Link]
-
Strazzolini, G. et al. (2023). Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI. Available at: [Link]
-
Unknown Author. (Date unknown). Substituted active methylene synthesis by condensation. Organic Chemistry Portal. Available at: [Link]
-
Al-Mousawi, S. M. et al. (Date unknown). Scheme 7. Reaction of malononitrile dimer with benzylidenemalononitrile. ResearchGate. Available at: [Link]
-
Osu, C. I. (2018). Modification of Acetyl Acetone with Methyl Acrylate. ResearchGate. Available at: [Link]
-
Matin, M. M. et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. NIH. Available at: [Link]
-
National Center for Biotechnology Information. (Date unknown). 2-(Dimethylamino)ethyl acrylate. PubChem Compound Database. Available at: [Link]
-
Unknown Author. (2005). Copolymerizations of 2-(dimethylamino)ethyl methacrylate with (methyl)acrylates initiated by a neutral Pd(II)-based complex. ResearchGate. Available at: [Link]
- Schrinner, E. et al. (1986). 3-Amino-2-benzoyl-acrylic-acid derivatives and process for their preparation. Google Patents.
-
Kee, J. Y. et al. (Date unknown). Synthesis and Radical Polymerization of the Acrylate and Methacrylate Esters of 1-methyl-2,2,3,3-Tetracyanocyclopropylcarbinol. DTIC. Available at: [Link]
-
Al-Azmi, A. (2015). The Chemistry of Malononitrile and its derivatives. ResearchGate. Available at: [Link]
-
Unknown Author. (Date unknown). Monomer reactivity ratios for acrylonitrile–methyl acrylate free‐radical copolymerization. Wiley Online Library. Available at: [Link]
-
Unknown Author. (1993). Radical Copolymerization of N-[(3-Dimethylamino)propyl] Acrylamide (or Methacyrlamide) with Methyl Acrylate (or Methacrylate). ResearchGate. Available at: [Link]
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- 1. 23.11 Carbonyl Condensations with Enamines: The Stork Enamine Reaction - Organic Chemistry | OpenStax [openstax.org]
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- 7. Modification of Acetyl Acetone with Methyl Acrylate | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Selection of Solvents and Catalysts for Reactions Involving Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is a highly versatile and functionalized organic building block. Its unique structure, combining an electron-rich enamine moiety with an electron-deficient acrylate system, imparts a dual reactivity profile that makes it an invaluable precursor for the synthesis of complex molecules, particularly a wide array of heterocyclic compounds. The presence of a benzoylamino group provides steric and electronic influence, while the dimethylamino group serves as an excellent and readily displaceable leaving group.
This application note provides a comprehensive guide for the strategic selection of solvents and catalysts to effectively control and optimize reactions involving this substrate. We will delve into the causality behind experimental choices, present validated protocols for key transformations, and offer decision-making frameworks to guide your synthetic strategy.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is fundamental to designing successful reaction conditions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 56952-04-6 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [1] |
| Molecular Weight | 248.28 g/mol | [1] |
| Appearance | Typically a crystalline solid | N/A |
| Solubility | Soluble in many common organic solvents such as acetic acid, toluene, dioxane, and DMF. Limited solubility in water. |[2][3] |
Reactivity Profile:
The compound's reactivity is dominated by two key features:
-
Nucleophilic Substitution at C3: The vinylogous amide character makes the C3 position highly susceptible to nucleophilic attack. The dimethylamino group, upon protonation or coordination to a Lewis acid, becomes an excellent leaving group (-NMe₂H⁺). This pathway is central to most cyclocondensation reactions where a binucleophile replaces the dimethylamino group and subsequently cyclizes.[2][4]
-
Cycloaddition Reactions: The electron-rich double bond can participate as a component in various cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles to form five-membered heterocycles.[5]
Solvent Selection Guidelines
The choice of solvent is critical as it can dramatically influence reaction rates, pathways, and yields by stabilizing transition states, solvating intermediates, and modulating catalyst activity.
General Considerations
-
Polarity: Solvent polarity can affect the rate of reactions involving charged intermediates or transition states. For cyclocondensation reactions that proceed through charged intermediates, polar solvents are often preferred.
-
Protic vs. Aprotic: This is arguably the most critical factor.
-
Protic Solvents (e.g., acetic acid, ethanol) can hydrogen bond and, if acidic, can protonate the dimethylamino group, activating it as a leaving group. Acetic acid is frequently used as both a solvent and a catalyst for this very reason.[2]
-
Aprotic Solvents (e.g., toluene, dioxane, DMF) are necessary when using water-sensitive reagents or catalysts, such as many Lewis acids. Polar aprotic solvents like DMF can be effective in promoting SₙAr-type reactions.[6]
-
Solvent Recommendations for Common Reaction Types
Table 2: Recommended Solvents for Key Transformations
| Reaction Type | Recommended Solvents | Rationale |
|---|---|---|
| Cyclocondensation with C-nucleophiles (e.g., 1,3-diketones, phenols) | Acetic Acid, Ethanol | Protic nature activates the dimethylamino leaving group. Acetic acid also serves as a Brønsted acid catalyst.[2] |
| Cyclocondensation with N-nucleophiles (e.g., hydrazines, amidines) | Acetic Acid, Ethanol, Toluene (with acid catalyst) | Protic solvents are highly effective. For less reactive nucleophiles, heating in a non-protic solvent with a stoichiometric amount of acid catalyst can provide better control.[2][7][8] |
| Lewis Acid-Catalyzed Reactions | Toluene, Dioxane, Acetonitrile (anhydrous) | Inert, aprotic nature prevents reaction with or deactivation of the Lewis acid catalyst.[3][4] |
| [3+2] Cycloaddition | Toluene, THF, Dichloromethane | Solvents of moderate polarity that dissolve reactants well without interfering with the cycloaddition mechanism. |
Workflow for Solvent Selection
The following diagram outlines a logical decision-making process for selecting an appropriate solvent system.
Caption: Decision workflow for solvent selection.
Catalyst Selection Strategies
Catalysis is key to unlocking the full synthetic potential of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, enabling milder reaction conditions and controlling selectivity.
Brønsted Acid Catalysis
Brønsted acids are highly effective for reactions involving the displacement of the dimethylamino group.
-
Mechanism: The acid protonates the basic nitrogen atom of the dimethylamino group. This converts it into a positively charged species (-NMe₂H⁺), which is an excellent leaving group, dramatically accelerating the rate of nucleophilic attack at the C3 position.
-
Common Catalysts:
-
Acetic Acid (as solvent/catalyst): Ideal for many cyclocondensations, providing both the acidic environment and the reaction medium.[2]
-
p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA): Stronger acids used in catalytic amounts in aprotic solvents like toluene when milder acidity is insufficient.
-
Lewis Acid Catalysis
Lewis acids activate the substrate towards nucleophilic attack, often by a different mechanism than Brønsted acids.
-
Mechanism: A Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) coordinates to the carbonyl oxygen of the acrylate ester. This coordination withdraws electron density from the α,β-unsaturated system, rendering the C3 position even more electrophilic and susceptible to attack by weaker nucleophiles.
-
Common Catalysts:
-
Zinc chloride (ZnCl₂), Aluminum chloride (AlCl₃): Effective for promoting reactions with carbon and nitrogen nucleophiles.[4]
-
Boron trifluoride etherate (BF₃·OEt₂): A versatile Lewis acid for activating carbonyl compounds.[7]
-
Scandium triflate (Sc(OTf)₃): A water-tolerant Lewis acid that can sometimes be used in less stringent anhydrous conditions.
-
Workflow for Catalyst Selection
This flowchart provides a guide for choosing a suitable catalyst based on the desired transformation.
Caption: Decision workflow for catalyst selection.
Detailed Experimental Protocols
The following protocols are representative examples of common, high-yield transformations.
Protocol 4.1: Synthesis of a Pyrazole Derivative via Cyclocondensation
This protocol describes the synthesis of Methyl 1-phenyl-5-(benzoylamino)-1H-pyrazole-4-carboxylate, a common reaction for this class of substrate.[7][9]
Workflow Diagram:
Caption: Experimental workflow for pyrazole synthesis.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1.0 eq, e.g., 2.48 g, 10 mmol) and absolute ethanol (40 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Add phenylhydrazine (1.1 eq, e.g., 1.2 g, 11 mmol) to the solution dropwise at room temperature.
-
Add glacial acetic acid (0.2 eq, e.g., 0.12 g, 2 mmol) as a catalyst.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Allow the mixture to cool to room temperature, during which the product may begin to crystallize.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting crude solid, add a mixture of ethanol and water (e.g., 2:1) and heat until dissolved. Allow the solution to cool slowly to induce recrystallization.
-
Filter the crystalline product, wash with cold ethanol, and dry under vacuum to yield the pure pyrazole derivative.
Protocol 4.2: Synthesis of a 2H-pyran-2-one Derivative
This protocol details the reaction with an active methylene compound, dimedone, in acetic acid.[2]
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, combine Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1.0 eq, 1.24 g, 5 mmol) and dimedone (1.0 eq, 0.70 g, 5 mmol).
-
Add glacial acetic acid (15 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of cold water with stirring. A solid precipitate will form.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to afford the pure 3-benzoylamino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-2-one.
Conclusion
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is a powerful and adaptable synthetic intermediate. Mastery of its reaction conditions hinges on the logical selection of solvent and catalyst. For cyclocondensation reactions, protic solvents like acetic acid that also serve as Brønsted acid catalysts are often the most direct and effective choice. For transformations requiring more nuanced control or the use of sensitive reagents, a switch to aprotic solvents in combination with a tailored Lewis or Brønsted acid catalyst is recommended. The protocols and decision-making frameworks provided herein offer a robust starting point for researchers to harness the full potential of this valuable building block in their synthetic endeavors.
References
- Al-Awadhi, H., Al-Omran, F., El-Khair, A. A., & El-Dusouqui, O. (2000). Methyl 2-Benzoylamino-3-dimethylaminopropenoate in the Synthesis of Heterocyclic Systems. Afinidad, 57(489), 359-366.
-
Tian, L., et al. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 26(5), 1339. [Link]
-
Aggarwal, R., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(1), 70. [Link]
- Parajuli, R., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.
-
Al-Mousawi, S. M., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17475–17485. [Link]
-
Li, Y., et al. (2021). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 19(34), 7435-7439. [Link]
-
List, B. (2004). Asymmetric Enamine Catalysis. Chemical Reviews, 104(12), 5503-5504. [Link]
-
Seebach, D., et al. (2009). Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies. Journal of the American Chemical Society, 131(41), 14947-14954. [Link]
- Bayer AG. (1986). 3-Amino-2-benzoyl-acrylic-acid derivatives and process for their preparation.
- Fakhraian, H., & Babaie Panbeh Riseh, M. (2005). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate.
-
Master Organic Chemistry. (2010). Enamines – formation, properties, reactions, and mechanisms. [Link]
- Stanovnik, B., & Svete, J. (2000). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews, 100(9), 3421-3480.
-
Kim, D. Y., et al. (2003). Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. Molecules, 8(2), 263-272. [Link]
- El-Gaby, M. S. A., et al. (2016). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Oriental Journal of Chemistry, 32(5), 2435-2449.
- Nair, D. P., et al. (2011). The effects of primary amine catalyzed thio-acrylate Michael reaction on the kinetics, mechanical and physical properties of thio-acrylate networks. Polymer Chemistry, 2(12), 2743-2751.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. EP0176846A2 - 3-Amino-2-benzoyl-acrylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives from Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate and Barbituric Acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the synthesis of fused heterocyclic scaffolds remains a cornerstone of drug discovery. Among these, the pyrimido[4,5-d]pyrimidine core is of significant interest due to its prevalence in a wide array of biologically active molecules, exhibiting properties ranging from antimicrobial and antiviral to anticancer and antihypertensive.[1][2] The strategic construction of this privileged scaffold often involves multicomponent reactions (MCRs), which offer advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity.[3]
This application note provides a detailed guide to a proposed, highly efficient synthesis of a substituted pyrimido[4,5-d]pyrimidine derivative through the reaction of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate with barbituric acid derivatives. While direct literature for this specific transformation is nascent, the protocol herein is built upon well-established principles of enaminone reactivity and the extensive use of barbituric acid as a versatile building block in heterocyclic synthesis.[4][5] We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and offer insights into the expected outcomes of this novel transformation.
Reaction Principle and Mechanism
The reaction between Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate and barbituric acid is projected to proceed through a domino reaction sequence, culminating in the formation of a stable, fused pyrimido[4,5-d]pyrimidine system. The enaminone-like nature of the acrylate starting material makes it an excellent electrophile, while the active methylene group of barbituric acid provides the requisite nucleophilicity to initiate the reaction cascade.[4]
The proposed mechanism is as follows:
-
Michael Addition: The reaction is initiated by a Michael-type addition of the enolate of barbituric acid to the electron-deficient double bond of the acrylate. This step is often facilitated by a base, which deprotonates the acidic C-5 proton of barbituric acid.
-
Intramolecular Cyclization: Following the initial addition, the newly formed intermediate undergoes an intramolecular cyclization. One of the nitrogen atoms of the barbituric acid ring attacks the ester carbonyl group of the acrylate moiety.
-
Elimination of Methanol: The resulting tetrahedral intermediate then collapses, leading to the elimination of a molecule of methanol and the formation of a new six-membered ring.
-
Elimination of Dimethylamine: The final step in the formation of the aromatic pyrimido[4,5-d]pyrimidine core is the elimination of dimethylamine, driven by the formation of a highly conjugated and thermodynamically stable fused ring system.
This proposed mechanistic pathway is consistent with known reactions of enaminones and active methylene compounds in the synthesis of various heterocyclic systems.[6]
Sources
- 1. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent applications of barbituric acid in multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
Welcome to the technical support guide for the synthesis and optimization of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate. This document is intended for researchers, chemists, and drug development professionals who are working with this compound. Here, we provide a comprehensive resource in a question-and-answer format to address common challenges, offer troubleshooting solutions, and guide you through the optimization of reaction conditions to achieve high yields and purity.
Section 1: Synthesis Overview and Reaction Mechanism
The synthesis of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is typically achieved via the N-acylation of an enamine precursor. The most common route involves the reaction of Methyl 3-(dimethylamino)acrylate with benzoyl chloride in the presence of a non-nucleophilic base.
Proposed Reaction Mechanism:
The reaction proceeds through a nucleophilic acyl substitution pathway. The electron-rich enamine, Methyl 3-(dimethylamino)acrylate, acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A tertiary amine base, such as triethylamine, is crucial for scavenging the hydrochloric acid (HCl) byproduct, which prevents the protonation of the enamine starting material and drives the reaction to completion.
Common side reactions in the synthesis of quinolinones from "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate"
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of quinolinone scaffolds from methyl 2-(benzoylamino)-3-(dimethylamino)acrylate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile intermediate. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges and side reactions encountered during the critical cyclization step, ensuring the integrity and success of your synthesis.
Section 1: The Core Reaction - Understanding the Transformation
This synthesis route leverages a thermal intramolecular cyclization, a robust method for constructing the quinolinone core. Understanding the underlying mechanism is critical for effective troubleshooting.
Q1: What is the expected reaction mechanism for the thermal cyclization to form the quinolinone?
The transformation of methyl 2-(benzoylamino)-3-(dimethylamino)acrylate into the corresponding 4-hydroxyquinolin-2-one derivative is a concerted process involving an intramolecular nucleophilic attack followed by elimination. High thermal energy is required to overcome the activation barrier for the ring-closing step.
The proposed mechanism proceeds as follows:
-
Initiation: Under thermal conditions (typically in a high-boiling solvent like diphenyl ether), the enamine system is activated.
-
Intramolecular Cyclization: The key step involves a 6-endo-trig cyclization.[1] An electron-rich carbon atom on the benzoyl group's phenyl ring acts as a nucleophile, attacking the electrophilic α-carbon of the acrylate moiety. This is facilitated by the planarity of the transition state.
-
Elimination Cascade: The cyclized intermediate is unstable. It rapidly eliminates the dimethylamine group to form a more stable conjugated system.
-
Tautomerization & Aromatization: Subsequent tautomerization and elimination of methanol lead to the formation of the highly stable, aromatic 4-hydroxyquinolin-2-one core.
Below is a diagram illustrating this proposed mechanistic pathway.
Caption: Proposed mechanism for quinolinone formation.
Q2: What are the typical reaction conditions, and why are they chosen?
The Conrad-Limpach and related quinoline syntheses often require harsh conditions to drive the cyclization and subsequent elimination steps.[2][3]
| Parameter | Typical Value/Reagent | Rationale & Expertise |
| Solvent | Diphenyl ether, Dowtherm A | These solvents have very high boiling points (>250 °C), allowing the reaction to be conducted at the necessary high temperatures without generating high pressure. Their inert nature prevents participation in side reactions. |
| Temperature | 240-260 °C | Provides the required activation energy for the intramolecular C-C bond formation, which is typically the rate-limiting step.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the electron-rich starting material and intermediates at high temperatures, which would otherwise lead to complex byproduct mixtures and tarring. |
| Reaction Time | 30-90 minutes | Sufficiently long to allow for complete cyclization. Prolonged heating can promote decomposition and should be avoided. Reaction progress should be monitored by TLC or LC-MS. |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. We provide potential causes and actionable solutions based on established chemical principles.
FAQ 1: My reaction yield is very low, and I recover mostly unreacted starting material. What's going wrong?
This is the most common issue and almost always points to insufficient energy to overcome the reaction's activation barrier.
-
Possible Cause 1: Insufficient Reaction Temperature. The cyclization has a high energy barrier. If the solvent is not refluxing vigorously or the internal temperature is below the required threshold (typically >240 °C), the reaction will not proceed at an appreciable rate.
-
Troubleshooting Action:
-
Measure the internal temperature of the reaction mixture with a calibrated thermometer. Do not rely on the heating mantle's set point.
-
Ensure efficient heating and stirring to prevent localized cold spots.[5]
-
If using a solvent like diphenyl ether, ensure it is at a rolling reflux for the duration of the reaction.
-
-
-
Possible Cause 2: Premature Reaction Termination. The reaction may be slower than anticipated due to substrate-specific electronic or steric factors.
-
Troubleshooting Action:
-
Before committing to a full-scale reaction, run small time-course experiments (e.g., sample at 30, 60, and 90 minutes).
-
Analyze aliquots by TLC or LC-MS to determine the optimal reaction time for maximum product formation before degradation begins.
-
-
FAQ 2: The reaction mixture turned into a dark, intractable tar. How can I prevent this?
Tar formation is indicative of thermal decomposition and polymerization, which occurs when reaction conditions are too harsh or prolonged.
-
Possible Cause 1: Excessive Temperature. While high heat is necessary, temperatures exceeding ~260-270 °C can initiate radical pathways and non-specific decomposition of the aromatic and acrylate systems.
-
Troubleshooting Action:
-
Carefully control the heat input to maintain a steady reflux without aggressive superheating.
-
Consider a slightly lower temperature for a longer duration. For example, try 240 °C for 90 minutes instead of 255 °C for 30 minutes.
-
-
-
Possible Cause 2: Presence of Oxygen. Air can act as an oxidant at high temperatures, leading to complex, high-molecular-weight byproducts.
-
Troubleshooting Action:
-
Ensure the reaction is performed under a strict inert atmosphere. Purge the flask with nitrogen or argon for 10-15 minutes before heating and maintain a positive pressure throughout the reaction.
-
Use freshly distilled, anhydrous solvents to remove dissolved oxygen and water.
-
-
FAQ 3: I've isolated a major byproduct with a mass corresponding to the hydrolysis of the methyl ester. Why did this happen?
Hydrolysis of the methyl ester to a carboxylic acid can occur if water is present, which can complicate the reaction and purification.
-
Possible Cause: Presence of Water. The starting material or solvent may be contaminated with water. At high temperatures, even trace amounts of water can lead to significant ester hydrolysis. The resulting carboxylic acid may or may not cyclize and could potentially decarboxylate under the harsh conditions.
-
Troubleshooting Action:
-
Use anhydrous grade solvents. If unavailable, distill the solvent from a suitable drying agent (e.g., CaH₂) before use.
-
Dry the starting material, methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, in a vacuum oven before use.
-
-
FAQ 4: My LC-MS shows a species suggesting a β-amino elimination side reaction. Is this possible?
Yes, a retro-Michael or β-amino elimination is a known side reaction for related enaminone systems.[1] This pathway can compete with the desired intramolecular cyclization.
-
Possible Cause: Reversible Enamine Formation. The initial enamine formation is reversible. Under thermal stress, the molecule can fragment, leading to the elimination of dimethylamine and the formation of a reactive ynone intermediate. This ynone can then polymerize or react through other pathways.
-
Troubleshooting Action:
-
This side reaction is intrinsic to the substrate's reactivity. The primary way to mitigate it is to favor the forward (cyclization) reaction kinetics.
-
Ensure a rapid ramp-up to the target temperature. Spending too much time at intermediate temperatures (150-200 °C) can favor the elimination pathway over the desired cyclization.
-
The use of a Lewis acid catalyst in some systems can promote cyclization at lower temperatures, potentially avoiding the elimination pathway, but this requires significant process optimization.
-
-
Below is a flowchart to guide your troubleshooting process.
Caption: A logic guide for troubleshooting common issues.
Section 3: Recommended Experimental Protocols
Protocol 1: General Procedure for Thermal Cyclization
This protocol is a starting point and should be optimized based on the troubleshooting guide above.
-
Inert Atmosphere Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a thermometer adapter with a high-temperature thermometer, and a nitrogen/argon inlet. Ensure all glassware is oven-dried.
-
Charging the Flask: To the flask, add diphenyl ether (approx. 10 mL per 1 g of substrate). Begin stirring and purge the system with inert gas for 15 minutes.
-
Heating: Heat the diphenyl ether to a steady reflux (approx. 250-255 °C).
-
Substrate Addition: Once the solvent is at temperature, add the methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1.0 eq) portion-wise over 5 minutes. Caution: Initial addition may cause a slight drop in temperature and frothing.
-
Reaction: Maintain a steady reflux for 45-60 minutes. Monitor the internal temperature to ensure it remains in the 245-255 °C range.
-
Cooling: After the reaction period, remove the heating source and allow the mixture to cool to below 100 °C under a positive pressure of inert gas.
Protocol 2: Product Work-up and Purification
-
Precipitation: While the cooled reaction mixture is still warm (~80-90 °C), slowly add hexanes (approx. 20-30 mL per 10 mL of diphenyl ether) with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Allow the slurry to cool completely to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold hexanes to remove the high-boiling solvent.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography if necessary.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
-
Cimpean, A., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]
-
Burke, A. J. (2012). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Burke, A. J. (2011). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. The Journal of Organic Chemistry. Available at: [Link]
- Sciencemadness Discussion Board. (2011). Help with quinoline synthesis.
-
Stalford, S. A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
-
Master Organic Chemistry. (2010). Enamines. Retrieved from [Link]
Sources
- 1. Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Help with quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
How to prevent the elimination of dimethylamine in reactions of "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate"
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that managing the reactivity of this enamine-containing substrate can be challenging, particularly with respect to the undesired elimination of dimethylamine. This document provides in-depth troubleshooting guides, mechanistic explanations, and validated protocols to help you optimize your reactions and ensure the stability of your compound.
Understanding the Core Challenge: The Lability of the Dimethylamine Group
Question: Why is Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate prone to eliminating dimethylamine?
Answer: The susceptibility of this compound to dimethylamine loss is rooted in its electronic structure. It is a highly polarized "push-pull" alkene. The dimethylamino group acts as an electron-donating ("push") group, while the methyl ester and the benzoylamino moieties are strong electron-withdrawing ("pull") groups.
This electronic arrangement creates a significant resonance contribution where there is a positive charge on the dimethylamino nitrogen and a negative charge on the acyl-bearing carbon (C2).[1][2] While this makes the C2 position a potent nucleophile for certain reactions, it also weakens the C3-N bond. The elimination is typically triggered by:
-
Protonation: The presence of acid leads to protonation of the enamine nitrogen or the alpha-carbon (C2). Protonation at C2 is often more productive for elimination, as it creates an iminium ion intermediate. The C-N bond then cleaves, releasing the stable dimethylamine molecule and forming a highly reactive alkyne or allene intermediate.[1][3]
-
Thermal Stress: Elevated temperatures provide sufficient energy to overcome the activation barrier for the elimination pathway, even in the absence of a strong acid.
-
Lewis Acids: Coordination of a Lewis acid to the ester or amide carbonyl can further enhance the electron-withdrawing nature of these groups, weakening the C3-N bond and promoting elimination.
Below is a diagram illustrating the acid-catalyzed elimination mechanism.
Caption: Acid-catalyzed elimination pathway.
Troubleshooting Guide: Preventing Unwanted Elimination
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Question: My reaction with a nucleophile is giving low yields and significant byproduct formation consistent with dimethylamine elimination. How can I optimize the conditions?
Answer: This is a common issue arising from the substrate's sensitivity. A systematic approach to optimizing your reaction conditions is crucial. We recommend the following troubleshooting workflow.
Caption: Troubleshooting workflow for eliminating side reactions.
Detailed Parameter Optimization
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures (e.g., 0 °C to -78 °C). | The elimination reaction has a higher activation energy than many desired nucleophilic substitution reactions. Lowering the temperature disproportionately slows the undesired pathway. |
| Solvent | Use polar aprotic solvents (e.g., THF, Dioxane, DMF, Acetonitrile). | Protic solvents (like methanol or ethanol) can act as a proton source, facilitating the acid-catalyzed elimination pathway.[1] |
| pH Control / Base | If a base is required, use a non-nucleophilic, sterically hindered base. Avoid strong protic bases like hydroxides or alkoxides. | Hindered bases (e.g., DBU, DIPEA, Proton-Sponge®) can deprotonate your nucleophile or scavenge stray protons without attacking the substrate. Strong, small bases can promote elimination. |
| Reagent Purity | Ensure all reagents and solvents are anhydrous and free of acidic impurities. | Trace amounts of acid can have a significant catalytic effect on the elimination reaction over the course of the experiment. |
| Workup & Purification | Avoid acidic workup conditions. Use a mild bicarbonate wash. For chromatography, use deactivated silica gel (pre-treated with triethylamine) or alumina. | Standard silica gel is acidic and can cause complete decomposition of the product on the column. Neutralizing the silica or using a more basic stationary phase is critical for successful purification. |
Frequently Asked Questions (FAQs)
Q1: How should I handle and store Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate to ensure its long-term stability? A1: The compound should be stored in a cool, dark, and dry environment under an inert atmosphere (argon or nitrogen). The container should be tightly sealed to prevent exposure to atmospheric moisture and acidic gases. For long-term storage, refrigeration (2-8°C) is recommended.
Q2: Can I use protecting groups to prevent the elimination? A2: Protecting the benzoylamino nitrogen is a possibility, though it adds steps to the synthesis. Converting the amide N-H to a group like Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) could potentially alter the electronic profile and stability, but this is not a common strategy for this specific issue.[4][5][6] The primary focus should be on controlling the reaction conditions, as the enamine functionality itself is the root of the reactivity.
Q3: Are there specific classes of nucleophiles that are more or less compatible with this substrate? A3: Yes. Soft, non-basic nucleophiles tend to perform better in substitution reactions at the C3 position. Examples include thiols, certain stabilized carbanions, and secondary amines. Hard, basic nucleophiles (e.g., alkoxides, organolithiums) are more likely to induce elimination or other side reactions. The Stork enamine reaction is a classic example of using enamines as nucleophiles themselves to react with electrophiles like alkyl halides.[3][7][8]
Validated Experimental Protocol
Protocol: General Procedure for Nucleophilic Substitution under Elimination-Suppressing Conditions
This protocol provides a general framework for reacting a generic nucleophile (Nu-H) with Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate.
Materials:
-
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
-
Nucleophile (Nu-H)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA), freshly distilled
-
Argon or Nitrogen gas supply
-
Standard glassware, oven-dried
Procedure:
-
Reaction Setup:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1.0 eq).
-
Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Reagents:
-
In a separate flask, dissolve the nucleophile (Nu-H, 1.1 eq) in a minimal amount of anhydrous THF.
-
Add DIPEA (1.2 eq) to the nucleophile solution.
-
Using a syringe, add the nucleophile/DIPEA solution dropwise to the cooled, stirring solution of the substrate over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a temperature not exceeding 35 °C.
-
-
Purification:
-
Prepare a chromatography column using silica gel that has been slurried in the desired eluent containing 1% triethylamine to neutralize the stationary phase.
-
Carefully load the crude product and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure substituted product.
-
By adhering to these guidelines and protocols, researchers can significantly improve yields and minimize the formation of degradation byproducts, leading to more efficient and reproducible synthetic outcomes.
References
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 24). Enamines. Retrieved from [Link]
-
Making Molecules. (2024, September 2). Enamines. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Wikipedia. (n.d.). Enamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Enamine Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
-
YouTube. (2019, January 18). SN2 reactions of enamines and alkyl halides. Retrieved from [Link]
Sources
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- 2. Enamine - Wikipedia [en.wikipedia.org]
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- 4. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Enamines — Making Molecules [makingmolecules.com]
- 8. m.youtube.com [m.youtube.com]
Purification techniques for "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" reaction products
Technical Support Center: Purification of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
Welcome to the dedicated technical support guide for the purification of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (CAS 56952-04-6)[1]. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this versatile enamine intermediate in high purity. This guide moves beyond simple protocols to explain the chemical principles behind each purification step, empowering you to troubleshoot and optimize your experimental workflow effectively.
The inherent chemical nature of this molecule—possessing a basic dimethylamino group and an acid-labile enamine functionality—presents unique purification challenges. Standard protocols often fail, leading to product decomposition, poor separation, and low yields. This guide provides a structured approach to navigate these issues, ensuring the integrity and purity of your final compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and handling of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate.
Q1: What are the most common impurities in a typical synthesis?
A1: The impurity profile depends on the synthetic route, but common contaminants typically include:
-
Unreacted Starting Materials: Such as methyl 2-(benzoylamino)acetate or related benzoyl precursors.
-
Reagents and Catalysts: Excess base, such as triethylamine, is a frequent impurity.
-
Reaction Byproducts: If a base like triethylamine is used with an acid chloride, triethylamine hydrochloride salt will be a major byproduct. Benzoic acid may also be present due to the hydrolysis of benzoyl chloride.
-
Hydrolysis Products: The enamine functionality is susceptible to hydrolysis, especially under acidic conditions, which can revert the product to a β-keto ester and dimethylamine.[2][3][4]
Q2: My product seems to be decomposing during purification. What is the likely cause?
A2: The most probable cause of decomposition is the hydrolysis of the enamine double bond.[5][6] This reaction is catalyzed by acid. A common, and often overlooked, source of acidity in purification is standard silica gel, which has acidic silanol groups on its surface.[7][8] When the basic dimethylamino group of your compound interacts with the silica surface, it can create a localized acidic environment, promoting hydrolysis back to the corresponding carbonyl compound and dimethylamine.[2][3] This is often observed as significant streaking on a TLC plate or complete product loss during column chromatography.
Q3: What are the ideal storage conditions for the purified product?
A3: To prevent degradation, the purified Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and acidic gases. It should be kept in a cool, dark place, such as a refrigerator (2-8°C), to minimize the rate of any potential decomposition reactions.
Q4: What characteristic signals should I look for in the NMR spectrum to confirm the product's identity and purity?
A4: While a definitive analysis requires comparison to a reference standard, the ¹H NMR spectrum of the pure product should exhibit characteristic signals for the various protons. You would expect to see distinct peaks corresponding to the aromatic protons of the benzoyl group, a singlet for the vinyl proton, singlets for the N,N-dimethyl and O-methyl groups, and a broad singlet for the N-H proton. The absence of signals from starting materials or significant solvent peaks is a key indicator of purity.
Section 2: Troubleshooting Guide for Common Purification Issues
This guide provides direct answers and actionable solutions to specific problems encountered during the purification workflow.
Q: My crude product is a persistent oil and refuses to solidify. How can I induce crystallization?
A: "Oiling out" is a common problem where a compound separates from solution as a liquid phase rather than a crystalline solid, often because it's coming out of solution above its melting point or due to the presence of impurities that inhibit crystal lattice formation.[9]
Solutions:
-
Re-dissolve and Cool Slowly: Add a small amount of additional "good" solvent to fully re-dissolve the oil while heating. Then, allow the solution to cool much more slowly. Insulating the flask can promote the formation of fewer, higher-quality crystals.[9]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution. This will act as a template for crystallization.
-
Solvent System Adjustment: If using a single solvent, try adding a "poor" solvent (one in which your compound is insoluble) dropwise to the solution of your compound in a "good" solvent until it just becomes cloudy. Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.[10] This technique, known as reprecipitation or anti-solvent crystallization, can often be effective.[10]
Q: My NMR spectrum shows significant contamination with triethylamine and/or benzoic acid after the initial workup.
A: This indicates an incomplete or improper aqueous workup. These impurities are easily removed with a targeted acid-base extraction procedure.
Solution: Optimized Workup Protocol
-
Removal of Triethylamine (Base): Wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl). The acid will protonate the basic triethylamine, forming a water-soluble salt that partitions into the aqueous layer.
-
Removal of Benzoic Acid (Acid): Subsequently, wash the organic layer with a basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] This will deprotonate the acidic benzoic acid, converting it into sodium benzoate, which is soluble in the aqueous phase.
-
Final Wash: Perform a final wash with brine (saturated NaCl solution) to remove residual water from the organic layer before drying with an agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Q: During silica gel chromatography, my product streaks badly on the TLC plate and I get very low recovery from the column.
A: This is the classic sign of an adverse interaction between a basic compound and the acidic stationary phase.[7][12] The dimethylamino group is binding irreversibly to the acidic silanol groups on the silica surface, leading to tailing, poor separation, and in severe cases, on-column decomposition.[8]
Solutions:
-
Mobile Phase Modification (Recommended First Step): Neutralize the silica's acidity by adding a small amount of a volatile base to your eluent system.
-
Method: Add 0.5-2% triethylamine (TEA) or 0.5% ammonium hydroxide to your chosen mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Causality: The competing base (TEA) will preferentially interact with the acidic silanol sites, allowing your basic compound to travel through the column without strong, irreversible binding, resulting in sharper peaks and higher recovery.[7][8]
-
-
Use an Alternative Stationary Phase: If mobile phase modification is insufficient, switch to a more inert or basic stationary phase.
-
Amine-Functionalized Silica (KP-NH): This is an excellent choice as the stationary phase is already basic, preventing the problematic acid-base interactions.[7]
-
Basic Alumina: Alumina is generally more basic than silica and can be a suitable alternative for purifying basic compounds.
-
Reversed-Phase Chromatography: If the impurities have significantly different polarities, reversed-phase (C18) chromatography using a buffered aqueous/organic mobile phase (e.g., acetonitrile/water with ammonium bicarbonate) can be highly effective.[8]
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the key purification techniques discussed.
Protocol 3.1: Optimized Aqueous Workup Procedure
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 50 mL per 100 mL of organic phase) to remove basic impurities.
-
Saturated NaHCO₃ solution (2 x 50 mL) to remove acidic impurities.
-
Water (1 x 50 mL).
-
Saturated NaCl (brine) solution (1 x 50 mL).
-
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which is now ready for further purification.
Protocol 3.2: Flash Column Chromatography on Silica Gel with a Modified Eluent
-
TLC Analysis: Determine a suitable solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3.
-
Prepare Eluent: Prepare a bulk solution of your chosen solvent system and add 1% triethylamine by volume (e.g., 10 mL of TEA for every 990 mL of solvent).
-
Pack the Column: Dry or slurry pack a silica gel column using the TEA-modified eluent. It is crucial to pre-equilibrate the silica with the basic eluent.[12]
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or DCM) and load it onto the column.
-
Elute and Collect: Run the column using the TEA-modified eluent, collecting fractions and monitoring by TLC.
-
Combine and Evaporate: Combine the pure fractions. The triethylamine is volatile and will co-evaporate with the solvent under high vacuum.
Section 4: Visual Workflow and Data Summary
Purification Decision Workflow
The following diagram outlines a logical workflow for purifying the crude product.
Caption: Decision workflow for purification.
Table 1: Recommended Solvent Systems
| Technique | Purpose | Recommended Solvent System(s) | Key Considerations |
| TLC Analysis | Initial purity assessment and eluent screening | 1. Hexanes / Ethyl Acetate (e.g., 7:3 to 1:1) 2. Dichloromethane / Methanol (e.g., 98:2 to 95:5) | Add 1% triethylamine to the developing jar to simulate column conditions and check for streaking. |
| Flash Chromatography | Bulk purification of complex mixtures | Chosen TLC eluent + 0.5-2% Triethylamine | Pre-equilibration of the silica gel with the modified eluent is critical for good results.[7][12] |
| Recrystallization | Final purification of mostly pure, solid material | 1. Ethanol / Water 2. Isopropanol 3. Ethyl Acetate / Hexanes | The goal is to find a solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold.[10] |
References
-
Master Organic Chemistry. (2010). Enamines. [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover ACS. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. [Link]
-
Wikipedia. (n.d.). Enamine. [Link]
-
Chemistry LibreTexts. (2023). Enamine Reactions. [Link]
-
Science Forums. (2011). Amine purification. [Link]
-
ChemBK. (2024). methyl isocyanoacetate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
-
List, B., Pojarliev, P., & Martin, H. J. (2004). Asymmetric Enamine Catalysis. Chemical Reviews, 104(1), 135-176. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). [Link]
-
ResearchGate. (2023). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
Reddit. (2021). First time synthesis, first time work-up and purification. r/Chempros. [Link]
-
Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. [Link]
-
ResearchGate. (2017). Important N-formyl amide precursors for natural products synthesis. [Link]
-
SLS. (n.d.). Methyl isocyanoacetate, techni | 238880-5G | SIGMA-ALDRICH. [Link]
- Google Patents. (1986).
-
Royal Society of Chemistry. (2024). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. [Link]
-
Asian Journal of Chemistry. (2012). Preparation of Poly Methyl Acrylate Membrane by Template Polymerization Method. [Link]
-
MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]
- Google Patents. (2015).
-
ResearchGate. (2001). Preparation of a copolymer of methyl methacrylate and 2-(dimethylamino)ethyl methacrylate with pendant 4-benzyloxy-2,2,6,6-tetramethyl-1-piperidinyloxy and its initiation of the graft polymerization of styrene by a controlled radical mechanism. [Link]
-
Royal Society of Chemistry. (2023). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. [Link]
- Google Patents. (1989).
-
European Patent Office. (1984). Process for purifying methyl methacrylate. [Link]
-
PrepChem. (n.d.). Synthesis of N-(hydroxymethyl)benzamide. [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate. [Link]
- Google Patents. (2021). US20210114969A1 - Method for producing 2-dimethylaminoethyl (meth)
-
PubChem. (n.d.). 2-(Dimethylamino)ethyl acrylate. [Link]
-
PubChem. (n.d.). methyl (2E)-3-(dimethylamino)prop-2-enoate. [Link]
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Technical Support Center: Optimizing Heterocyclic Compound Synthesis with Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
Welcome to the technical support center for improving the yield of heterocyclic compounds using Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to optimize your synthetic routes and achieve higher yields and purity.
Introduction to Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is a versatile and highly reactive enamine derivative. Its utility in heterocyclic synthesis stems from its dual functionality: the electron-rich enamine moiety and the electrophilic acrylate group. This unique combination allows it to participate in a variety of cyclization reactions with different nucleophiles, making it a valuable building block for a wide range of heterocyclic scaffolds, including pyrimidines, pyrazoles, pyridines, and various fused systems.[1][2] This guide will walk you through common issues and their solutions when working with this powerful reagent.
Part 1: General Handling and Reagent Stability
This section addresses common questions about the stability and handling of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, which are crucial for reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate?
A1: Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate should be stored in a cool, dry, and dark place.[3] The compound is susceptible to hydrolysis and degradation upon prolonged exposure to moisture and light. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption. For long-term storage, refrigeration (2-8 °C) is advised.
Q2: I observe coloration or degradation of the reagent upon storage. Can I still use it?
A2: Discoloration (e.g., yellowing) can be an indication of degradation. It is highly recommended to assess the purity of the reagent by techniques like NMR or LC-MS before use. If significant degradation is observed, it is best to purify the reagent or use a fresh batch to ensure the reliability and reproducibility of your experiments. Impurities can lead to side reactions and lower yields.
Q3: Is Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate compatible with all common organic solvents?
A3: While it is soluble in many common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetonitrile, it can be reactive towards protic solvents, especially under heating or in the presence of acids or bases, which can lead to hydrolysis or other side reactions.[4] It is advisable to use anhydrous solvents for reactions, particularly when moisture-sensitive reagents are involved.
Part 2: Synthesis of Pyrimidine Derivatives
The reaction of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate with amidines or other suitable precursors is a common method for synthesizing pyrimidine derivatives.[5][6][7] However, various issues can arise, leading to suboptimal yields.
Troubleshooting Guide: Low Yield in Pyrimidine Synthesis
Q1: My pyrimidine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in pyrimidine synthesis can stem from several factors. A systematic approach to troubleshooting is essential.[8]
1. Reagent Quality and Stoichiometry:
-
Verify Reagent Purity: As mentioned, ensure the purity of your Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate. Impurities can inhibit the reaction.
-
Check Amidine Salt Form: If you are using an amidine salt (e.g., hydrochloride), ensure you are using a suitable base to liberate the free amidine in situ. The choice and amount of base are critical.
-
Optimize Stoichiometry: While a 1:1 molar ratio is often a good starting point, you may need to optimize the ratio of the enamine to the amidine. Sometimes, a slight excess of the amidine can drive the reaction to completion.
2. Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. Aprotic solvents like DMF, DMSO, or dioxane are often used. If solubility is an issue, consider a solvent mixture.
-
Temperature and Reaction Time: These parameters are often interdependent. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at a given temperature. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation of reactants or products.
-
Catalyst: Some variations of this synthesis may benefit from a catalyst. For instance, a mild acid or base catalyst can facilitate the cyclization step.
3. Work-up and Purification:
-
Product Solubility: The desired pyrimidine derivative may have limited solubility, leading to losses during work-up and purification. Carefully select your extraction and crystallization solvents.
-
Side Product Formation: The presence of side products can complicate purification and reduce the isolated yield.
Workflow for Optimizing Pyrimidine Synthesis
Caption: Troubleshooting workflow for low pyrimidine yield.
Frequently Asked Questions (FAQs)
Q2: I am observing the formation of a significant amount of a side product. What could it be and how can I prevent it?
A2: A common side product is the hydrolyzed starting material or self-condensation products. The enamine is susceptible to hydrolysis, which can be minimized by using anhydrous solvents and an inert atmosphere. Another possibility is the formation of regioisomers if the amidine is unsymmetrical. In such cases, careful control of reaction conditions, particularly temperature, can sometimes favor the formation of one isomer over the other. 2D NMR techniques can be invaluable for characterizing unexpected side products.
Part 3: Synthesis of Pyrazole Derivatives
The reaction of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate with hydrazine or its derivatives is a well-established method for the synthesis of pyrazoles.[9][10][11][12]
Troubleshooting Guide: Issues in Pyrazole Synthesis
Q1: My pyrazole synthesis is not proceeding as expected. What should I check?
A1: Similar to pyrimidine synthesis, several factors can influence the outcome of your pyrazole synthesis.
1. Hydrazine Reactivity and Handling:
-
Hydrazine Hydrate vs. Anhydrous Hydrazine: Hydrazine hydrate is commonly used, but the water present can sometimes interfere with the reaction. In sensitive cases, anhydrous hydrazine might be necessary, but it is highly toxic and explosive, requiring extreme caution.
-
Substituted Hydrazines: When using substituted hydrazines (e.g., phenylhydrazine), be aware of the potential for the formation of regioisomers. The reaction conditions can often be tuned to favor one isomer.
2. Reaction Conditions:
-
Solvent: Ethanol or acetic acid are common solvents for this reaction. Acetic acid can act as both a solvent and a catalyst.
-
Temperature: The reaction is often carried out at reflux. However, for sensitive substrates, a lower temperature might be required to minimize side reactions.
Reaction Mechanism: Pyrazole Formation
Caption: General mechanism for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q2: I am getting a mixture of two regioisomers in my pyrazole synthesis using a substituted hydrazine. How can I improve the regioselectivity?
A2: The regioselectivity of the reaction with a substituted hydrazine is influenced by both steric and electronic factors of the substituent on the hydrazine and the enamine.
-
Solvent Effects: Changing the solvent polarity can influence the transition states leading to the different isomers.
-
Temperature Control: Lowering the reaction temperature may increase the selectivity by favoring the thermodynamically more stable product.
-
Catalyst: The use of an acid or base catalyst can sometimes direct the reaction towards a specific isomer.
Part 4: Synthesis of Other Heterocyclic Systems
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is also a precursor for other heterocyclic systems like pyridines and fused heterocycles.[1][13]
Troubleshooting Guide: General Issues in Heterocycle Synthesis
| Issue | Potential Cause | Recommended Solution |
| Reaction Stalls | - Insufficient activation of the nucleophile or electrophile.- Low reaction temperature. | - Add a suitable catalyst (acid or base).- Gradually increase the reaction temperature while monitoring for product formation and degradation. |
| Formation of Polymeric Material | - High concentration of reactants.- Excessive heating. | - Use more dilute conditions.- Optimize the reaction temperature. |
| Difficult Product Isolation | - Product is highly soluble in the reaction solvent.- Product co-elutes with starting materials or byproducts. | - After the reaction, try to precipitate the product by adding a non-solvent.- Explore different chromatographic conditions (e.g., different solvent systems, stationary phases). |
Part 5: Experimental Protocols
General Procedure for Pyrimidine Synthesis
-
To a solution of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, 10 mL/mmol), add the appropriate amidine hydrochloride (1.1 eq) and a base (e.g., K₂CO₃, 2.5 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by crystallization or column chromatography.
General Procedure for Pyrazole Synthesis
-
Dissolve Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1.0 eq) in ethanol or glacial acetic acid (10 mL/mmol).
-
Add hydrazine hydrate (1.2 eq) or the corresponding substituted hydrazine derivative.
-
Reflux the reaction mixture for the time determined by reaction monitoring (TLC or LC-MS).
-
Cool the mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or crystallization.
References
-
ChemInform Abstract: Methyl 2-Benzoylamino-3-dimethylaminopropenoate in the Synthesis of Heterocyclic Systems. A Simple Synthesis of Amino Derivatives of Isomeric Naphthopyranones and Naphthodipyranones. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. Organic Chemistry: Current Research. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Synthesis and Characterization of Some New Pyrazolone Derivatives and Their Biological Evaluation. Semantic Scholar. Available at: [Link]
-
SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. Available at: [Link]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. National Institutes of Health. Available at: [Link]
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Conjugate addition of benzyl amine and methyl acrylate using different solvents. ResearchGate. Available at: [Link]
-
Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology Letters. Available at: [Link]
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. Available at: [Link]
- Synthetic method of 3-methoxy-2-aryl methyl acrylate compound. Google Patents.
-
Ethyl 2-cyano-3-(dimethylamino)acrylate. PubChem. Available at: [Link]
-
Construction of a Pyrimidine Framework through [3 + 2 + 1] Annulation of Amidines, Ketones, and N, N-Dimethylaminoethanol as One Carbon Donor. PubMed. Available at: [Link]
-
Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. ResearchGate. Available at: [Link]
-
Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. ResearchGate. Available at: [Link]
-
Construction of a Pyrimidine Framework through [3 + 2 + 1] Annulation of Amidines, Ketones, and N,N-Dimethylaminoethanol as One Carbon Donor. Organic Chemistry Portal. Available at: [Link]
-
Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity. ResearchGate. Available at: [Link]
-
Long term stability of poly((2-dimethylamino)ethyl methacrylate)-based gene delivery systems. PubMed. Available at: [Link]
-
Topical Collection : Heterocycle Reactions. MDPI. Available at: [Link]
-
The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. ResearchGate. Available at: [Link]
-
4-nitro 2-diethylamino 5-methyl pyridine (P-NitroC10N2H16) as an organic crystal. MDPI. Available at: [Link]
-
Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Semantic Scholar. Available at: [Link]
-
(Z)-ethyl 3-(dimethylamino)acrylate. PubChem. Available at: [Link]
-
Synthesis and Structure of Novel Pyrimidine-Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction. PubMed. Available at: [Link]
- Process for the synthesis of 3-methyl-pyridine. Google Patents.
-
METHYL ACRYLATE - STABILIZED. Synthomer. Available at: [Link]
-
Mayr's Database Of Reactivity Parameters: Molecule ethyl (E)-3-(dimethylamino)acrylate. Mayr's Database. Available at: [Link]
-
METHYL 2-(BENZOYLAMINO)-3-(2,4-DICHLOROANILINO)ACRYLATE. ChemBK. Available at: [Link]
-
(Dimethylamino)ethyl methacrylate. PubChem. Available at: [Link]
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Technical Support Center: Troubleshooting Michael Addition Reactions with Enamine Substrates
Welcome to the technical support center for Michael addition reactions involving enamine substrates. This guide is designed for researchers, chemists, and drug development professionals who utilize the Stork Enamine reaction and its modern variants for carbon-carbon bond formation. Here, we move beyond simple protocols to address the nuanced challenges that can arise during experimentation, providing in-depth, mechanistically-grounded solutions in a direct question-and-answer format.
Core Principles: The Stork Enamine Michael Addition
The Stork Enamine synthesis is a cornerstone of modern organic chemistry that allows for the selective α-alkylation and acylation of carbonyl compounds under milder conditions than traditional enolate chemistry.[1][2] Its application in Michael additions provides a powerful method for forming 1,5-dicarbonyl compounds, which are valuable synthetic intermediates.[3] The reaction leverages the enhanced nucleophilicity of enamines—formed from the condensation of a ketone or aldehyde with a secondary amine—to act as soft nucleophiles, preferentially attacking the β-carbon of α,β-unsaturated systems (a conjugate or 1,4-addition).[1][4][5]
The overall process can be visualized as a three-stage workflow:
Caption: The three-stage workflow of the Stork Enamine Michael Addition.
Troubleshooting Guide: From Low Yields to Stereochemical Challenges
This section addresses the most common issues encountered during enamine-mediated Michael additions.
Q1: My reaction yield is critically low or has failed completely. What are the primary factors to investigate?
A low or zero yield is the most common problem, but it can almost always be traced back to a few key parameters. A systematic investigation is the most efficient path to a solution.
Caption: A decision tree for troubleshooting low-yield enamine Michael additions.
In-depth Analysis:
-
Inefficient Enamine Formation: The enamine is your key nucleophile; if it doesn't form, the reaction cannot proceed.
-
Causality: Enamine formation is a reversible equilibrium reaction that produces water.[6] If this water is not removed, it can hydrolyze the enamine or the intermediate iminium salt, pushing the equilibrium back to the starting materials.
-
Solution: Perform the reaction in a flask equipped with a Dean-Stark trap to azeotropically remove water. If this is not feasible, add a chemical drying agent like anhydrous MgSO₄ or molecular sieves. The choice of the secondary amine is also critical; cyclic amines like pyrrolidine and piperidine are often more effective than acyclic amines due to their conformational rigidity, which favors the enamine geometry.
-
-
Poorly Reactive Michael Acceptor: The electrophilicity of the β-carbon on the Michael acceptor is paramount.
-
Causality: Steric hindrance around the β-carbon can impede the approach of the bulky enamine nucleophile.[7] Furthermore, if the electron-withdrawing group is weak, the β-carbon will not be sufficiently electrophilic.
-
Solution: If steric hindrance is suspected, increasing the reaction temperature can provide the necessary activation energy.[7] For electronically poor acceptors, consider using a more reactive derivative or adding a mild Lewis acid co-catalyst to enhance the electrophilicity of the carbonyl group.
-
-
Suboptimal Reaction Conditions: The solvent and temperature orchestrate the entire reaction.
-
Causality: The solvent influences the solubility of reactants and the stability of charged intermediates and transition states. Protic solvents can interfere with enamine formation and stability.[8] Temperature controls the reaction rate versus the rate of side reactions or decomposition.
-
Solution: Aprotic solvents like THF, dioxane, toluene, or acetonitrile are generally preferred. A systematic screening of solvents is often a valuable exercise.[9] If the reaction is sluggish, cautiously increase the temperature while monitoring for the appearance of byproducts via TLC or GC-MS.
-
Q2: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve regioselectivity?
This is a classic challenge that highlights a key advantage of the Stork reaction when controlled properly.
-
The Underlying Principle: For an unsymmetrical ketone, deprotonation during enamine formation can occur on either α-carbon, leading to two possible regioisomers. The reaction overwhelmingly favors the formation of the less-substituted enamine (the "thermodynamic" enamine).[2][10]
-
Causality: The preference for the less-substituted double bond is primarily driven by minimizing steric strain. Specifically, it avoids allylic strain (A-strain) that would occur between the substituent on the α-carbon and the bulky N-alkyl groups of the amine in the more substituted isomer.
-
Practical Solutions:
-
Amine Choice: Use a sterically demanding secondary amine (e.g., piperidine or even dicyclohexylamine) to further disfavor the formation of the more substituted enamine.
-
Reaction Conditions: Ensure the reaction conditions allow for equilibration to the more stable thermodynamic product. Sufficient reaction time at a moderate temperature (e.g., refluxing benzene or toluene) is usually effective.
-
Substrate Design: If possible, the synthetic route can be designed to use a ketone where one α-position is blocked or significantly more hindered, forcing the reaction down a single pathway.
-
Q3: My asymmetric reaction has low enantioselectivity (ee). What factors govern stereocontrol?
Achieving high stereoselectivity in organocatalyzed Michael additions requires precise control over the transition state geometry.
-
The Mechanism of Stereocontrol: In asymmetric variants, a chiral amine catalyst (often a proline derivative or a primary amine derived from a cinchona alkaloid) reacts with the ketone to form a chiral enamine.[11][12][13] This enamine exists in a specific conformation where one of its two faces is sterically shielded by the catalyst's chiral scaffold. The Michael acceptor then preferentially attacks from the less hindered face, inducing stereoselectivity.[11][14]
-
Key Factors for Optimization:
-
Catalyst Structure: This is the most critical factor. Diarylprolinol silyl ethers are classic catalysts where the bulky silyl ether group effectively blocks one face of the enamine.[13] The choice between a primary or secondary amine catalyst can also dramatically alter the reaction pathway and outcome.[15][16]
-
Solvent: The solvent can influence the conformation of the enamine and the transition state through hydrogen bonding or other non-covalent interactions. A solvent screen is essential. Polar aprotic solvents like DMF or DMSO can sometimes improve selectivity, while in other cases, non-polar solvents like toluene are superior.[9][17]
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity by magnifying the small energy difference between the two diastereomeric transition states.[9] However, this will also decrease the reaction rate.
-
Additives: Acidic or basic co-catalysts are often required. For instance, an acid co-catalyst can activate the Michael acceptor through hydrogen bonding or protonation, organizing the transition state and enhancing selectivity.[12][18]
-
| Parameter | Effect on Enantioselectivity (ee) | Rationale |
| Catalyst Choice | High | The catalyst's structure is the primary determinant of the transition state's stereochemical environment. |
| Lower Temperature | Generally Increases ee | Favors the lower-energy transition state, leading to the major enantiomer. |
| Solvent Polarity | Variable | Affects the stability and conformation of the enamine and transition state assembly.[9] |
| Acid/Base Additives | Can Increase ee | Co-catalysts can help organize the transition state through hydrogen bonding or Lewis acid activation.[12] |
Q4: I'm observing significant side products. What are the common competing reactions and how can I minimize them?
Side reactions reduce yield and complicate purification. Understanding their origins is key to suppression.
-
1,2-Addition vs. 1,4-Addition: While enamines are soft nucleophiles that strongly favor 1,4-addition, competition from 1,2-addition (attack at the carbonyl carbon) can occur.[5][7]
-
Cause: This is more likely with highly reactive, "harder" Michael acceptors (e.g., α,β-unsaturated aldehydes) or under conditions that favor kinetic control.
-
Solution: Use a less reactive Michael acceptor (e.g., a ketone or ester instead of an aldehyde). Lowering the reaction temperature can also favor the thermodynamically preferred 1,4-adduct.[19]
-
-
N-Alkylation: The nitrogen atom of the enamine is also nucleophilic and can compete with the α-carbon.[20]
-
Cause: This is typically a kinetically favored but reversible process. It is more common with highly reactive electrophiles like primary alkyl halides than with Michael acceptors.
-
Solution: For Michael additions, this is rarely the major pathway. Ensuring sufficient reaction time allows the system to progress to the more thermodynamically stable C-alkylated product.
-
-
Polymerization of the Michael Acceptor:
-
Cause: Many α,β-unsaturated compounds can polymerize, especially at high temperatures or in the presence of strong acids or bases.[7]
-
Solution: Maintain a moderate reaction temperature. Ensure that the amine used for enamine formation is not excessively basic. Adding the Michael acceptor slowly to the solution of the pre-formed enamine can help keep its instantaneous concentration low, minimizing polymerization.
-
Key Experimental Protocols
Protocol 1: General Procedure for a Stork Enamine Michael Addition
This protocol provides a reliable starting point for the reaction between cyclohexanone and methyl vinyl ketone (MVK).
-
Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add toluene (40 mL).
-
Enamine Formation: Add cyclohexanone (10 mmol, 1.0 equiv) and pyrrolidine (12 mmol, 1.2 equiv) to the flask. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 equiv).
-
Azeotropic Removal of Water: Heat the mixture to reflux. Continue refluxing until the theoretical amount of water (~0.18 mL) has been collected in the Dean-Stark trap (approx. 2-4 hours). The reaction can be monitored by TLC or GC-MS to confirm the consumption of cyclohexanone.
-
Michael Addition: Cool the reaction mixture to room temperature. Slowly add methyl vinyl ketone (MVK, 11 mmol, 1.1 equiv) dropwise over 10 minutes.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the consumption of the enamine by TLC or GC-MS. Gentle heating (40-50 °C) may be required if the reaction is slow.
-
Hydrolysis: Cool the reaction to 0 °C. Add 10% aqueous HCl (20 mL) and stir vigorously for 1-2 hours to hydrolyze the iminium salt intermediate.
-
Workup and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: Why is the Stork enamine reaction often preferred over a direct Michael addition using a ketone enolate? A: The Stork reaction offers several advantages: 1) It uses milder, often neutral conditions, avoiding strong bases like LDA or NaH which can cause side reactions.[1] 2) It significantly reduces the problem of polyalkylation.[2] 3) It provides excellent and predictable regiocontrol with unsymmetrical ketones, favoring the less substituted product.[2][10]
Q: Can I use an aldehyde as the enamine precursor? A: Yes, aldehydes can also form enamines and participate in Michael additions.[1] However, aldehydes are more prone to self-condensation (aldol reactions), which can be a significant competing pathway. Careful optimization of reaction conditions is required.
Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a stain (like potassium permanganate or p-anisaldehyde) that visualizes both the starting materials and the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for tracking the disappearance of reactants and the appearance of the product.
References
-
Chemistry Steps. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Stork enamine alkylation. Retrieved from [Link]
-
Glasp. (2018). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Stork enamine reaction: Promising Mechanism with application. Retrieved from [Link]
-
NROChemistry. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]
-
Bohrium. (2021). enamine-organocatalysts-for-the-thiol-michael-addition-reaction-and-cross-linking-polymerizations. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening and optimization of the reaction conditions for the enantioselective Michael addition. Retrieved from [Link]
-
ResearchGate. (n.d.). Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations | Request PDF. Retrieved from [Link]
-
Melchiorre, P., et al. (2010). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 107(47), 20260-20265. Retrieved from [Link]
-
Wikipedia. (2023). Michael addition reaction. Retrieved from [Link]
-
d'Angelo, J., et al. (1996). Stereochemical Aspects in the Asymmetric Michael Addition of Chiral Imines to Substituted Electrophilic Alkenes. The Journal of Organic Chemistry, 61(23), 8030-8038. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the aza-Michael reaction. Retrieved from [Link]
-
Desmaële, D., et al. (2004). Asymmetric Michael Reaction Involving Chiral Imines/Secondary Enamines: Stereocontrolled Synthesis of 2,2-Disubstituted Tetrahydrothiophen-3-ones. Organic Letters, 6(14), 2429-2432. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Enamines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Retrieved from [Link]
-
Mukherjee, S., et al. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Seebach, D., et al. (2016). Explaining Anomalies in Enamine Catalysis: “Downstream Species” as a New Paradigm for Stereocontrol. Accounts of Chemical Research, 49(3), 576-589. Retrieved from [Link]
-
Brochu, M. P., et al. (2004). Enantioselective organocatalytic Michael additions of aldehydes to enones with imidazolidinones: cocatalyst effects and evidence for an enamine intermediate. Journal of the American Chemical Society, 126(13), 4108-4109. Retrieved from [Link]
-
YouTube. (2020). Regioselectivity Michael v/s Stork Enamine Addition Reactions || 2-Methyl Cyclohexanone. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2018). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Enamine Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Retrieved from [Link]
-
Filo. (2025). Problems on Conjugate (Michael) Additions and Related Syntheses. Retrieved from [Link]
-
ACS Publications. (2021). Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). The Asymmetric Michael Addition Reaction Using Chiral Imines. Retrieved from [Link]
-
ACS Publications. (2020). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). A remarkable solvent effect on reductive amination of ketones. Retrieved from [Link]
-
Amazon S3. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Retrieved from [Link]
-
Wipf Group. (2007). Enolates & Enamines I. Basic Principles. Retrieved from [Link]
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- 17. researchgate.net [researchgate.net]
- 18. Enantioselective organocatalytic Michael additions of aldehydes to enones with imidazolidinones: cocatalyst effects and evidence for an enamine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
Effect of temperature on the stability of "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate"
Welcome to the technical support center for "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" (CAS 56952-04-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Scenario 1: Appearance of a New Peak in HPLC Analysis After Storage
Question: I am observing a new, more polar peak in my HPLC chromatogram after storing my sample of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate in a solution containing a protic solvent. What could be the cause?
Answer:
The appearance of a more polar peak strongly suggests hydrolytic degradation. The enamine functional group in your compound is susceptible to hydrolysis, especially in the presence of acid or base, which can be present as impurities or intentionally in your formulation.[1][2] This reaction would cleave the enamine, leading to the formation of two more polar compounds: methyl 2-(benzoylamino)-3-oxopropanoate and dimethylamine.
Proposed Degradation Pathway: Hydrolysis
Caption: Hydrolysis of the enamine functionality.
Troubleshooting Steps:
-
pH Measurement: Check the pH of your sample solution. Even seemingly neutral solutions can become slightly acidic or basic over time, catalyzing hydrolysis.
-
Control Experiment: Prepare a fresh sample in an aprotic solvent (e.g., anhydrous acetonitrile or THF) and analyze it immediately. Compare this to a sample stored in the protic solvent. The absence of the new peak in the aprotic sample would support the hydrolysis hypothesis.
-
Peak Identification: If you have access to mass spectrometry (LC-MS), analyze the new peak to confirm its molecular weight, which should correspond to methyl 2-(benzoylamino)-3-oxopropanoate.
-
Preventative Measures: For storage in solution, use aprotic solvents and consider buffering the solution if aqueous conditions are necessary. Always store solutions at low temperatures (2-8 °C) to minimize the rate of hydrolysis.
Scenario 2: Discoloration and Change in Viscosity of the Solid Compound Upon Heating
Question: While performing thermal analysis (or upon accidental heating), my solid sample of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate turned yellow and became more viscous. What is happening?
Answer:
This observation is a classic sign of polymerization. The acrylate moiety of your compound is prone to polymerization, which can be initiated by heat, light, or the presence of radical initiators.[3] The discoloration is likely due to the formation of conjugated systems within the polymer, and the increased viscosity is a direct result of the increase in molecular weight as polymer chains form.
Proposed Degradation Pathway: Polymerization
Caption: Free-radical polymerization of the acrylate moiety.
Troubleshooting and Prevention:
-
Check for Inhibitors: Commercial acrylates are often supplied with polymerization inhibitors like hydroquinone or its methyl ether (MEHQ).[3] Ensure that your starting material contains an adequate amount of inhibitor, especially if it has been stored for a long time or subjected to purification procedures that might remove it.
-
Storage Conditions: Always store the solid compound in a cool, dark place. Refrigeration at 2-8 °C is recommended. Avoid exposure to direct sunlight or other sources of UV radiation.
-
Inert Atmosphere: While not always necessary for short-term storage, for long-term stability, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that can generate radicals.
-
Analytical Confirmation: You can use techniques like Gel Permeation Chromatography (GPC) to confirm the presence of higher molecular weight species, which would be indicative of polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container at refrigerated temperatures (2-8 °C). It should be protected from light and moisture. For extended storage, blanketing with an inert gas like nitrogen or argon is advisable to prevent oxidation and potential polymerization.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can significantly accelerate the degradation of this compound through two primary mechanisms:
-
Polymerization: As an acrylate, it is susceptible to thermally induced polymerization.[3]
To determine the specific thermal stability of your sample, we recommend performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Analytical Technique | Purpose | Expected Observations for Instability |
| TGA | Measures weight loss as a function of temperature. | A significant weight loss indicates decomposition. The onset temperature of this weight loss is a measure of thermal stability. |
| DSC | Measures the heat flow into or out of a sample as a function of temperature. | An exothermic event can indicate polymerization or decomposition. An endotherm would indicate melting. |
Q3: Is this compound sensitive to light?
A3: Yes, both the acrylate and the enamine functionalities can be light-sensitive.
-
Acrylate: UV light can initiate polymerization.[3]
-
Enamine: Enamines can undergo photo-induced isomerization, cyclization, or decomposition.[4][5]
Therefore, it is crucial to protect the compound from light during storage and handling. Use amber vials or wrap containers in aluminum foil.
Q4: What analytical methods are recommended for stability-indicating studies?
A4: A stability-indicating analytical method is one that can separate the intact drug from its degradation products. For Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is highly recommended.[6][7][8]
A gradient elution method is often necessary to separate the relatively nonpolar parent compound from its more polar degradation products (e.g., from hydrolysis). A photodiode array (PDA) detector is useful for peak purity analysis and to help in the identification of degradation products.
Q5: How can I perform a forced degradation study for this compound?
A5: Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[9] The following conditions are recommended:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: Store the solid compound at 105 °C for 48 hours.
-
Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) and visible light for a defined period.
Analyze the stressed samples by your stability-indicating HPLC method and compare the chromatograms to that of an unstressed control sample.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A typical gradient might be: 95:5 (A:B) to 5:95 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or the lambda max).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Thermal Stability Analysis using TGA and DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound into a TGA or DSC pan.
-
TGA Method:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat from room temperature to 500 °C at a rate of 10 °C/min.
-
Analysis: Determine the onset temperature of significant weight loss.
-
-
DSC Method:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat from room temperature to a temperature above the melting point (if known) or to the onset of decomposition observed in TGA, at a rate of 10 °C/min.
-
Analysis: Observe endothermic events (melting) and exothermic events (polymerization, decomposition).
-
References
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]
-
Chen, Y., Hu, C., Hu, X., & Qu, J. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology, 43(8), 2760-2765. [Link]
-
Chen, Y., Hu, C., Hu, X., & Qu, J. (2016). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Retrieved from [Link]
-
Stability Troubleshooting. (2025, March 3). Pharma.Tips. Retrieved from [Link]
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Nielsen, C. J., D'Anna, B., Dye, C., Graus, M., Maguta, M. M., Müller, M., ... & Wisthaler, A. (2011). Atmospheric Degradation of Amines (ADA). NILU OR 2/2011. Retrieved from [Link]
-
Ramesh, S., Le, C. H., & Shanthi, P. (2016). Degradation of ultra-high molecular weight poly (methyl methacrylate-co-butyl acrylate-co-acrylic acid) under ultra violet irradiation. RSC Advances, 6(113), 112345-112354. [Link]
-
Li, G., Long, M., Xiang, D., & Zhang, Q. (2020). Determination of two acrylates in environmental water by high performance liquid chromatography. E3S Web of Conferences, 165, 03028. [Link]
-
Ali, S. L. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]
-
Pharmaceutical Stability Testing Checklist: A Comprehensive Guide. (2025, November 25). ChecklistGuro. Retrieved from [Link]
-
Chen, Y., Hu, C., Hu, X., & Qu, J. (2018). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. ResearchGate. Retrieved from [Link]
-
HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. (n.d.). Waters. Retrieved from [Link]
-
Szőcs, L., Dehelean, A., Muntean, D. L., & Gligor, F. (2019). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceuticals, 12(1), 34. [Link]
-
Özlem, G., & Acar, M. H. (2014). Thermal degradation of poly(n-butyl methacrylate), poly(n-butyl acrylate) and poly(t-butyl acrylate). ResearchGate. Retrieved from [Link]
-
HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. (n.d.). Waters. Retrieved from [Link]
-
Patel, D. A., & Patel, N. J. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry, 41(4), 24. [Link]
-
Zhang, Q., Li, G., Long, M., & Xiang, D. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science, 781(4), 042048. [Link]
-
Kaya, E., Kurt, A., & Er, M. (2012). Thermal degradation behavior of methyl methacrylate derived copolymer. Journal of nanoscience and nanotechnology, 12(11), 8502–8512. [Link]
-
Koshy, K. T., & Lach, J. L. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of Pharmaceutical Sciences, 50(2), 113-118. [Link]
-
S, S. (2012). THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP. Retrieved from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 39(6), 284-293. Retrieved from [Link]
-
S, S., & R, R. (2014). DSC-TG studies on kinetics of curing and thermal decomposition of epoxy–ether amine systems. ResearchGate. Retrieved from [Link]
-
TGA and DSC thermograms of melamine-formaldehyde microcapsules of 1st series. (n.d.). ResearchGate. Retrieved from [Link]
-
Introduction to Thermal Analysis (DSC, TGA, TMA, and DMA). (2021, March 9). YouTube. Retrieved from [Link]
-
Izake, E. L. (2010). The combined use of DSC and TGA for the thermal analysis of atenolol tablets. Journal of thermal analysis and calorimetry, 102(3), 1121–1127. [Link]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Removal of Polymerization Inhibitors from Acrylate Substrates for Michael Additions
Welcome to the technical support center for handling acrylate substrates. This guide is designed for researchers, scientists, and drug development professionals who are preparing for Michael addition reactions. Here, we provide in-depth technical guidance, troubleshooting, and frequently asked questions to ensure the integrity and success of your experiments.
Introduction: The "Why" Behind Inhibitor Removal
Acrylate monomers are highly susceptible to spontaneous, radical-induced polymerization.[1] To ensure their stability during transport and storage, manufacturers add small quantities of polymerization inhibitors, such as hydroquinone (HQ) or its monomethyl ether (MEHQ).[1][2][3] These inhibitors function by scavenging free radicals, effectively preventing premature polymerization.[2][4][5]
However, for sensitive applications like Michael additions, the presence of these phenolic inhibitors can be problematic. While some reactions may proceed without inhibitor removal, particularly if an excess of nucleophile is used, removing them is often a critical step to prevent side reactions and ensure reproducibility.[6] The weakly acidic nature of inhibitors like MEHQ could potentially interfere with the amine nucleophiles commonly used in aza-Michael additions.[6][7]
Therefore, understanding when and how to remove these inhibitors is paramount for achieving clean, predictable, and high-yielding Michael addition reactions.
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to remove the inhibitor before a Michael addition?
A1: Not always, but it is highly recommended for achieving optimal and reproducible results. The necessity depends on several factors:
-
Reaction Scale and Stoichiometry: In small-scale reactions or when a large excess of the Michael donor (nucleophile) is used, the effect of the inhibitor may be negligible.[6]
-
Reaction Kinetics: For slow reactions or when precise kinetic data is required, the presence of an inhibitor can introduce an unpredictable induction period, affecting reaction rates.[2][4]
-
Nature of the Nucleophile: Basic nucleophiles, such as primary or secondary amines in aza-Michael additions, can be partially quenched by the acidic phenolic inhibitors, potentially hindering the reaction.[6]
-
Purity Requirements: For applications in drug development and materials science, where high purity of the final product is crucial, removing all potential contaminants, including the inhibitor and its byproducts, is a standard practice.[6]
Q2: What are the most common inhibitors found in acrylate monomers?
A2: The most prevalent inhibitors are phenolic compounds. These include:
-
Hydroquinone (HQ)
-
Monomethyl ether hydroquinone (MEHQ or 4-methoxyphenol) [8][9]
-
4-tert-butylcatechol (TBC) [8]
MEHQ is particularly common in many commercially available acrylate monomers.[9] These inhibitors require the presence of dissolved oxygen to function effectively.[10][11][12]
Q3: What are the primary methods for removing these inhibitors?
A3: The three most common and effective methods for inhibitor removal at the lab scale are:
-
Basic Wash (Aqueous NaOH Extraction): This technique leverages an acid-base reaction to remove acidic inhibitors.[7][9][13]
-
Column Chromatography: Passing the monomer through a column packed with an appropriate adsorbent, like basic alumina, effectively removes the inhibitor.[2][8][9]
-
Vacuum Distillation: This method separates the monomer from the less volatile inhibitor based on differences in boiling points.[4][9]
Q4: What happens if I don't remove the inhibitor?
A4: Leaving the inhibitor in your reaction mixture can lead to several undesirable outcomes:
-
Reduced Reaction Rate: The inhibitor can react with and consume reactants or catalysts, leading to slower or incomplete reactions.[2][4]
-
Side Reactions: The inhibitor itself might participate in side reactions, leading to impurities in your final product.[6]
-
Lack of Reproducibility: The concentration of the active inhibitor can vary between batches of monomer, leading to inconsistent reaction outcomes.
Q5: How should I store the acrylate monomer after removing the inhibitor?
A5: Once the inhibitor is removed, the acrylate monomer is highly susceptible to polymerization.[2][14] Therefore, it should be used as soon as possible, ideally within the same day.[14] If short-term storage is necessary, keep the purified monomer at a low temperature (refrigerated, but above its freezing point) in the dark, and with some headspace for oxygen, as residual oxygen can help inhibit polymerization to a small extent.[4][12]
Troubleshooting Guides & Protocols
This section provides detailed protocols and troubleshooting for the most common inhibitor removal techniques.
Method 1: Basic Wash with Sodium Hydroxide (NaOH)
This method is ideal for phenolic inhibitors like MEHQ and HQ, which are weakly acidic. The basic wash converts the inhibitor into its water-soluble salt, which is then extracted into the aqueous phase.[7]
-
Extraction:
-
Place the acrylate monomer in a separatory funnel.
-
Add an equal volume of a 0.1 M to 1 M aqueous NaOH solution.[7][9]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The upper layer is typically the organic monomer, and the lower aqueous layer will contain the inhibitor salt.[13]
-
-
Separation:
-
Drain the lower aqueous layer.
-
Repeat the wash process two more times with fresh NaOH solution to ensure complete removal of the inhibitor.[7]
-
-
Neutralization and Water Removal:
-
Drying:
-
Transfer the monomer to a clean, dry flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]
-
Gently swirl the flask and let it stand until the liquid is clear, indicating that the water has been absorbed.
-
-
Final Step:
-
Filter or decant the dried monomer to remove the drying agent.
-
The purified monomer is now ready for use.
-
-
Q: An emulsion formed during the extraction, and the layers are not separating. What should I do?
-
A: Emulsion formation can occur with vigorous shaking. To break the emulsion, you can try adding a small amount of saturated brine solution and gently swirling the separatory funnel. In some cases, allowing the mixture to stand for a longer period can also help. For future extractions, use gentle inversions instead of vigorous shaking.
-
-
Q: I'm not sure if all the inhibitor has been removed. How can I check?
-
A: Complete removal can be qualitatively assessed by the disappearance of the yellowish/brown color in the aqueous NaOH washes. For quantitative analysis, techniques like UV-Vis spectrophotometry or HPLC can be used to measure the concentration of the inhibitor before and after washing.[9]
-
-
Q: I'm concerned about product loss during the multiple washing steps.
-
A: Some physical loss is unavoidable. To minimize this, ensure you are using a separatory funnel of an appropriate size for your volume and be careful when draining the layers. For very small-scale reactions, column chromatography might be a more suitable method to minimize losses.
-
Sources
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 4. echemi.com [echemi.com]
- 5. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. reddit.com [reddit.com]
- 12. chempoint.com [chempoint.com]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Quinolinones
Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of this critical heterocyclic scaffold. The following troubleshooting guides and FAQs address specific issues encountered during experimental work, focusing on the causality behind reaction outcomes and providing actionable solutions.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses the most frequent and critical problems encountered during the synthesis of substituted quinolinones, organized by the type of issue.
Category 1: Low Reaction Yield & Failure
Q1: My Conrad-Limpach cyclization is failing or giving very low yields. What are the primary causes and how can I fix it?
A1: Failure in the thermal cyclization step of the Conrad-Limpach synthesis is a common and frustrating issue, typically stemming from insufficient reaction energy, improper solvent choice, or degradation of the intermediate.[1]
-
Causality: The rate-determining step is the electrocyclic ring closure of the anilinoacrylate intermediate. This step requires significant thermal energy (~250 °C) to overcome the activation barrier associated with the loss of aromaticity in the aniline ring during cyclization.[1][2] If the temperature is too low, the reaction will not proceed at an appreciable rate.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction setup can safely and accurately reach and maintain temperatures of at least 250 °C. Use a high-boiling, inert solvent like Dowtherm A, diphenyl ether, or mineral oil to ensure even heat distribution and prevent localized overheating.[2][3] The yield of 4-hydroxyquinolines has been shown to increase with solvents having boiling points above 250 °C.[1]
-
Solvent Choice is Critical: Early protocols performed this reaction neat, with very moderate yields (<30%). The use of a high-boiling inert solvent can dramatically increase yields, in some cases up to 95%, by preventing sublimation and decomposition of the starting material.[2][3]
-
Ensure Intermediate Purity: The anilinoacrylate intermediate formed in the first step should be pure. Impurities can interfere with the high-temperature cyclization. Consider purifying the intermediate before the cyclization step.
-
Consider Acid Catalysis: The mechanism involves keto-enol tautomerizations that can be catalyzed by strong acids like H₂SO₄.[2][4] While the high temperature is the primary driver, trace acid can facilitate the necessary tautomerization to the reactive enol form.[1]
-
Q2: I am attempting a Friedländer annulation to synthesize a quinolinone, but the reaction is sluggish and the yield is poor. What should I investigate?
A2: Low yields in the Friedländer synthesis are often traced back to catalyst inefficiency, suboptimal temperature, or reactant side reactions.[5][6] The classical approach often requires harsh conditions, which can be detrimental to sensitive substrates.[4][7]
-
Causality: The Friedländer synthesis is a condensation and cyclodehydration reaction between a 2-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group.[8] The reaction is typically catalyzed by an acid or a base to facilitate the initial aldol-type condensation and the subsequent dehydrative cyclization.[5][8]
-
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is crucial and substrate-dependent.[5] If your reaction is not working, the catalyst is the first variable to change.
-
Acid Catalysts: For general substrates, Brønsted acids like p-TsOH or Lewis acids like In(OTf)₃, ZnCl₂, or iodine can be very effective.[5][9] In(OTf)₃, in particular, has been shown to be highly efficient for the selective formation of the Friedländer product under solvent-free conditions.[10]
-
Base Catalysts: For more reactive starting materials, bases like KOH, NaOH, or piperidine are used.[5][11]
-
-
Optimize Temperature: The reaction often requires heating, but excessive temperatures can promote the self-condensation of the ketone reactant, a major side reaction.[5][12] Incrementally increase the temperature (e.g., in 10 °C steps) while monitoring the reaction by TLC to find the optimal balance.[9]
-
Improve Solubility: Poor solubility of reactants can stall the reaction. Switching to a more polar, high-boiling solvent like DMF or using microwave irradiation can enhance both solubility and reaction rates.[9]
-
Monitor Reaction Time: Ensure the reaction has gone to completion. Use TLC or LC-MS to track the consumption of starting materials. Incomplete reactions are a common cause of low yields.[4]
-
Category 2: Selectivity and Side Products
Q3: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?
A3: The formation of multiple products is a well-known challenge in Friedländer synthesis when using an unsymmetrical ketone, as condensation can occur on either side of the carbonyl group.[9][13]
-
Causality: The initial condensation step is not inherently selective for one α-methylene group over another unless there are significant steric or electronic differences between them.
-
Troubleshooting & Optimization:
-
Catalyst Influence: Regioselectivity can be highly dependent on the catalyst. Certain amine catalysts, like the bicyclic pyrrolidine derivative TABO, have been shown to provide excellent regioselectivity (up to 96:4).[14] Screening different acid or base catalysts is recommended.[9]
-
Use of Directing Groups: A reliable strategy is to temporarily install a directing group on one α-carbon of the ketone to force the condensation to occur at the other position.[9]
-
Substrate Modification: If possible, choose a starting ketone that is symmetrical or has one α-position blocked to prevent ambiguity.
-
Modern Catalytic Systems: Investigate modern catalytic systems. For example, specific ionic liquids have been reported to favor the formation of a single regioisomer.[9]
-
Q4: In my Knorr synthesis of a 2-hydroxyquinolinone, I am also isolating a 4-hydroxyquinolinone isomer. Why is this happening and how can I prevent it?
A4: The formation of a 4-hydroxyquinoline isomer is a known competing pathway in the Knorr synthesis, and the outcome is highly dependent on the reaction conditions, particularly the amount of acid catalyst used.[15]
-
Causality: The Knorr synthesis involves the acid-catalyzed cyclization of a β-ketoanilide.[16] In a large excess of a strong acid like polyphosphoric acid (PPA) or triflic acid, the reaction proceeds through a dicationic intermediate that favors cyclization to the 2-hydroxyquinolinone.[15] However, with a smaller amount of acid, a monocationic intermediate can form, which may fragment. The resulting aniline can then react with another molecule of the β-ketoanilide to ultimately form the 4-hydroxyquinolinone.[15]
-
Troubleshooting & Optimization:
-
Increase Acid Concentration: To favor the desired 2-hydroxyquinolinone, ensure a large excess of a strong dehydrating acid is used. Polyphosphoric acid (PPA) or triflic acid are recommended for this purpose.[15]
-
Control Reaction Temperature: The Knorr synthesis is the thermodynamically controlled pathway that occurs at higher temperatures (around 140 °C), favoring attack at the ester group to form the anilide precursor. Ensure your initial anilide formation conditions favor this product over the kinetically preferred enamine (Conrad-Limpach pathway).[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the main differences between the Conrad-Limpach and Knorr syntheses?
A1: Both syntheses start with an aniline and a β-ketoester but yield different constitutional isomers (4-hydroxy vs. 2-hydroxy quinolinones) based on reaction conditions. The key difference lies in the initial point of attack on the β-ketoester, which is governed by kinetic vs. thermodynamic control.[2]
| Feature | Conrad-Limpach Synthesis | Knorr Quinoline Synthesis |
| Product | 4-Hydroxyquinolinone | 2-Hydroxyquinolinone |
| Initial Step | Attack at the keto group | Attack at the ester group |
| Control | Kinetic Control (lower temp.) | Thermodynamic Control (higher temp., ~140°C) |
| Intermediate | β-aminoacrylate (enamine) | β-ketoanilide |
| Cyclization | High temp. thermal cyclization (~250°C) | Strong acid-catalyzed cyclization (H₂SO₄, PPA) |
This relationship is visually summarized in the workflow below.
Visual Diagrams & Workflows
Decision Workflow: Conrad-Limpach vs. Knorr Synthesis
This diagram illustrates the critical decision point based on reaction temperature that directs the synthesis towards either a 4-hydroxy- or 2-hydroxyquinolinone.
Caption: Deciding between Conrad-Limpach and Knorr pathways.
Troubleshooting Workflow: Diagnosing Low Yield in Friedländer Synthesis
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in the Friedländer synthesis of quinolinones.
Caption: A step-by-step guide to troubleshooting low yields.
Key Protocols & Methodologies
Protocol 1: Iodine-Catalyzed Friedländer Annulation
This protocol describes a mild and efficient method for quinolinone synthesis using molecular iodine as a catalyst.[9]
-
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (I₂) (10 mol%)
-
Ethanol (5 mL)
-
-
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone, the active methylene compound, and ethanol.
-
Add the molecular iodine catalyst to the mixture.
-
Stir the reaction mixture at reflux (approx. 80 °C).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, isolate the solid product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
References
- Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
- Benchchem. optimizing reaction conditions for quinolinone synthesis.
- Benchchem. Troubleshooting low yield in Friedländer quinoline synthesis.
-
The Journal of Organic Chemistry. Synthesis and Mechanistic Insights of the Formation of 3-Hydroxyquinolin-2-ones including Viridicatin from 2-Chloro-N,3-diaryloxirane-2-carboxamides under Acid-Catalyzed Rearrangements. Available from: [Link]
-
ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. Available from: [Link]
- Benchchem. Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
-
Wikipedia. Knorr quinoline synthesis. Available from: [Link]
-
PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Available from: [Link]
-
Wikipedia. Conrad–Limpach synthesis. Available from: [Link]
-
Semantic Scholar. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
PubMed Central. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]
-
YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Available from: [Link]
-
National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available from: [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]
- Benchchem. Preventing side product formation in quinoline synthesis.
-
SynArchive. Conrad-Limpach Synthesis. Available from: [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]
-
SlideShare. ) Synthesis of Quinoline and derivatives1). Available from: [Link]
-
SynArchive. Knorr Quinoline Synthesis. Available from: [Link]
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- 16. synarchive.com [synarchive.com]
Validation & Comparative
A Senior Application Scientist's Guide to Comparative Analysis of "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" Reaction Products by NMR and HPLC
Abstract: The synthesis of specialized organic molecules like Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, a β-enaminone, is fundamental in medicinal chemistry and materials science.[1][2][3] The reaction outcomes, however, are often complex mixtures containing the desired product, geometric isomers, unreacted starting materials, and unforeseen byproducts. A robust, multi-technique analytical approach is therefore not just beneficial, but essential for accurate characterization. This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the comprehensive analysis of this target compound and its related reaction products. We will explore the orthogonal information provided by each technique, detailing not only the "how" but the "why" behind experimental choices to empower researchers in drug development and chemical synthesis with a validated analytical strategy.
Introduction: The Analytical Challenge of β-Enaminones
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is a highly functionalized molecule featuring a benzoyl group, an acrylate system, and a dimethylamino moiety. This structure, characteristic of β-enaminones, is a valuable synthon in organic chemistry.[2][4][5] However, its synthesis can lead to a mixture of products. The primary analytical challenges include:
-
Structural Confirmation: Verifying the exact connectivity and chemical environment of each atom in the target molecule.
-
Isomer Determination: The C=C double bond can exist as either E or Z geometric isomers, which may have different reactivity and biological activity.
-
Purity Assessment: Quantifying the target molecule relative to starting materials (e.g., methyl 2-(benzoylamino)acetate, dimethylformamide dimethyl acetal) and any side products.
-
Trace Impurity Detection: Identifying and quantifying minor byproducts that could impact downstream applications or regulatory compliance.
To address these challenges, we employ a synergistic approach using NMR for definitive structural elucidation and HPLC for high-resolution separation and quantification.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution.[6][7][8][9] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[6][8][9][10]
Causality Behind Experimental Choices
-
Why ¹H NMR? Proton NMR is the first and most crucial experiment. It is highly sensitive and provides information on the number of different types of protons, their relative ratios (via integration), their electronic environment (via chemical shift), and their proximity to other protons (via spin-spin coupling).
-
Why ¹³C NMR? While less sensitive than ¹H NMR, ¹³C NMR reveals the number of unique carbon environments in the molecule, which is critical for confirming the carbon skeleton.
-
Why 2D NMR (COSY/HSQC)? In a molecule of this complexity, 1D spectra can have overlapping signals. Two-dimensional experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. This allows for unambiguous assignment of every signal, which is the cornerstone of trustworthy structural verification.[10]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the crude reaction product.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Rationale: CDCl₃ is a common choice for its excellent solubilizing power for moderately polar organic compounds and its relatively clean spectral window.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which is defined as 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, acquire 2D COSY and HSQC spectra to resolve ambiguities.
-
Data Interpretation and Comparison
The key to analyzing the reaction product is to compare the experimental spectrum to the expected chemical shifts for the desired product versus potential impurities.
| Compound/Fragment | Proton (¹H) Type | Expected Chemical Shift (δ, ppm) | Carbon (¹³C) Type | Expected Chemical Shift (δ, ppm) |
| Target Product | Vinyl-H | ~7.5 - 7.9 | C=C -N | ~150 - 155 |
| (Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate) | Aromatic-H (Benzoyl) | ~7.4 - 7.8 | C=O (Amide) | ~165 - 168 |
| NH (Amide) | ~8.0 - 9.0 (broad) | C=O (Ester) | ~168 - 170 | |
| O-CH₃ (Ester) | ~3.7 - 3.8 | C=C-C =O | ~95 - 100 | |
| N-(CH₃)₂ | ~2.9 - 3.1 (singlet, 6H) | Aromatic-C | ~127 - 135 | |
| Starting Material | CH₂ (Acyl) | ~4.2 - 4.3 | O-CH₃ | ~52 - 53 |
| (Methyl 2-(benzoylamino)acetate) | O-CH₃ (Ester) | ~3.8 | N-CH₃ | ~40 - 42 |
| Starting Material | O-CH₃ | ~3.2 - 3.4 | ||
| (Dimethylformamide dimethyl acetal) | N-(CH₃)₂ | ~2.2 - 2.3 |
Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and isomeric form.[11][12][13]
Identifying Isomers: The chemical shift of the vinyl proton is particularly sensitive to the geometry (E/Z) of the double bond. A Nuclear Overhauser Effect (NOE) experiment can definitively distinguish between isomers by identifying protons that are close in space.
Workflow for NMR-Based Structural Verification
Caption: Workflow for structural elucidation using NMR spectroscopy.
Part 2: HPLC Analysis for Separation and Purity Assessment
While NMR provides the structural blueprint, HPLC excels at physically separating the components of a complex mixture, allowing for precise quantification and detection of trace impurities. For a molecule like Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind Experimental Choices
-
Why Reversed-Phase? The target molecule is moderately polar. RP-HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating such compounds.[14][15] Polar impurities (like residual amines) will elute early, while less polar byproducts will be retained longer, providing excellent separation.
-
Why a C18 Column? C18 (octadecylsilane) columns are the most common and versatile type of reversed-phase column. They provide strong hydrophobic retention suitable for a wide range of organic molecules, making them a robust starting point for method development.[16][17]
-
Why Gradient Elution? A reaction mixture contains components with a wide range of polarities. Isocratic elution (constant mobile phase composition) might either fail to retain polar impurities or take too long to elute non-polar ones. Gradient elution, which involves increasing the percentage of the organic solvent (e.g., acetonitrile) over time, ensures that all components are eluted as sharp, well-resolved peaks in a reasonable timeframe.
-
Why a UV Detector? The benzoyl group and the conjugated enaminone system are strong chromophores, meaning they absorb UV light. A UV detector set to an appropriate wavelength (e.g., 254 nm or a lambda-max determined by a photodiode array detector) will provide a sensitive and linear response for quantification.
Experimental Protocol: HPLC Method Development
-
System & Column:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape, especially for the basic dimethylamino group, by suppressing silanol interactions with the stationary phase.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
Start at 30% B
-
Linear ramp to 95% B over 15 minutes
-
Hold at 95% B for 2 minutes
-
Return to 30% B over 1 minute
-
Equilibrate at 30% B for 5 minutes
-
-
-
Sample Preparation:
-
Prepare a stock solution of the crude product in acetonitrile at ~1 mg/mL.
-
Dilute further with a 50:50 mixture of Acetonitrile:Water to ~50 µg/mL. Rationale: The final diluent should be similar in strength to the initial mobile phase to prevent peak distortion.
-
Data Interpretation and Purity Calculation
The output chromatogram will show peaks corresponding to each separated component. The area of each peak is proportional to the concentration of that component.
| Component | Expected Retention Time (RT) | Observations |
| Polar Impurities (e.g., Dimethylamine) | Very Early (< 2 min) | Small, sharp peaks at the beginning of the run. |
| Starting Material (Methyl 2-(benzoylamino)acetate) | Early (~4-6 min) | Moderately retained peak. |
| Target Product (E/Z Isomers) | Mid-range (~8-12 min) | May appear as one or two closely eluting major peaks, depending on the resolution of the method. |
| Non-polar Byproducts | Late (> 13 min) | Peaks that are more strongly retained due to higher hydrophobicity. |
Purity Calculation: The purity of the target product can be estimated using the area percent method: Purity (%) = (Area of Product Peak(s) / Total Area of All Peaks) x 100
This calculation provides a clear, quantitative measure of the reaction's success.
Workflow for HPLC-Based Purity Analysis
Caption: Workflow for purity assessment using HPLC.
Part 3: Integrated Analysis - A Comparative Guide
Neither NMR nor HPLC alone can provide a complete picture. Their power lies in their synergy. This section directly compares the information obtained from each technique, demonstrating how they form a self-validating analytical system.
Comparative Strengths of NMR vs. HPLC
| Feature | NMR Spectroscopy | HPLC-UV |
| Primary Information | Definitive Molecular Structure [6][8][9] | Quantitative Composition & Purity [18][19] |
| Identification | Based on unique chemical shifts and coupling patterns. Confirms atomic connectivity. | Based on retention time relative to a standard. Presumptive without mass spectrometry (LC-MS). |
| Quantification | Relative (ratio of components based on signal integration). Absolute with a weighted internal standard. | Highly accurate and precise for both major and minor components (area percent or calibration curve). |
| Isomer Analysis | Can distinguish and quantify E/Z isomers based on unique signals and NOE data. | Can separate isomers if they have different polarities, but cannot identify which is which without standards. |
| Impurity Detection | Good for detecting impurities >1-2%. May miss trace components or those with overlapping signals. | Excellent for detecting trace impurities (<0.1%) that are well-separated chromatographically.[18] |
| Validation Standard | ICH Q2(R2) guidelines apply for specificity and identity testing.[20][21][22] | Full validation as per ICH Q2(R2) is required for purity and assay methods (accuracy, precision, linearity, etc.).[18][19][20][21] |
Logical Integration for Complete Characterization
Caption: Integrated logic for combining NMR and HPLC data.
Case Study Example: A crude reaction mixture is analyzed.
-
NMR results: The ¹H NMR shows a major set of signals matching the expected shifts for Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, with integrations suggesting a single dominant species. A smaller set of peaks indicates a minor isomer is present in a ~9:1 ratio. Signals for starting materials are below the detection limit.
-
HPLC results: The chromatogram shows a major peak at 9.5 min with a purity of 91% by area. A smaller, closely eluting peak at 9.2 min corresponds to 8% area. A very small peak at 4.8 min (0.5% area) matches the retention time of the starting material, methyl 2-(benzoylamino)acetate.
Conclusion
The analysis of "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" reaction products serves as an excellent model for the application of a modern, multi-technique analytical strategy. NMR spectroscopy provides the unequivocal structural proof-of-identity, while HPLC offers the high-resolution separation necessary for accurate purity determination and trace impurity detection. By understanding the distinct yet complementary strengths of each method, researchers and drug development professionals can establish a self-validating system that ensures the identity, purity, and quality of their synthesized compounds, forming a robust foundation for subsequent research and development.
References
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
Hirsch, C. (n.d.). HPLC Column Selection Guide to Help You Achieve the Best Separation. Shodex. [Link]
-
Drawell. (n.d.). Columns Used in HPLC: Different Types and How to Choose. Drawell. [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
LCGC International. (2013). HPLC Column Selection. LCGC International. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Aurora Pro Scientific. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
N/A. (n.d.). Table of Characteristic Proton NMR Shifts. N/A. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Al-Najjar, I. M., et al. (n.d.). 1 H NMR chemical shift data d/ppm (J/Hz) for imines and their Pt complexes. ResearchGate. [Link]
- Google Patents. (n.d.). 3-Amino-2-benzoyl-acrylic-acid derivatives and process for their preparation.
-
Fuchs, P. L., & Bunnell, C. A. (n.d.). Curphy-Morrison Additivity Constants for Calculating Vinyl Chemical Shifts. N/A. [Link]
-
ACS Omega. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Publications. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material. Royal Society of Chemistry. [Link]
-
PubMed Central. (n.d.). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. PubMed Central. [Link]
-
RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Preparation of a copolymer of methyl methacrylate and 2-(dimethylamino)ethyl methacrylate... ResearchGate. [Link]
-
Beilstein Journals. (n.d.). General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. [Link]
- Google Patents. (n.d.). Method for producing 2-dimethylaminoethyl (meth)acrylate.
-
ResearchGate. (n.d.). Structure of β‐enaminones and β‐enaminoesters. ResearchGate. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). ResearchGate. [Link]
- Google Patents. (n.d.). Preparation method for 3-N,N-dimethylamino ethyl acrylate.
Sources
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A Comparative Guide to Heterocycle Synthesis: Evaluating "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" Against Traditional Precursors
Introduction: The Central Role of Heterocycles in Modern Drug Discovery
Heterocyclic scaffolds are the cornerstone of medicinal chemistry, forming the core structures of a vast majority of pharmaceuticals on the market today. Their unique three-dimensional arrangements and ability to engage in a multitude of intermolecular interactions make them indispensable for designing molecules with specific biological activities. Among the myriad of heterocyclic systems, pyrazoles and pyrimidines stand out for their prevalence in blockbuster drugs, exhibiting a wide range of therapeutic applications including anti-inflammatory, anticancer, and antiviral agents.[1]
The efficient and versatile synthesis of these privileged structures is a paramount objective for researchers in drug development. The choice of a synthetic precursor significantly impacts reaction efficiency, yield, substrate scope, and ultimately, the economic viability of a drug candidate's synthesis. This guide provides an in-depth comparison of "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate," an N-acylenaminone, with other prominent classes of synthetic precursors for the construction of pyrazole and pyrimidine ring systems. By examining the underlying reaction mechanisms, presenting comparative experimental data, and providing detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate: A Versatile N-Acylenaminone Precursor
"Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" belongs to the enaminone class of compounds, which are characterized by an amine and a carbonyl group conjugated through a carbon-carbon double bond. The presence of the N-benzoyl group further modulates its reactivity. This trifunctionalized molecule offers a unique combination of electrophilic and nucleophilic centers, making it a powerful building block for a variety of heterocyclic systems.
The key structural features that dictate its reactivity are:
-
The Enamine Moiety: The dimethylamino group acts as a good leaving group upon nucleophilic attack at the β-carbon.
-
The α,β-Unsaturated Carbonyl System: The acrylate group provides two electrophilic sites: the β-carbon and the carbonyl carbon.
-
The N-Benzoylamino Group: This group influences the electron density of the double bond and can participate in cyclization reactions.
These features allow for facile construction of heterocyclic rings through cyclocondensation reactions with various binucleophiles.
Comparative Analysis of Precursors for Heterocycle Synthesis
This section will compare the performance of "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" and related enaminones with traditional precursors for the synthesis of pyrazoles and pyrimidines.
I. Pyrazole Synthesis
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are typically synthesized via the reaction of a 1,3-dielectrophilic precursor with a hydrazine derivative.
The reaction of enaminones with hydrazines provides a direct and often regioselective route to pyrazoles.[1] The general mechanism involves an initial Michael-type addition of the hydrazine to the enaminone, followed by an intramolecular condensation and elimination of dimethylamine and water.
General Reaction Scheme:
Caption: General workflow for pyrazole synthesis from enaminones.
Advantages:
-
High Regioselectivity: The inherent polarity of the enaminone directs the nucleophilic attack of the hydrazine, often leading to a single regioisomer.[1]
-
Mild Reaction Conditions: Many reactions can be carried out under relatively mild conditions, often in refluxing ethanol or acetic acid.[2]
-
Readily Available Starting Materials: Enaminones can be readily synthesized from β-dicarbonyl compounds or by other methods.[3]
Disadvantages:
-
Limited Commercial Availability of Specific Enaminones: While the synthesis is generally straightforward, the specific precursor "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" may not be as readily available as more common starting materials.
The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and widely used method.[4]
Advantages:
-
Wide Availability of Precursors: A vast array of 1,3-dicarbonyl compounds are commercially available or easily synthesized.
-
Well-Established and Robust: The reaction is well-understood and has been optimized for a wide range of substrates.
Disadvantages:
-
Lack of Regioselectivity: With unsymmetrical 1,3-dicarbonyls, a mixture of regioisomeric pyrazoles is often obtained, requiring tedious separation.[5]
-
Harsher Reaction Conditions: The reaction sometimes requires stronger acidic or basic conditions compared to the enaminone route.
The reaction of α,β-unsaturated carbonyl compounds with hydrazines typically forms pyrazoline intermediates, which are then oxidized to pyrazoles.[6]
Advantages:
-
Access to Different Substitution Patterns: This method allows for the synthesis of pyrazoles with substitution patterns that may be difficult to achieve with other methods.
Disadvantages:
-
Multi-step Process: The need for a subsequent oxidation step adds to the overall reaction time and complexity.
-
Potential for Side Reactions: The reactive nature of α,β-unsaturated systems can lead to side reactions.
Comparative Performance Data for Pyrazole Synthesis
| Precursor Type | Typical Reagents | Typical Conditions | Yield Range (%) | Regioselectivity | Reference |
| Enaminone | Hydrazine hydrate, Acetic Acid | Reflux, 3h | 70-95% | High | [3] |
| 1,3-Dicarbonyl | Phenylhydrazine, Ethanol | Reflux, 8h | 60-85% | Often low (mixture) | [4] |
| α,β-Unsaturated Ketone | Hydrazine hydrate, Acetic Acid, then oxidant | Reflux, then oxidation step | 50-80% (two steps) | Moderate to High | [6] |
II. Pyrimidine Synthesis
Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. A common synthetic strategy involves the condensation of a three-carbon dielectrophilic fragment with a compound containing an N-C-N unit, such as an amidine, urea, or guanidine.[7]
Enaminones are excellent precursors for pyrimidine synthesis, reacting with amidines, guanidine, or urea to form the pyrimidine ring. The dimethylamino group serves as a leaving group, facilitating the cyclization.
General Reaction Scheme:
Caption: General workflow for pyrimidine synthesis from enaminones.
Advantages:
-
Versatility: A wide range of substituted pyrimidines can be accessed by varying the enaminone and the N-C-N reagent.
-
Good Yields: This method often provides good to excellent yields of the desired pyrimidine derivatives.
Disadvantages:
-
Potential for Isomer Formation: Depending on the substrate and reaction conditions, the formation of isomeric products can sometimes be an issue.
The Pinner synthesis is a classical method for preparing pyrimidines involving the condensation of a β-ketoester with an amidine.[8]
Advantages:
-
Readily Available Starting Materials: β-Ketoesters and amidines are common and readily available reagents.
-
Well-Established: The reaction conditions are well-documented for a variety of substrates.
Disadvantages:
-
Limited Scope for Amidines: The reaction can be sensitive to the nature of the amidine used.
-
Potential for Low Yields: Yields can be variable depending on the specific reactants.[7]
Multicomponent reactions (MCRs) offer a highly efficient approach to pyrimidine synthesis by combining three or more starting materials in a single pot. The Biginelli reaction, for example, combines an aldehyde, a β-ketoester, and urea or thiourea.[7]
Advantages:
-
High Atom Economy and Efficiency: MCRs are highly convergent and minimize waste.
-
Access to Complex Structures: They allow for the rapid construction of highly substituted and complex pyrimidine scaffolds.
Disadvantages:
-
Optimization can be Challenging: Finding the optimal conditions for a three-component reaction can be more complex than for a two-component reaction.
Comparative Performance Data for Pyrimidine Synthesis
| Precursor Type | Typical Reagents | Typical Conditions | Yield Range (%) | Key Features | Reference |
| Enaminone | Guanidine hydrochloride, NaOEt, EtOH | Reflux, 6-8h | 65-85% | Versatile, good yields | [9] |
| β-Ketoester | Amidine hydrochloride, NaOEt, EtOH | Reflux, 4-12h | 40-75% | Classic, variable yields | [8] |
| Multicomponent | Aldehyde, β-ketoester, Urea, Acid catalyst | Reflux, 2-12h | 70-95% | High efficiency, complex products | [7] |
Experimental Protocols
The following are generalized, representative protocols for the synthesis of pyrazoles and pyrimidines using an enaminone precursor. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for the Synthesis of a Pyrazole from an Enaminone
Materials:
-
Enaminone (e.g., Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate) (1.0 equiv)
-
Hydrazine hydrate or substituted hydrazine (1.1 equiv)
-
Glacial acetic acid or ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the enaminone (1.0 equiv) in glacial acetic acid or ethanol, add the hydrazine derivative (1.1 equiv).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 3-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Protocol 2: General Procedure for the Synthesis of a Pyrimidine from an Enaminone
Materials:
-
Enaminone (e.g., Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate) (1.0 equiv)
-
Guanidine hydrochloride or amidine hydrochloride (1.2 equiv)
-
Sodium ethoxide (2.5 equiv)
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add the enaminone (1.0 equiv) and the guanidine or amidine hydrochloride (1.2 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion (typically 6-12 hours), cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid or HCl).
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, chloroform).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Mechanistic Insights: The Reactivity of N-Acylenaminones
The reactivity of "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" is governed by the interplay of its functional groups. The following diagrams illustrate the plausible mechanistic pathways for pyrazole and pyrimidine formation.
Mechanism of Pyrazole Formation:
Caption: Plausible mechanism for pyrazole formation.
Mechanism of Pyrimidine Formation:
Caption: Plausible mechanism for pyrimidine formation.
Conclusion and Future Outlook
"Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" and related N-acylenaminones represent a highly valuable class of precursors for the synthesis of pyrazoles and pyrimidines. Their key advantages lie in the high regioselectivity and generally mild reaction conditions they offer, often leading to cleaner reactions and simpler purification procedures compared to some classical methods.
While traditional precursors like 1,3-dicarbonyl compounds remain workhorses in heterocyclic synthesis due to their broad availability, the potential for regioisomeric mixtures necessitates careful consideration. Multicomponent reactions, on the other hand, offer unparalleled efficiency for the rapid generation of molecular complexity.
The choice of the optimal precursor will ultimately depend on the specific target molecule, desired substitution pattern, and the overall synthetic strategy. For syntheses where regiocontrol is critical, N-acylenaminones like "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" present a compelling option. As the demand for novel heterocyclic drug candidates continues to grow, the development of versatile and efficient synthetic methodologies will remain a key focus. Further exploration of the reactivity of functionalized enaminones will undoubtedly lead to the discovery of new and powerful strategies for the construction of medicinally relevant scaffolds.
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Kalia, M., et al. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ACS Chemical Biology, 7(8), 1403-1411. [Link]
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Wang, C., et al. (2020). Three‐component reactions of enaminones, hydrazine hydrochloride, and alkynes. Angewandte Chemie International Edition, 59(16), 6431-6435. [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of Pyranopyrimidinones
This guide provides an in-depth comparison of modern, alternative reagents and methodologies for the synthesis of pyranopyrimidinones, a class of heterocyclic compounds with significant therapeutic and pharmacological properties. We will move beyond traditional synthetic routes to explore greener, more efficient, and innovative approaches, offering researchers and drug development professionals a comprehensive overview of the current state-of-the-art. This document is designed to be a practical resource, grounded in experimental data and mechanistic insights, to aid in the selection of optimal synthetic strategies.
Introduction: The Significance of Pyranopyrimidinones
Pyranopyrimidinones are fused heterocyclic systems that have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, anti-inflammatory, and antitumor properties.[1] The core structure is a key pharmacophore, making the development of efficient and sustainable synthetic methods a critical goal in pharmaceutical research.[2] The classical methods for synthesizing these compounds, while foundational, often suffer from drawbacks such as harsh reaction conditions, long reaction times, and low yields, prompting the exploration of more advanced and environmentally benign alternatives.[1]
This guide focuses on multicomponent reactions (MCRs), which have become a cornerstone for generating molecular diversity and complexity in a single, efficient step.[3] The typical MCR for pyranopyrimidinones involves the condensation of an aldehyde, malononitrile, and a barbituric acid derivative. The reaction generally proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclocondensation.[4][5]
A Comparative Analysis of Modern Synthetic Strategies
The evolution of pyranopyrimidinone synthesis has been marked by a shift towards green chemistry principles, focusing on novel catalysts, alternative energy sources, and eco-friendly reaction media.[6] Below, we compare various approaches, providing experimental data to support the evaluation.
Green Solvents and Catalyst-Free Innovations
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Moving away from volatile organic compounds has led to the exploration of greener alternatives.
-
Water and Polyethylene Glycol (PEG): Water is an ideal green solvent due to its availability, non-toxicity, and safety. Similarly, PEG is a biodegradable and non-toxic medium. Catalyst-free synthesis in these media at ambient temperatures represents a significant advancement. For instance, a one-pot, four-component reaction of hydrazine hydrate, barbituric acid, ethyl acetoacetate, and aromatic aldehydes in PEG has been described, offering high yields without the need for a catalyst.[7]
-
Solvent-Free Mechanochemical Synthesis: An exceptionally green method involves performing the reaction under solvent-free and catalyst-free conditions using ball-milling.[8] This mechanochemical approach not only eliminates solvent waste but can also lead to quantitative yields. The reaction of an aldehyde, malononitrile, and barbituric acid in a ball mill at elevated temperatures proceeds efficiently, with the products often requiring minimal purification.[8]
The Role of Advanced Catalytic Systems
Catalysis is at the heart of modern organic synthesis. The ideal catalyst offers high efficiency, selectivity, and reusability.
-
Nanocatalysts: These materials are highly effective due to their large surface-area-to-volume ratio, which provides more active sites for the reaction. Magnetic nanocatalysts, such as nano-Fe₃O₄, are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without significant loss of activity.[9][10] Other examples include ZnO-supported copper oxide and various hybrid nanocatalysts, which have been shown to promote high yields and reduce reaction times, often in aqueous media.[11]
-
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts.[12] Their non-volatile nature makes them a safer alternative to traditional organic solvents. L-proline nitrate, an amino acid-based ionic liquid, has been shown to be an effective, recyclable, and environmentally friendly catalyst for pyrimidine synthesis, leading to higher yields in shorter reaction times.[2] DABCO-based ionic liquids have also been successfully employed.[13]
-
Biocatalysts: In a novel approach, natural extracts have been used as catalysts. For example, kiwi juice has been successfully utilized as an effective biocatalyst for the three-component synthesis of pyranopyrimidinones, yielding excellent results (85-98%).[6] This method is cheap, safe, and aligns perfectly with the principles of green chemistry.
Energy-Efficient Methodologies
Alternative energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly less time than conventional heating.
-
Microwave (MW) Irradiation: Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat.[14] This technique provides rapid and uniform heating, drastically reducing reaction times from hours to minutes.[15][16] It has been successfully applied to the synthesis of a wide variety of pyranopyrimidinone derivatives, often with improved yields compared to conventional methods.[17][18]
-
Ultrasound (US) Irradiation: Sonochemistry uses the energy of ultrasound to induce chemical reactions.[19] The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can accelerate reaction rates.[20] Ultrasound-assisted synthesis of pyranopyrimidinones has been shown to offer milder conditions, shorter reaction times, and higher yields compared to traditional heating methods.[1][21]
Quantitative Performance Comparison
The choice of a synthetic method is often guided by quantitative metrics. The following tables summarize the performance of various alternative reagents and conditions for the synthesis of pyranopyrimidinones.
Table 1: Comparison of Catalysts in the Synthesis of Pyrano[2,3-d]pyrimidinones
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Ball-Milling) | N/A | Solvent-Free | 96 | 15-45 min | 92-98 | [8] |
| DABCO | 10 mol% | Water/Ethanol | Reflux | 2-3 h | 83-97 | [17] |
| ZnO-CuO Nanoparticles | 0.02 g | Water | 80 | 10-25 min | 88-96 | [11] |
| [BMIm]BF₄ (Ionic Liquid) | N/A (Solvent) | [BMIm]BF₄ | Room Temp | 1.5-2.5 h | 89-96 | [12] |
| Poly(4-vinyl pyridine) | 0.1 g | Water/Ethanol | 50 (Ultrasound) | 15-25 min | 90-98 | [17] |
| ZnFe₂O₄/GA | 5 mol% | Water | 80 | 15-30 min | 92-98 | [22][23] |
| Kiwi Juice | 1 mL | Ethanol/Water | 60 | 30-45 min | 85-98 | [6] |
Table 2: Comparison of Energy Sources for Synthesis
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | Morpholine | Water | 4-6 h | 70-80 | [21] |
| Ultrasound Irradiation | Morpholine | Water | 30-45 min | 85-95 | [21] |
| Conventional Heating | Piperidine | Methanol | 18 h | <50 (for similar scaffold) | [15] |
| Microwave Irradiation | Acetic Acid | Methanol | 2 h | 52 (for similar scaffold) | [15] |
| Conventional Heating | None | N/A | Hours | Lower Yields | [16] |
| Microwave Irradiation | Acetic Acid | Triethyl orthoformate | 20 min | 88-95 | [16] |
Mechanistic Insights and Experimental Workflow
The synthesis of pyranopyrimidinones via a three-component reaction typically follows a well-established mechanistic pathway, which can be influenced by the chosen catalyst and conditions.
General Reaction Mechanism
The reaction cascade is initiated by a Knoevenagel condensation between the aldehyde and malononitrile, usually catalyzed by a base, to form an arylidenemalononitrile intermediate. This is followed by a Michael addition of the barbituric acid derivative to the activated double bond. The final step is an intramolecular cyclization and subsequent dehydration to yield the pyranopyrimidinone core.
Caption: General reaction mechanism for pyranopyrimidinone synthesis.
Comparative Experimental Workflow
The choice of methodology significantly impacts the experimental workflow, particularly regarding time, energy consumption, and purification steps. Green methods like microwave or ultrasound-assisted synthesis offer a more streamlined and efficient process compared to conventional heating.
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A Comparative Guide to Synthetic Efficacy: Weinreb Amides versus "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate"
A Note on Comparative Analysis
To our valued community of researchers, scientists, and drug development professionals, this guide aims to provide a detailed, data-driven comparison of the synthetic utility of Weinreb amides and "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate". However, a comprehensive literature review reveals a significant disparity in the documented applications of these two reagents. Weinreb amides are extensively studied and widely employed as versatile acylating agents for the synthesis of ketones and aldehydes. In contrast, the scientific literature on "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" primarily details its use as a building block for the synthesis of various heterocyclic systems.
Consequently, a direct, head-to-head comparison of their efficacy in the same synthetic transformations is not feasible based on currently available data. This guide will therefore provide a thorough overview of the well-established efficacy of Weinreb amides, followed by an analysis of the known reactivity and applications of "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" to offer a clear understanding of their distinct roles in modern organic synthesis.
The Enduring Utility of Weinreb Amides in Controlled Carbonyl Synthesis
First reported in 1981 by Steven M. Weinreb and Steven Nahm, N-methoxy-N-methylamides, commonly known as Weinreb amides, have become an indispensable tool in organic synthesis for the preparation of ketones and aldehydes.[1] Their popularity stems from their ability to react cleanly with a wide range of organometallic reagents and hydrides without the common problem of over-addition that plagues more reactive acylating agents like acid chlorides and esters.[2]
The Mechanism of Controlled Reactivity
The key to the Weinreb amide's effectiveness lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1] When an organometallic reagent (such as a Grignard or organolithium reagent) adds to the carbonyl carbon, the resulting tetrahedral intermediate is stabilized by chelation between the metal cation and both the carbonyl oxygen and the methoxy oxygen.[3] This stable five-membered ring intermediate prevents the collapse of the intermediate and subsequent elimination of the methoxymethylamine group, which would regenerate a ketone that could then react with a second equivalent of the organometallic reagent. The desired ketone or aldehyde is only liberated upon aqueous workup.[1][4]
Caption: Mechanism of Weinreb Ketone Synthesis.
Preparation of Weinreb Amides
Weinreb amides can be readily prepared from a variety of common starting materials, including carboxylic acids, acid chlorides, and esters.[5] The use of N,O-dimethylhydroxylamine hydrochloride is standard, often requiring a base or coupling agent.
-
From Carboxylic Acids: Direct conversion is possible using various peptide coupling reagents such as DCC, BOP, or more modern reagents like DMT-MM.[5][6]
-
From Acid Chlorides: This is a straightforward method, typically involving the reaction of the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[7]
-
From Esters: Treatment of esters with trimethylaluminum (AlMe₃) or other aluminum reagents in the presence of N,O-dimethylhydroxylamine hydrochloride provides the corresponding Weinreb amide in good yields.[1]
Experimental Protocols
Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid
This protocol is a general procedure using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent.[5]
-
To a solution of the carboxylic acid (1.0 equiv) in a suitable solvent such as acetonitrile or an alcohol, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).
-
Add DMT-MM (1.2 equiv) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Weinreb amide.
Protocol 2: Synthesis of a Ketone from a Weinreb Amide
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon) and cool to 0 °C.
-
Slowly add the Grignard reagent (1.2 equiv, e.g., Phenylmagnesium bromide) or organolithium reagent dropwise via syringe.
-
Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure ketone.
Data Presentation: Scope and Yields
The Weinreb amide methodology is compatible with a wide range of functional groups and has been successfully applied in numerous total syntheses of complex natural products.[3]
| Nucleophile | Substrate (R¹ in R¹-CON(OMe)Me) | Product | Typical Yield (%) | Reference(s) |
| Phenylmagnesium bromide | Alkyl, Aryl, Heteroaryl | Aryl Ketone | 80-95% | [1][4] |
| n-Butyllithium | Alkyl, Aryl | Alkyl Ketone | 75-90% | [1][4] |
| Lithium aluminum hydride (LiAlH₄) | Alkyl, Aryl | Aldehyde | 85-98% | [1][8] |
| Diisobutylaluminum hydride (DIBAL-H) | Alkyl, Aryl | Aldehyde | 80-95% | [9] |
| Vinylmagnesium bromide | Alkyl | α,β-Unsaturated Ketone | 70-85% | [10] |
"Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate": A Versatile Building Block for Heterocycles
"Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" belongs to the class of compounds known as enamines or vinylogous amides. Its structure features a nucleophilic enamine moiety conjugated with an electron-withdrawing ester group. This electronic arrangement dictates its reactivity, which is fundamentally different from that of a Weinreb amide.
Known Synthetic Applications
The primary documented use of "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" is as a three-carbon synthon in the construction of various heterocyclic rings.[11][12] It reacts with a variety of binucleophiles, where the dimethylamino group acts as a good leaving group following an initial Michael-type addition.
-
Synthesis of Pyranones and Pyrimidines: It reacts with 1,3-dicarbonyl compounds, such as barbituric acid derivatives or pyrazolones, in acetic acid to form condensed pyranone systems.[11] It has also been used to prepare fused pyrimidinones from heterocyclic α-amino compounds.[11]
-
Synthesis of Naphthopyranones: Reactions with naphthols lead to the formation of various isomeric naphthopyranone derivatives.[11]
Reactivity as an Enamine/Vinylogous Amide
Enamines are nitrogen analogs of enols and are excellent nucleophiles.[13] The nitrogen atom's lone pair of electrons increases the electron density of the double bond, making the β-carbon strongly nucleophilic. This inherent nucleophilicity is the basis for their primary synthetic utility, such as in the Stork enamine alkylation and acylation reactions.[13]
Caption: General Reactivity of Enamines as Nucleophiles.
In the case of "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate," the molecule acts as an electrophile at the β-carbon due to the conjugation with the ester group, allowing for Michael additions. However, in its role as a synthon for heterocycles, it is the nucleophilic partner that initiates the reaction cascade. There is no evidence in the literature to suggest its use as an acylating agent in a manner analogous to Weinreb amides.
Conclusion
The comparison between Weinreb amides and "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" highlights the diverse and specific roles of reagents in organic synthesis.
-
Weinreb Amides are premier electrophilic acylating agents, renowned for their ability to deliver ketones and aldehydes with high fidelity and broad functional group tolerance by preventing over-addition. Their mechanism and applications are thoroughly documented, making them a reliable choice for controlled carbonyl synthesis.
-
"Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" is a specialized reagent whose utility lies in its role as a multifunctional building block for heterocyclic synthesis. Its reactivity is governed by its enamine/vinylogous amide character, predisposing it to act as a precursor for ring-forming reactions rather than as a general acylating agent.
For researchers aiming to synthesize ketones or aldehydes from carboxylic acid derivatives, the Weinreb amide methodology remains a superior and well-validated approach. "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" should be considered for its distinct and valuable applications in the construction of complex heterocyclic frameworks.
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A Comparative Guide to the Structural Elucidation of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate Derivatives: X-ray Crystallography and Spectroscopic Alternatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography against common spectroscopic methods for the structural analysis of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate and its derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear perspective on the strengths and limitations of each technique.
Introduction: The Imperative of Structural Verification
The biological activity of a molecule is intrinsically linked to its structure. In the realm of medicinal chemistry, derivatives of acrylate possess significant therapeutic potential. "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" serves as a key scaffold, and understanding the spatial arrangement of its functional groups is crucial for designing effective drug candidates. While X-ray crystallography stands as the gold standard for atomic-level structural determination, a comprehensive characterization often involves a suite of analytical techniques. This guide will objectively compare the definitive insights from X-ray crystallography with the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
X-ray Crystallography: The Definitive Architectural Blueprint
X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.[1] This technique offers precise information on bond lengths, bond angles, and torsion angles, which are critical for understanding molecular conformation and intermolecular interactions.[1]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and expertise. The following protocol is a self-validating system designed to ensure data integrity and structural accuracy.
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A Senior Application Scientist's Guide to Validated Analytical Methods for the Quantification of "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the rigorous and accurate quantification of novel chemical entities is a cornerstone of progress. "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" represents such a compound where precise analytical measurement is paramount for understanding its properties, stability, and behavior in various matrices. This guide provides an in-depth comparison of potential analytical methodologies, offering a framework for developing and validating a quantitative assay tailored to this molecule.
Given the absence of standardized, published methods for this specific analyte, this document synthesizes first-principle analytical chemistry with field-proven validation strategies. We will explore the most suitable techniques, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH) guideline Q2(R1) on Validation of Analytical Procedures.[1][2][3]
Comparative Analysis of Prime Analytical Candidates
The molecular structure of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, featuring a benzoyl chromophore and polar functional groups, makes it an excellent candidate for analysis by modern chromatographic techniques. The primary contenders for its reliable quantification are High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). A potential, though likely less optimal, alternative is Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis, valued for its robustness, cost-effectiveness, and reliability.[4][5] The presence of the benzoyl group in the target analyte imparts strong UV absorbance, making this a highly suitable detection method.[6][7]
Causality Behind Experimental Choices: A reversed-phase (RP-HPLC) method is the logical starting point. The non-polar C18 stationary phase will interact with the hydrophobic regions of the molecule, while a polar mobile phase, typically a mixture of acetonitrile or methanol and water, will elute the compound.[8] An acidic modifier, like formic or trifluoroacetic acid, is often added to the mobile phase to protonate the dimethylamino group, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the column packing.
Objective: To develop and validate a precise, accurate, and linear HPLC-UV method for the quantification of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate.
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm (based on the typical absorbance of benzoyl compounds).[7]
-
Injection Volume: 10 µL.
Validation Workflow:
Caption: HPLC-UV Method Development and Validation Workflow.
| Validation Parameter | Acceptance Criteria (Typical) | Illustrative Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 5 - 150 µg/mL | 5 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | 0.6%1.3% |
| Limit of Detection (LOD) | S/N ≥ 3:1 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10:1 | 1.5 µg/mL |
| Specificity | No interference at analyte Rt | Passed (Peak Purity > 99.9%) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS is the gold standard.[9][10][11] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight confirmation and, with tandem MS (MS/MS), exceptional specificity.
Causality Behind Experimental Choices: The LC conditions can be similar to the HPLC-UV method, but are often faster due to the analytical power of the detector. Electrospray ionization (ESI) in positive mode is the logical choice for the ionization source, as the dimethylamino group is readily protonated. For quantification, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity.[11] This involves selecting the protonated parent ion (Q1), fragmenting it in a collision cell (Q2), and monitoring a specific fragment ion (Q3).
Objective: To develop and validate an ultra-sensitive and highly selective LC-MS/MS method for the quantification of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate.
Instrumentation:
-
UHPLC/HPLC System coupled to a Triple Quadrupole Mass Spectrometer with an ESI source.
Chromatographic Conditions (Starting Point):
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transition: To be determined by infusing a standard solution. For example: Parent Ion [M+H]⁺ → Fragment Ion.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature.
-
Collision Energy: Optimize for the specific MRM transition.
Validation Workflow:
Caption: LC-MS/MS Method Development and Validation Workflow.
| Validation Parameter | Acceptance Criteria (Typical) | Illustrative Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 1000 ng/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% at LLOQ90.0 - 110.0% others | 92.5 - 108.3% |
| Precision (% RSD) | ≤ 20% at LLOQ≤ 15% others | ≤ 11% |
| Lower Limit of Quant. (LLOQ) | S/N ≥ 10:1, Acc/Prec limits met | 0.1 ng/mL |
| Specificity | No interference in blank matrix | Passed |
| Matrix Effect | Monitored and within acceptable limits | Passed |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds.[12][13] While acrylate compounds can be analyzed by GC[12][14][15], the relatively high molecular weight and polarity of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate may pose challenges. Thermal degradation in the hot injector is a significant risk, potentially leading to inaccurate and imprecise results.
Feasibility Assessment:
-
Volatility: May require high injector and oven temperatures, increasing degradation risk.
-
Thermal Stability: The molecule's stability at temperatures >250°C is unknown and must be verified. The acrylate moiety itself can be prone to polymerization at high temperatures.[16]
-
Derivatization: If the compound is not amenable to direct GC analysis, a derivatization step could be employed to increase volatility and stability, but this adds complexity and potential sources of error.
Due to these significant potential drawbacks, GC-MS would not be the primary recommended method without substantial preliminary investigation confirming the analyte's suitability. HPLC-based methods offer a more direct and robust path to reliable quantification.
Method Selection Guide: Choosing the Right Tool
The choice between HPLC-UV and LC-MS hinges on the specific requirements of the analysis.
| Feature | HPLC-UV | LC-MS/MS | Recommendation |
| Sensitivity | Moderate (µg/mL) | Very High (pg/mL to ng/mL) | For trace analysis or bioanalysis, LC-MS/MS is required.[17][18] For purity assays or formulation analysis, HPLC-UV is sufficient. |
| Selectivity | Good (Chromatographic) | Excellent (Chromatographic & Mass) | In complex matrices (e.g., plasma, tissue), LC-MS/MS is superior for avoiding interferences.[11] |
| Cost | Lower | Higher | HPLC-UV is more accessible and has lower operational costs. |
| Robustness | High | Moderate-High | HPLC-UV methods are generally considered more robust and easier to transfer between labs. |
| Application | Purity, Assay, Content Uniformity, Dissolution | Bioanalysis (PK/PD), Metabolite ID, Trace Impurity Analysis | Choose based on the stage of drug development and the analytical question. |
Conclusion
For the routine quantification of "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate" in contexts such as purity assessment of the drug substance or analysis of a formulated product, HPLC-UV is the recommended method . It provides a reliable, cost-effective, and robust platform that aligns perfectly with the validation requirements of regulatory bodies.[19][20] The inherent UV activity of the molecule ensures adequate sensitivity for these applications.
When the analytical challenge shifts to quantifying trace levels of the compound in complex biological matrices, LC-MS/MS is the unequivocally superior choice . Its exceptional sensitivity and selectivity are essential for pharmacokinetic, toxicokinetic, and metabolism studies, providing data that is unobtainable with UV detection.[9][17][18]
Ultimately, the development of a validated analytical method is a self-validating system. By adhering to the principles outlined in ICH Q2(R1) and meticulously documenting each step, researchers can establish a high degree of assurance that the chosen method is suitable for its intended purpose, ensuring data integrity and supporting the advancement of their research and development programs.[1][2][21]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
Understanding the Hazard Landscape: The Acrylate Class
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate belongs to the acrylate family of chemicals. Acrylates, particularly in their monomeric form, are known to be potent irritants and allergens.[2][3] The primary hazards associated with similar acrylate compounds include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation, and in some cases, severe burns.[4][5]
-
Allergic Skin Reaction (Sensitization): Repeated exposure may lead to the development of an allergic skin reaction, manifesting as dermatitis.[2][4][6][7]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the respiratory system.[8][9]
-
Harmful if Swallowed or Inhaled: Some acrylates are toxic if ingested or inhaled.[4][5][8]
Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling plan is not merely a recommendation but a critical necessity for ensuring laboratory safety.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate. The following table outlines the minimum required PPE, with explanations rooted in the known behavior of related acrylate compounds.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is strongly recommended. Acrylate monomers can penetrate standard latex and vinyl gloves rapidly.[2][3] Nitrile gloves offer superior resistance.[2] Always inspect gloves for any signs of degradation or perforation before use.[10] |
| Eye and Face Protection | Chemical safety goggles are mandatory.[10][11][12] If there is a splash hazard, a face shield should be worn in addition to goggles to protect the entire face.[11][13] |
| Body Protection | A fully buttoned lab coat is the minimum requirement.[11][14] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[10][15] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents. The following workflow provides a procedural guide for handling Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate.
Pre-Handling Preparations
-
Information Review: Before beginning any work, thoroughly review this guide and any available safety information on related compounds.[11]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, and waste containers, inside the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above before approaching the chemical.
Handling and Experimental Use
-
Dispensing: Carefully open the container inside the fume hood. Use a clean spatula to dispense the required amount of the solid compound onto weighing paper or directly into a reaction vessel.
-
Avoid Dust Generation: Handle the solid material gently to avoid creating dust.
-
Container Sealing: Immediately and securely close the main container after dispensing.
-
Spill Preparedness: Have a chemical spill kit readily accessible. Small spills of solid material can be carefully swept up with an inert absorbent material and placed in a designated hazardous waste container.[12][14]
Post-Handling Procedures
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., isopropanol) and then with soap and water. Dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[12]
Workflow for Safe Handling
Caption: A procedural workflow for the safe handling of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate.
Disposal Plan: Responsible Waste Management
Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, sealable container for all solid waste, including contaminated weighing paper, gloves, and cleaning materials.[17] The label should read "Hazardous Waste" and include the chemical name.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[1]
Storage and Disposal
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[14]
-
Disposal Request: Follow your institution's procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EH&S) department for pickup.[17]
Waste Disposal Workflow
Caption: A workflow for the proper disposal of waste contaminated with Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][12] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][12] |
| Large Spill | Evacuate the area and alert others. Contact your institution's EH&S department or emergency response team immediately. |
This guide is intended to provide a framework for the safe handling of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate based on the known hazards of similar compounds. It is not a substitute for a compound-specific Safety Data Sheet. Always prioritize a culture of safety, and when in doubt, consult with your institution's safety professionals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
